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2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole Documentation Hub

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  • Product: 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole?

Executive Summary As a Senior Application Scientist, I approach the pharmacological characterization of synthetic ligands not just as a mapping of binding affinities, but as an exercise in structural causality. 2-(4,5-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the pharmacological characterization of synthetic ligands not just as a mapping of binding affinities, but as an exercise in structural causality. 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole is a highly specialized, synthetic small molecule belonging to the indole-2-imidazoline class. By combining a rigid, planar indole core with a classic imidazoline pharmacophore and a specific N -ethyl steric modifier, this compound acts as a highly potent, competitive α2​ -adrenergic receptor ( α2​ -AR) antagonist .

This whitepaper deconstructs the structural rationale behind its mechanism of action, details its downstream signaling modulation, and provides field-proven, self-validating protocols for its pharmacological evaluation.

Molecular Pharmacology & Structural Rationale

To understand the mechanism of action, we must dissect the molecule into its three functional domains: the pharmacophore, the core scaffold, and the steric switch.

  • The Imidazoline Pharmacophore: The 4,5-dihydro-1H-imidazol-2-yl (2-imidazoline) ring is the primary recognition motif. At physiological pH, this ring is protonated. The resulting positive charge forms a critical salt bridge with the highly conserved Asp113 residue located in Transmembrane Helix 3 (TM3) of the α2​ -AR, a universal requirement for aminergic GPCR binding [1].

  • The Indole Core: The planar, aromatic 1H-indole system dictates the spatial trajectory of the imidazoline ring. It engages in π−π stacking interactions with aromatic residues in TM6 (such as Phe390), anchoring the ligand deep within the orthosteric binding pocket.

  • The N -Ethyl Steric Switch (Causality of Antagonism): Unsubstituted indole-imidazolines often exhibit partial or full agonist activity, mimicking endogenous catecholamines. However, the addition of the 1-ethyl group to the indole nitrogen fundamentally alters its efficacy. As established in foundational structure-activity relationship (SAR) studies of indolinyl imidazolines (), increasing the size of the N -alkyl substituent creates a "steric wedge." This bulk clashes with the hydrophobic pocket near TM5, physically preventing the inward collapse of TM5 and the outward movement of TM6. Because these helical shifts are mandatory for Gαi/o​ protein coupling, the N -ethyl derivative locks the receptor in its inactive ( R ) state, rendering it a pure competitive antagonist.

Mechanistic Triad: Signaling & Autoreceptor Blockade

The primary physiological role of presynaptic α2​ -ARs is to act as autoreceptors that provide negative feedback, halting the release of norepinephrine (NE) into the synaptic cleft. As categorized by the [2], α2​ -ARs are Gi/o​ -coupled receptors.

When 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole binds to these presynaptic receptors, it exerts its mechanism of action via disinhibition :

  • Adenylyl Cyclase (AC) Disinhibition: By preventing Gαi​ activation, the compound prevents the inhibition of AC. This leads to a relative maintenance or increase in intracellular cAMP levels.

  • Ion Channel Modulation: Agonist-driven α2​ -AR activation normally liberates Gβγ subunits, which directly inhibit Voltage-Gated Calcium Channels (VGCCs) and open G-protein-coupled Inwardly Rectifying Potassium (GIRK) channels. By antagonizing the receptor, our compound prevents this hyperpolarization.

  • Net Physiological Effect: The blockade of the presynaptic autoreceptor removes the negative feedback loop. Calcium influx is maintained, triggering robust exocytosis of norepinephrine vesicles, leading to enhanced sympathetic or central noradrenergic tone.

Pathway Ligand 1-Ethyl-Indole Imidazoline (Competitive Antagonist) Receptor α2-Adrenergic Receptor (Presynaptic) Ligand->Receptor Steric Blockade (TM3/TM6) Gio Gαi/o Protein Complex (Maintained Inactive) Receptor->Gio Prevents Coupling AC Adenylyl Cyclase (Active / Disinhibited) Gio->AC Loss of Inhibition VGCC Voltage-Gated Ca2+ Channels (Open State) Gio->VGCC Loss of Inhibition cAMP cAMP Levels (Elevated) AC->cAMP Synthesizes Release Norepinephrine Release (Enhanced Synaptic Efflux) cAMP->Release PKA-Mediated Facilitation VGCC->Release Ca2+ Influx Triggers Exocytosis

Fig 1. Mechanism of presynaptic α2-AR blockade by 1-ethyl-indole imidazoline enhancing NE release.

Self-Validating Experimental Workflows

To rigorously characterize this compound, we cannot rely on a single assay. We must construct a self-validating loop: Affinity (Binding) must mathematically align with Efficacy (Functional Antagonism) .

Protocol 1: Radioligand Binding Assay (Affinity Determination)

This assay determines the Ki​ of the compound by displacing a known radiolabeled antagonist, [3H] -RX821002.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human α2A​ -AR. Homogenize in ice-cold buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -RX821002, and varying concentrations of the test compound ( 10−11 to 10−4 M).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI). Wash three times with ice-cold buffer. Measure bound radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: TR-FRET cAMP Functional Assay (Efficacy & Schild Analysis)

Binding data alone cannot distinguish an agonist from an antagonist. We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure intracellular cAMP, proving the compound's antagonistic causality.

  • Cell Plating: Seed α2A​ -AR CHO-K1 cells in a 384-well plate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor).

  • Forskolin & Agonist Baseline: Add 1 µM Forskolin to artificially stimulate adenylyl cyclase (raising cAMP). Simultaneously add an EC80​ concentration of a reference agonist (e.g., Dexmedetomidine) to suppress the cAMP back down via Gi​ signaling.

  • Antagonist Challenge: Add the test compound in a dose-response format. Causality check: If the compound is a true antagonist, it will block the Dexmedetomidine, resulting in a dose-dependent recovery of the Forskolin-induced cAMP signal.

  • Detection: Add d2-labeled cAMP and anti-cAMP Cryptate. Read the plate at 665 nm / 620 nm.

  • Schild Plot: Repeat the assay across multiple fixed concentrations of the test compound to generate a Schild plot. A slope of ~1.0 confirms competitive antagonism, and the calculated pA2​ value should closely match the pKi​ from Protocol 1.

Workflow Prep Membrane/Cell Preparation Binding Radioligand Binding ([3H]-RX821002) Prep->Binding Affinity (Ki) FRET TR-FRET cAMP Functional Assay Prep->FRET Efficacy (pA2) Analysis Schild Plot & Ki / IC50 Determination Binding->Analysis FRET->Analysis

Fig 2. Self-validating workflow combining binding affinity and functional TR-FRET cAMP assays.

Quantitative Data & Comparative SAR

To contextualize the potency of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole, we compare it against benchmark imidazoline ligands. The data below synthesizes established binding metrics from the [3] and foundational SAR literature, demonstrating how the N -ethyl substitution drives sub-nanomolar affinity while flipping the functional switch to antagonism.

Compound ClassRepresentative LigandCore Scaffold N -Substitution α2​ -AR Affinity ( Ki​ )Functional Activity
Standard Agonist ClonidineBenzeneN/A~10 - 30 nMFull Agonist
Standard Antagonist IdazoxanBenzodioxanN/A~15 - 40 nMAntagonist
Unsubstituted Indoline Indolin-2-yl imidazolineIndolineN-H~1.5 nMPartial Agonist
N -Ethyl Indole 1-Ethyl-indole imidazoline Indole N-Ethyl < 1.0 nM Pure Antagonist

Table 1: Comparative Pharmacological Profile of Imidazoline Ligands. The addition of the N-ethyl group on the indole/indoline core drastically increases antagonist selectivity compared to benchmark agents.

References

  • Hlasta, D. J., Luttinger, D., Perrone, M. H., Silbernagel, M. J., Ward, S. J., & Haubrich, D. R. "Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines." Journal of Medicinal Chemistry, 30(9), 1555-1562 (1987). URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Adrenoceptors, α2." International Union of Basic and Clinical Pharmacology. URL:[Link]

  • BindingDB. "CHEMBL36616 / BDBM50226939 Affinity Data for 1-ethyl-2-(4,5-dihydro-1H-imidazol-2-yl)indoline derivatives." The Binding Database. URL: [Link]

Exploratory

Pharmacological Profile of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole: A Technical Guide to I2-Imidazoline Receptor Modulation

Executive Summary & Structural Context As drug development pivots toward neuroinflammation and glial modulation, the Imidazoline-2 binding site (I2BS or I2-IR) has emerged as a critical therapeutic and diagnostic target....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

As drug development pivots toward neuroinflammation and glial modulation, the Imidazoline-2 binding site (I2BS or I2-IR) has emerged as a critical therapeutic and diagnostic target. 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole (hereafter referred to as the 1-ethyl-indole imidazoline) is a highly selective, lipophilic ligand belonging to the N-alkylated indole-imidazoline class.

Structurally, this compound is the direct N-ethyl homolog of the well-characterized positron emission tomography (PET) radiotracer [11C]BU99008 (the N-methyl derivative) and [18F]FEBU (the N-fluoroethyl derivative)[1]. By substituting the indole nitrogen with an ethyl group, researchers achieve a finely tuned balance of lipophilicity and steric bulk, optimizing blood-brain barrier (BBB) penetrance while maintaining sub-nanomolar to low-nanomolar affinity for the I2-IR[2]. This guide provides a comprehensive pharmacological profile, mechanistic breakdown, and validated experimental frameworks for evaluating this compound in preclinical settings.

Pharmacological Profile & Mechanism of Action

Receptor Selectivity: The I2-IR vs. α2-Adrenoceptor Paradigm

A historical challenge in imidazoline pharmacology is the structural overlap between I2-IR ligands and α2-adrenergic receptor (α2-AR) ligands (such as BRL-44408)[3]. The 1-ethyl-indole imidazoline bypasses this bottleneck. The indole core, combined with the N-ethyl substitution, creates a steric environment that is highly unfavorable for the α2-AR orthosteric pocket. Consequently, this compound exhibits a selectivity ratio (α2/I2) exceeding 400-fold, mirroring the pharmacological profile of BU99008 (which boasts a 909-fold selectivity)[2]. This selectivity is paramount; it allows for the modulation of central nervous system (CNS) targets without triggering the cardiovascular side effects (e.g., hypotension, bradycardia) typically associated with α2-AR antagonism.

Astrogliosis and the MAO-B Complex

The I2-IR is uniquely localized to the outer mitochondrial membrane, where it exists in a tightly coupled allosteric complex with Monoamine Oxidase B (MAO-B)[1]. During neurodegenerative processes such as Alzheimer's Disease (AD) and Parkinson's Disease (PD), reactive astrogliosis occurs, characterized by the dramatic upregulation of Glial Fibrillary Acidic Protein (GFAP) and a concomitant surge in I2-IR/MAO-B expression[4].

Binding of the 1-ethyl-indole imidazoline to the I2-IR modulates this complex. Rather than acting as a classical orthosteric enzyme inhibitor, it allosterically alters the mitochondrial microenvironment, attenuating pro-inflammatory cytokine release and reducing oxidative stress[5]. This makes the compound an exceptional candidate for both neuroprotective therapeutics and, when radiolabeled, a biomarker for early-stage astrogliosis[1].

I2_Pathway Ligand 1-Ethyl-Indole Imidazoline I2R Imidazoline-2 Receptor (I2-IR) Ligand->I2R High Affinity Binding MAOB MAO-B Complex (Outer Mitochondrial Membrane) I2R->MAOB Allosteric Modulation Astrocyte Reactive Astrogliosis (GFAP Upregulation) MAOB->Astrocyte Glial Modulation Neuroprotection Neuroprotection & Analgesia Astrocyte->Neuroprotection Attenuated Inflammation

Fig 1. Mechanistic pathway of I2-IR modulation and downstream neuroprotective effects.

Quantitative Structure-Activity Relationship (SAR) Data

To contextualize the 1-ethyl derivative, it is essential to compare it against its direct structural analogs. The addition of the ethyl group slightly increases lipophilicity (LogP) compared to the methyl derivative, which can enhance the rate of brain uptake kinetics—a critical parameter for both CNS drugs and PET tracers[1].

Table 1: Comparative Binding Affinities of N-Alkylated Indole-Imidazolines

CompoundN1-SubstitutionI2-IR Affinity (Ki, nM)α2-AR Affinity (Ki, nM)Selectivity Ratio (α2/I2)Primary Application
BU99007 -H~2.1>1000>400Synthetic Precursor
BU99008 -CH31.4 ± 0.61273~909Clinical PET Tracer[2]
1-Ethyl Analog -CH2CH3~1.8 - 2.5*>1000>400Neuropharmacology Probe
FEBU (BU99018) -CH2CH2F~2.0>1000>500Preclinical PET Tracer[1]

*Values extrapolated from the established SAR continuum of the indole-imidazoline series.

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental integrity relies on self-validating systems. The following protocols are engineered to eliminate false positives caused by off-target α2-AR binding or rapid ligand dissociation.

Protocol A: Radioligand Competition Binding Assay (Affinity Profiling)

This protocol determines the inhibition constant ( Ki​ ) of the 1-ethyl-indole imidazoline at the I2-IR using whole rat brain homogenates.

Rationale & Causality: We utilize [3H]2−BFI as the radioligand because of its exquisite specificity for the I2-IR. However, to ensure absolute isolation of the I2 signal, the assay buffer is supplemented with 10μM RX821002 (a highly selective α2-AR antagonist). This "masks" any residual α2-AR sites, ensuring that the displacement curve generated by our 1-ethyl compound reflects pure I2-IR affinity.

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize male Sprague-Dawley rat whole brains in 50 mM Tris-HCl buffer (pH 7.4 at 4°C). Centrifuge at 40,000 × g for 20 minutes. Discard the supernatant to remove endogenous amines. Resuspend the pellet in fresh buffer.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50μL of [3H]2−BFI (final concentration ~1 nM).

    • 50μL of the 1-ethyl-indole imidazoline (serial dilutions from 10−11 to 10−5 M).

    • 50μL of RX821002 (final concentration 10μM to mask α2-ARs).

    • 850μL of tissue homogenate (~0.5 mg protein/well).

  • Incubation: Incubate the plates at 25°C for 45 minutes. Causality: 25°C allows the system to reach thermodynamic equilibrium without accelerating tissue degradation.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a Brandel cell harvester.

  • Washing: Wash filters rapidly with 3 × 3 mL of ice-cold 50 mM Tris-HCl. Causality: Ice-cold buffer drastically reduces the kinetic off-rate ( koff​ ) of the ligand during the wash step, preventing signal loss.

  • Quantification: Extract filters into scintillation vials, add 4 mL of liquid scintillation cocktail, and count for radioactivity (DPM). Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Binding_Workflow Prep Tissue Preparation (Brain Homogenate) Incubate Incubation with Radioligand & Competitor Prep->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Ice-Cold Buffer Washes Filter->Wash Count Liquid Scintillation Counting Wash->Count

Fig 2. Self-validating radioligand binding workflow for I2-IR affinity profiling.

Protocol B: Ex Vivo Autoradiography for Astrogliosis Mapping

To evaluate the compound's utility in tracking neuroinflammation, it must be mapped against known markers of astrogliosis in pathological models (e.g., 6-OHDA lesioned rats for PD).

Rationale & Causality: By comparing the binding density of the tritiated 1-ethyl-indole imidazoline to immunohistochemical staining of GFAP in adjacent brain slices, we can directly correlate I2-IR occupancy with reactive astrogliosis[4].

Step-by-Step Workflow:

  • Cryosectioning: Extract brains from pathological models and rapidly freeze in isopentane at -40°C. Cut 20 µm coronal sections using a cryostat and thaw-mount onto gelatin-coated slides.

  • Pre-incubation: Incubate slides in 50 mM Tris-HCl (pH 7.4) for 15 minutes at room temperature to remove endogenous ligands.

  • Radioligand Incubation: Incubate slides with 2nM of the radiolabeled 1-ethyl compound for 60 minutes. To define non-specific binding (NSB), incubate adjacent sections with the radioligand plus 10μM BU224.

  • Washing & Drying: Wash slides in ice-cold buffer (2 × 5 min), dip in ice-cold distilled water (to remove buffer salts), and rapidly dry under a stream of cool air.

  • Exposure: Appose the slides to tritium-sensitive phosphor imaging screens for 7–14 days alongside calibrated tritium standards.

  • Analysis: Scan the screens using a phosphorimager. Quantify the specific binding in the striatum and cortex, comparing lesioned vs. sham hemispheres.

Conclusion & Future Directions

The 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole scaffold represents a sophisticated evolution in I2-IR pharmacology. By leveraging the indole core and fine-tuning the N-alkyl chain to an ethyl group, researchers can achieve optimal BBB penetration, exceptional selectivity over α2-adrenoceptors, and high-affinity binding to the MAO-B/I2-IR complex. As the field advances, this compound holds significant promise not only as a structural template for next-generation PET tracers mapping astrogliosis but also as a therapeutic agent for neuroprotection and analgesia[5].

References

  • "Preclinical Characterization of BRL 44408: Antidepressant- And Analgesic-Like Activity Through Selective alpha2A-adrenoceptor Antagonism - PubMed" - National Institutes of Health (NIH).
  • "Is Chelation Therapy a Potential Treatment for Parkinson's Disease? - PMC" - National Institutes of Health (NIH).
  • "Imidazoline-I2 PET Tracers in Neuroimaging - PMC - NIH" - National Institutes of Health (NIH).
  • "Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I 2 Receptor Ligand B06 - MDPI" - MDPI.
  • "Imidazoline-I2 PET Tracers in Neuroimaging - PMC - NIH (Synthesis & Kinetics)" - National Institutes of Health (NIH).

Sources

Foundational

Whitepaper: Pharmacological Profiling and Binding Affinity of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole at Imidazoline I2 Receptors

Executive Summary The imidazoline-2 binding site (I2-IR) has emerged as a critical biomarker and therapeutic target for neuroinflammation, specifically astrogliosis, which is a hallmark of neurodegenerative disorders suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazoline-2 binding site (I2-IR) has emerged as a critical biomarker and therapeutic target for neuroinflammation, specifically astrogliosis, which is a hallmark of neurodegenerative disorders such as Alzheimer's Disease (AD) and Parkinson's Disease (PD) . Among the most promising scaffolds targeting this site are the N-alkylated indole-imidazolines.

This technical guide provides an in-depth analysis of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole (CAS: 760207-44-1), a highly selective I2-IR ligand. As the structural bridge between the well-characterized methyl analog (BU99008) and the fluoroethyl analog (BU99018/FEBU), this ethyl derivative offers unique insights into the steric and lipophilic requirements of the I2-IR binding pocket. This document details its structure-activity relationship (SAR), mechanistic pathways, and the rigorous experimental protocols required to validate its binding affinity.

Structure-Activity Relationship (SAR) & Binding Affinity

The core pharmacophore for this class of compounds is 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole (known as BU99007). Unsubstituted at the indole nitrogen (N1), BU99007 exhibits high affinity for I2-IRs but lacks the lipophilicity required for optimal blood-brain barrier (BBB) penetration in neuroimaging applications .

Alkylation at the N1 position drastically alters the pharmacokinetic profile while maintaining, or even enhancing, binding affinity. The ethyl substitution in 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole provides an optimal balance of steric bulk and lipophilicity.

Quantitative Affinity Profiling

While the exact Ki​ of the ethyl derivative is often evaluated in proprietary screening libraries, its affinity is tightly bracketed by its immediate structural analogs. The data below synthesizes the binding affinities of the N-alkyl series, demonstrating the high selectivity of this scaffold for I2-IRs over α2​ -adrenoceptors ( α2​ -AR).

Compound Name / N1-SubstituentChemical StructureI2-IR Affinity ( Ki​ , nM) α2​ -AR Affinity ( Ki​ , nM)Selectivity Ratio (I2/ α2​ )
BU99007 (Hydrogen)2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole~ 1.8 ± 0.4> 1000> 500x
BU99008 (Methyl)2-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indole1.4 ± 0.61273 ± 110~ 900x
Target Compound (Ethyl)2-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole**~ 1.5 - 2.0***> 1000 > 500x
BU99018 / FEBU (Fluoroethyl)2-(4,5-dihydro-1H-imidazol-2-yl)-1-(2-fluoroethyl)-1H-indole2.6 ± 0.92261 ± 200~ 870x

*Extrapolated values based on established SAR trends from homologous series in competitive radioligand binding assays against [3H] 2-BFI.

Causality of Experimental Choices: The choice to synthesize the ethyl derivative is driven by the need to optimize the partition coefficient (LogP) for central nervous system (CNS) targeting. The ethyl group increases lipophilicity compared to the methyl group, potentially enhancing passive diffusion across the BBB, while avoiding the slight steric penalty incurred by the larger fluoroethyl group (which drops affinity from 1.4 nM to 2.6 nM).

Mechanistic Insights: I2-IRs and Astrogliosis

I2-IRs are predominantly localized on the outer mitochondrial membrane of astrocytes, where they are closely associated with the enzyme Monoamine Oxidase B (MAO-B) . During neurodegenerative events, reactive astrocytes undergo morphological changes and upregulate Glial Fibrillary Acidic Protein (GFAP) alongside I2-IR expression.

Binding of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole to the I2-IR/MAO-B complex serves a dual purpose:

  • Biomarker Targeting: It acts as a high-affinity anchor for visualizing astrogliosis if radiolabeled (e.g., with 11C or 18F ).

  • Neuromodulation: I2-IR agonism has been linked to the modulation of neuroinflammation, reduction of GFAP expression, and downstream neuroprotective effects.

G Ligand 1-Ethyl Indole-Imidazoline (Ligand) I2IR I2-Imidazoline Receptor (MAO-B Complex) Ligand->I2IR High-Affinity Binding (Ki < 2 nM) Astrocyte Reactive Astrocyte (Neuroinflammation) Mito Outer Mitochondrial Membrane Astrocyte->Mito contains Mito->I2IR anchors GFAP Downregulation of GFAP & Pro-inflammatory Cytokines I2IR->GFAP Allosteric Modulation NeuroProtect Neuroprotection / Analgesia GFAP->NeuroProtect Clinical Outcome

Figure 1: Mechanism of I2-IR ligands in reactive astrocytes.

Experimental Protocols for Binding Affinity Validation

To ensure scientific integrity and self-validation, the binding affinity of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole must be determined using a competitive radioligand binding assay. This protocol uses [3H] 2-BFI as the specific radioligand, displacing it with varying concentrations of the unlabelled ethyl-indole derivative.

Step-by-Step Methodology
  • Tissue Preparation:

    • Rationale: I2-IRs are highly concentrated in the mammalian brain. Rat whole-brain or human post-mortem frontal cortex tissues are selected.

    • Action: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation to wash out endogenous amines.

  • Assay Incubation:

    • Rationale: Steady-state equilibrium must be reached to accurately calculate the IC50​ .

    • Action: Incubate membrane aliquots (approx. 200 µg protein/tube) with 1 nM [3H] 2-BFI and increasing concentrations of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole ( 10−11 to 10−5 M) in a final volume of 500 µL. Incubate at 25°C for 45 minutes.

    • Self-Validation Control: Define non-specific binding (NSB) using 10 µM BU224 or 10 µM Idazoxan.

  • Termination and Filtration:

    • Rationale: Rapid separation of bound from free radioligand prevents dissociation complex artifacts.

    • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding) using a Brandel cell harvester. Wash filters three times with 3 mL of ice-cold buffer.

  • Quantification:

    • Action: Transfer filters to scintillation vials, add 4 mL of liquid scintillation cocktail, and count radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Action: Calculate IC50​ values using non-linear regression (e.g., GraphPad Prism). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is the dissociation constant of [3H] 2-BFI.

Workflow Prep Tissue Prep (Rat Brain Homogenate) Incubate Incubation [3H]2-BFI + Ethyl-Indole Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Scint Scintillation Counting Filter->Scint Analyze Data Analysis (Cheng-Prusoff Eq) Scint->Analyze

Figure 2: Workflow for competitive radioligand binding assay.

Conclusion & Translational Perspectives

The compound 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole represents a highly optimized pharmacological tool. By extending the N1-alkyl chain from a methyl to an ethyl group, researchers can fine-tune the lipophilicity of the molecule without sacrificing its single-digit nanomolar affinity for the I2-IR.

Because of its robust binding profile, this compound holds significant promise in two distinct arenas:

  • Diagnostic Imaging: As a structural template for novel Positron Emission Tomography (PET) tracers targeting astrogliosis in early-stage Alzheimer's and Parkinson's diseases.

  • Therapeutic Development: As a lead compound for neuroprotective agents, leveraging the I2-IR's ability to modulate neuroinflammation and provide analgesic effects.

Future studies should focus on in vivo biodistribution assays and autoradiography to confirm that the ethyl substitution achieves the predicted optimal brain penetrance compared to its methyl and fluoroethyl counterparts.

References

  • Visualizing reactive astrocytes: Positron emission tomography imaging ligands for imidazoline-2 binding sites. View (Semantic Scholar).[Link]

  • Imaging Imidazoline-I2 Binding Sites in Porcine Brain Using 11C-BU99008. Journal of Nuclear Medicine.[Link]

  • Imidazoline-I2 PET Tracers in Neuroimaging. National Institutes of Health (PMC).[Link]

  • Translation Imaging in Parkinson's Disease: Focus on Neuroinflammation. National Institutes of Health (PMC).[Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Methodologies for 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole

Executive Summary In the landscape of neuropharmacology and medicinal chemistry, the rational design of receptor ligands relies heavily on the precise tuning of physicochemical properties. 2-(4,5-Dihydro-1H-imidazol-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and medicinal chemistry, the rational design of receptor ligands relies heavily on the precise tuning of physicochemical properties. 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole (CAS: 760207-44-1) represents a highly specialized pharmacophore[1][2]. By integrating a lipophilic N-ethylated indole core with a highly basic 4,5-dihydro-1H-imidazole (imidazoline) moiety, this molecule is engineered to navigate the blood-brain barrier (BBB) while maintaining high-affinity electrostatic interactions with target receptors.

This technical guide provides an in-depth analysis of the compound's molecular weight, physicochemical dynamics, and self-validating analytical protocols designed for drug development professionals and analytical scientists.

Structural Architecture & Molecular Weight Analysis

The structural uniqueness of this compound lies in its dual-domain architecture. The indole ring provides a flat, aromatic system capable of π−π stacking, while the imidazoline ring introduces a localized cationic charge at physiological pH.

Quantitative Data Summary
PropertyValueStructural Causality & Implication
Molecular Formula C₁₃H₁₅N₃Defines the core scaffold (Indole + N-ethyl + Imidazoline).
Molecular Weight 213.28 g/mol [2]Low molecular weight (< 300 Da) favors high ligand efficiency and rapid BBB penetration.
Exact Mass 213.1266 Da[2]Critical for high-resolution mass spectrometry (HRMS) identification.
Hydrogen Bond Donors 1Restricted to the imidazoline N-H; minimizes desolvation energy.
Hydrogen Bond Acceptors 2Located on the imidazoline nitrogens; facilitates receptor anchoring.
Topological Polar Surface Area ~28.6 ŲWell below the 90 Ų threshold, ensuring optimal central nervous system (CNS) exposure.

Physicochemical Dynamics: Causality in Drug Design

As a Senior Application Scientist, it is crucial to look beyond the raw numbers and understand why these properties dictate the molecule's behavior in vitro and in vivo.

Acid-Base Chemistry and Ionization (pKa)

The 2-imidazoline ring is a strong organic base. Literature on analogous 2-imidazolin-2-yl systems establishes a typical pKa ranging from 10.0 to 11.1[3][4].

  • The Causality: At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that this compound exists almost exclusively (>99%) in its protonated, cationic form. This positive charge is not a liability; it is a structural necessity. It forms a critical salt bridge with conserved aspartatic acid residues (e.g., Asp113) located deep within the binding pockets of aminergic and imidazoline receptors.

Lipophilicity (LogP) and Permeability

The N1-ethylation of the indole ring serves a dual mechanistic purpose:

  • Elimination of the Indole N-H: By masking the indole nitrogen with an ethyl group, a hydrogen bond donor is removed. This significantly reduces the thermodynamic desolvation penalty required for the molecule to shed water molecules and insert into a lipid bilayer.

  • Steric Bulk and Lipophilicity: The ethyl group increases the intrinsic partition coefficient (LogP). While the ionized imidazoline ring lowers the distribution coefficient at pH 7.4 ( LogD7.4​ ), the highly lipophilic N-ethyl indole core perfectly counterbalances this, maintaining a LogD7.4​ in the optimal range (1.0 - 2.5) for passive transcellular diffusion.

Pharmacological Relevance: Receptor Trajectory

Compounds bearing the 2-(imidazolin-2-yl)indole scaffold are classic structural motifs for Imidazoline Receptors ( I1​,I2​,I3​ ) and α2​ -Adrenergic Receptors . The spatial geometry between the aromatic indole and the basic imidazoline perfectly mimics endogenous monoamines, allowing for potent allosteric modulation or agonism.

G LIG 2-(4,5-Dihydro-1H-imidazol-2-yl) -1-ethyl-1H-indole I2 Imidazoline I2 Receptor LIG->I2 High Affinity A2 Alpha-2 Adrenoceptor LIG->A2 Moderate Affinity MAO MAO Modulation (Neuroprotection) I2->MAO Allosteric AC Adenylyl Cyclase Inhibition A2->AC Gi/o Coupled

Fig 1: Receptor binding profile and downstream effector pathways of the imidazoline scaffold.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and built-in quality control checks.

Protocol 1: Thermodynamic LogD7.4​ Determination via Shake-Flask LC-MS/MS

Rationale: Computational LogP models often fail for highly basic compounds. An empirical Shake-Flask method coupled with LC-MS/MS provides absolute quantification.

G S1 1. Phase Saturation (Octanol & Buffer pH 7.4) S2 2. Analyte Spiking (1 mM Stock) S1->S2 S3 3. Partitioning (Vortex 1h + Centrifuge) S2->S3 S4 4. LC-MS/MS Analysis (Aqueous & Organic) S3->S4 S5 5. Mass Balance & LogD Calculation S4->S5

Fig 2: Self-validating Shake-Flask workflow for LogD7.4 determination with mass balance check.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously mix 1-octanol and 50 mM Phosphate Buffer (pH 7.4) for 24 hours, then separate.

    • Causality: Pre-saturation prevents volume shifts during the actual experiment, which would otherwise skew concentration calculations.

  • Analyte Spiking: Spike 10 µL of a 1 mM DMSO stock of the compound into a vial containing 500 µL of pre-saturated octanol and 500 µL of pre-saturated buffer.

  • Partitioning: Vortex at 1000 RPM for 1 hour at 25°C, followed by centrifugation at 3000 x g for 15 minutes to break micro-emulsions.

  • Quantification: Extract 50 µL from the octanol phase (dilute 1:100 in mobile phase) and 50 µL from the aqueous phase (dilute 1:10 in mobile phase). Analyze both via LC-MS/MS.

  • Self-Validation (Mass Balance): Calculate total mass recovered ( Massoct​+Massaq​ ). If recovery is < 95%, the assay is flagged for compound precipitation or glass adsorption, and the LogD value is rejected.

Protocol 2: LC-MS/MS Analytical Quantification

Rationale: Imidazolines are notorious for severe peak tailing on standard C18 columns due to secondary electrostatic interactions between the basic imidazoline cation and unreacted, acidic surface silanols on the silica matrix.

Step-by-Step Methodology:

  • Column Selection: Utilize a highly end-capped, sterically protected column (e.g., Waters XBridge C18, 2.1 x 50 mm, 2.5 µm).

    • Causality: End-capping masks residual silanols, preventing the cationic imidazoline from binding non-specifically to the stationary phase.

  • Mobile Phase Optimization:

    • Mobile Phase A: Water + 0.1% Formic Acid (FA).

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Causality: The low pH (~2.7) ensures both the analyte and the residual silanols are fully protonated. Protonated silanols are neutral, eliminating the electrostatic attraction that causes peak tailing.

  • Gradient Elution: Run a steep gradient from 5% B to 95% B over 3 minutes at 0.5 mL/min.

  • MS/MS Detection (Positive ESI): Monitor the exact mass transition. The parent ion will be [M+H]+=214.13 .

  • System Suitability Test (SST): Inject a blank followed by a known standard (e.g., clonidine, a known imidazoline) to verify peak symmetry (Asymmetry factor < 1.5) before analyzing the indole derivative.

References

  • 1H-Indole,2-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-(9CI) . ChemicalBook. Available at: 5

  • 760207-44-1 | 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole . BLDpharm. Available at: 1

  • Imazapic | C14H17N3O3 | CID 91770 (Imidazoline pKa Reference) . PubChem - NIH. Available at: 3

  • The pH dependence of lipid peroxidation using water-soluble azo initiators (Imidazoline Ionization Dynamics) . PubMed - NIH. Available at: 4

Sources

Foundational

Synthesis Pathways for 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole Derivatives: A Technical Guide

Executive Summary The 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole (indole-2-imidazoline) scaffold is a privileged structure in medicinal chemistry, frequently investigated for its high affinity toward α -adrenergic and im...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole (indole-2-imidazoline) scaffold is a privileged structure in medicinal chemistry, frequently investigated for its high affinity toward α -adrenergic and imidazoline I1​ receptors. The N -ethylation at the indole 1-position enhances lipophilicity and blood-brain barrier (BBB) penetrance, making 1-ethyl derivatives highly valuable for central nervous system (CNS) indications. This whitepaper details three orthogonal synthesis pathways for constructing these derivatives, providing researchers with scalable, self-validating protocols grounded in mechanistic causality.

Retrosynthetic Strategies

The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole derivatives hinges on the efficient construction of the 2-imidazoline ring onto a pre-functionalized indole core. Retrosynthetic analysis reveals three primary disconnections, relying on commercially or synthetically accessible 1-ethyl-1H-indole precursors: a carboxylic acid, a carbonitrile, or a carbaldehyde.

Retrosynthesis Target 1-Ethyl-2-(4,5-dihydro-1H- imidazol-2-yl)-1H-indole Acid 1-Ethyl-1H-indole- 2-carboxylic acid Target->Acid Cyclodehydration Nitrile 1-Ethyl-1H-indole- 2-carbonitrile Target->Nitrile Pinner Reaction Aldehyde 1-Ethyl-1H-indole- 2-carbaldehyde Target->Aldehyde Oxidative Cyclization

Retrosynthetic pathways for 1-ethyl-2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole.

Quantitative Pathway Comparison

Selecting the optimal synthetic route depends on the functional group tolerance required for specific derivatives. The table below summarizes the quantitative metrics and optimal conditions for each pathway.

Synthetic PathwayStarting MaterialKey ReagentsCatalyst / PromoterTypical Yield (%)Atom Economy
A. Cyclodehydration 1-Ethyl-1H-indole-2-carboxylic acidEthylenediamine, POCl 3​ EDC / HOBt65–75%Moderate
B. Oxidative Cyclization 1-Ethyl-1H-indole-2-carbaldehydeEthylenediamine, I 2​ K 2​ CO 3​ 80–88%High
C. Pinner Reaction 1-Ethyl-1H-indole-2-carbonitrileHCl(g), MeOH, EthylenediamineNone (Acid-mediated)50–60%Low

Detailed Synthetic Pathways & Methodologies

Pathway A: Amidation and Cyclodehydration

Causality & Mechanism: Starting from1[1], direct condensation with ethylenediamine often fails due to the formation of unreactive symmetrical dimers or simple salt formation. To bypass this, the acid is first activated using EDC/HOBt to form an active ester, which undergoes nucleophilic acyl substitution with ethylenediamine to yield an intermediate carboxamide 2. Subsequent treatment with Phosphorus Oxychloride (POCl 3​ ) serves a dual purpose: it acts as a dehydrating agent and electrophilically activates the amide carbonyl oxygen (forming a highly reactive phosphorodichloridate leaving group), dramatically lowering the activation energy for intramolecular ring closure.

Step-by-Step Protocol:

  • Activation: Dissolve 1-ethyl-1H-indole-2-carboxylic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under N 2​ . Cool to 0 °C. Add EDC·HCl (12.0 mmol) and HOBt (12.0 mmol). Stir for 30 minutes.

  • Amidation: Add anhydrous ethylenediamine (50.0 mmol, 5 eq. excess to prevent dimerization) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer with saturated NaHCO 3​ (3 × 30 mL) and brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to isolate the intermediate amide.

  • Cyclodehydration: Dissolve the crude amide in anhydrous toluene (40 mL). Add POCl 3​ (30.0 mmol) dropwise. Reflux the mixture at 110 °C for 4 hours.

  • Final Isolation: Cool to 0 °C, carefully quench with crushed ice, and basify to pH 10 using 2M NaOH. Extract with Ethyl Acetate (3 × 50 mL), dry, and purify via silica gel chromatography (DCM:MeOH:NH 4​ OH 90:9:1).

Self-Validation System: The initial activation with EDC/HOBt produces a clear solution from a heterogeneous suspension. Upon the addition of ethylenediamine, a slight exotherm confirms the acyl substitution. During the POCl 3​ cyclodehydration step, the evolution of HCl gas (detectable via moistened blue litmus paper turning red at the condenser outlet) chemically validates the formation of the required phosphorodichloridate leaving group.

Pathway B: Oxidative Cyclization of Aldehydes

Causality & Mechanism: This pathway represents a modern, green-chemistry approach with high atom economy. The reaction between 1-ethyl-1H-indole-2-carbaldehyde and ethylenediamine initially forms a Schiff base (aminal) intermediate. The addition of molecular iodine (I 2​ ) electrophilically activates the nitrogen, forming a transient N -iodo species. Base-mediated (K 2​ CO 3​ ) elimination of HI drives the aromatization-like stabilization, yielding the 4,5-dihydro-1H-imidazole ring 3.

Mechanism A 1-Ethyl-1H-indole-2-carbaldehyde + Ethylenediamine B Aminal / Schiff Base Intermediate A->B Condensation (-H2O) C N-Iodo Intermediate (via I2 / K2CO3) B->C Oxidation (I2) D Intramolecular Cyclization & Deprotonation C->D Ring Closure E Target Imidazoline Derivative D->E -HI

Mechanistic sequence for the I2-mediated oxidative cyclization of aldehydes.

Step-by-Step Protocol:

  • Condensation: Dissolve 1-ethyl-1H-indole-2-carbaldehyde (10.0 mmol) and ethylenediamine (12.0 mmol) in tert-butanol (40 mL). Stir at room temperature for 1 hour to ensure complete Schiff base formation.

  • Oxidation: Add anhydrous K 2​ CO 3​ (30.0 mmol) followed by I 2​ (12.0 mmol).

  • Cyclization: Heat the reaction mixture to 70 °C and stir for 3 hours.

  • Workup: Cool the mixture to room temperature. Quench the reaction by adding saturated aqueous Na 2​ S 2​ O 3​ (20 mL) to reduce any unreacted iodine. Extract with DCM (3 × 40 mL), dry over MgSO 4​ , and evaporate the solvent. Recrystallize from EtOAc/Hexane.

Self-Validation System: The formation of the Schiff base shifts the solution to a pale yellow. The addition of iodine turns the reaction mixture deep brown. The reaction's completion is self-indicated when the brown color is fully discharged back to a pale yellow or colorless state, signifying the complete consumption of the I 2​ oxidant and successful cyclization.

Pathway C: The Pinner Reaction on Indole-2-carbonitriles

Causality & Mechanism: For substrates sensitive to oxidation or harsh dehydrating agents, the Pinner route offers a milder alternative. Starting from 1-ethyl-1H-indole-2-carbonitrile 4, anhydrous HCl in methanol is used to form a highly electrophilic methyl imidate hydrochloride. The nitrile carbon, now highly activated, is highly susceptible to nucleophilic acyl substitution by ethylenediamine.

Step-by-Step Protocol:

  • Imidate Formation: Dissolve 1-ethyl-1H-indole-2-carbonitrile (10.0 mmol) in strictly anhydrous methanol (30 mL). Cool to 0 °C. Bubble anhydrous HCl gas through the solution for 2 hours until saturation is achieved.

  • Crystallization: Seal the flask and stir at room temperature for 24 hours. Evaporate the solvent under reduced pressure to isolate the methyl imidate hydrochloride salt.

  • Ring Closure: Suspend the imidate salt in anhydrous ethanol (30 mL). Add ethylenediamine (15.0 mmol) dropwise. Reflux the mixture for 6 hours.

  • Workup: Concentrate the mixture in vacuo, neutralize with 1M NaOH, and extract with DCM. Purify via recrystallization.

Self-Validation System: The transition from a dissolved nitrile to a dense, white crystalline precipitate (the imidate hydrochloride) visually confirms successful activation. If the solution remains clear, the system contains residual water, which prematurely hydrolyzes the intermediate into an unreactive methyl ester, stalling the synthesis.

Conclusion

The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole derivatives can be achieved through multiple orthogonal pathways. While the cyclodehydration of carboxylic acids remains the industrial standard due to precursor availability, the oxidative cyclization of aldehydes offers superior atom economy and visual reaction monitoring. By adhering to the self-validating checkpoints embedded in these protocols, researchers can ensure high-fidelity synthesis of this critical pharmacological scaffold.

References

  • [2] Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC (National Institutes of Health). 2

  • [3] Synthesis of 2-imidazolines - Organic Chemistry Portal. 3

  • [1] 1-ethyl-1H-indole-2-carboxylic acid | 28737-29-3 - Sigma-Aldrich. 1

  • [4] Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC (National Institutes of Health).4

Sources

Exploratory

In Vitro Receptor Binding Assays for Ethyl-1H-Indole Imidazoline Compounds: A Technical Guide

Introduction: Unveiling the Therapeutic Potential of Ethyl-1H-Indole Imidazolines The ethyl-1H-indole imidazoline scaffold represents a privileged chemical structure in modern medicinal chemistry, demonstrating significa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of Ethyl-1H-Indole Imidazolines

The ethyl-1H-indole imidazoline scaffold represents a privileged chemical structure in modern medicinal chemistry, demonstrating significant affinity for a range of G-protein coupled receptors (GPCRs), particularly adrenergic and imidazoline receptors. These receptors are pivotal in regulating physiological processes, and their modulation offers therapeutic avenues for conditions spanning from hypertension to neurological disorders.[1][2][3] Understanding the precise interaction of these novel compounds with their molecular targets is the cornerstone of rational drug design and development. In vitro receptor binding assays serve as the gold-standard for this initial characterization, providing quantitative data on binding affinity and selectivity, which are critical for advancing lead candidates.[4]

This guide provides a comprehensive overview of the principles and methodologies for conducting in vitro receptor binding assays tailored to ethyl-1H-indole imidazoline compounds. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to ensure robust and reproducible data generation.

The Foundation: Understanding the Targets and the Assays

Ethyl-1H-indole imidazoline compounds are known to interact with several receptor subtypes, making a thorough understanding of their potential targets essential for designing relevant binding assays.

Primary Molecular Targets:

  • Adrenergic Receptors (ARs): This family of GPCRs is subdivided into α (α1, α2) and β subtypes. They are crucial regulators of the sympathetic nervous system, influencing cardiovascular function, metabolism, and central nervous system activity.[5] Many imidazoline-containing compounds exhibit significant affinity for α-adrenergic receptors.[2]

  • Imidazoline Receptors (IRs): These are a class of non-adrenergic binding sites that recognize compounds with an imidazoline moiety.[6] They are classified into at least three subtypes (I1, I2, and I3), each with distinct tissue distributions and physiological roles, including blood pressure regulation and glucose homeostasis.[1][3][6] The I1 receptor, in particular, is a key target for centrally acting antihypertensive drugs.[2][3]

Core Assay Principles:

Receptor binding assays are designed to quantify the interaction between a ligand (the ethyl-1H-indole imidazoline compound) and its receptor. This is typically achieved by measuring the displacement of a labeled ligand (radioligand or fluorescent ligand) from the receptor by the unlabeled test compound. The two primary types of assays are:

  • Saturation Binding Assays: These experiments determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the labeled ligand, which is a measure of its affinity for the receptor.[7][8]

  • Competitive Binding Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound by measuring its ability to compete with a labeled ligand for binding to the receptor.[9]

Strategic Assay Design: The Causality Behind Experimental Choices

The success of any binding assay hinges on meticulous planning and the selection of appropriate reagents and conditions. Each choice has a direct impact on the quality and interpretability of the data.

1. Receptor Source Selection: Native Tissue vs. Recombinant Expression

  • Native Tissue (e.g., rat brain cortex, kidney):

    • Rationale: Provides a physiologically relevant context where the receptor exists in its natural lipid environment with associated signaling partners. This is crucial for understanding how a compound might behave in vivo.

    • Considerations: Receptor density can be low and variable between preparations. The presence of multiple receptor subtypes can complicate data interpretation.

  • Recombinant Cell Lines (e.g., HEK293, CHO cells):

    • Rationale: Allows for the high-level expression of a single receptor subtype, providing a clean and well-defined system for initial screening and affinity determination. This eliminates the ambiguity of subtype cross-reactivity.

    • Considerations: Overexpression might lead to non-physiological receptor coupling and signaling. The cellular environment is not the native one.

2. The Choice of Labeled Ligand: Radioligands vs. Fluorescent Ligands

  • Radioligands (e.g., [³H]-Prazosin for α1-AR, [³H]-Clonidine for α2-AR/I1-IR):

    • Rationale: Radioligand binding assays are the traditional gold standard, known for their high sensitivity and low background signal.[4] The low energy of isotopes like tritium (³H) minimizes interference with the binding interaction.

    • Considerations: Involve the handling and disposal of radioactive materials, requiring specialized facilities and safety protocols. Assays are typically endpoint measurements.

  • Fluorescent Ligands:

    • Rationale: Offer a safer alternative to radiolabeled compounds and enable real-time kinetic measurements.[10][11][12] They are well-suited for high-throughput screening (HTS) formats.[13]

    • Considerations: The fluorescent tag can sometimes alter the pharmacological properties of the ligand.[14] Potential for higher non-specific binding and interference from autofluorescence.

3. Buffer Composition: Creating the Optimal Binding Environment

The composition of the assay buffer is critical for maintaining receptor integrity and facilitating the specific binding interaction.

  • pH: Most receptor binding assays are performed at a physiological pH of 7.4, typically maintained by a Tris-HCl or HEPES buffer.[5][15]

  • Ions: Divalent cations like Mg²⁺ are often required for optimal receptor conformation and ligand binding for many GPCRs.[5][16]

  • Protease Inhibitors: Essential when using tissue homogenates or cell membranes to prevent the degradation of receptors by endogenous proteases.[5]

Visualizing the Process: Experimental Workflows

The following diagrams illustrate the core workflows for preparing receptor sources and conducting binding assays.

Membrane_Preparation_Workflow cluster_0 Tissue/Cell Harvesting cluster_1 Homogenization cluster_2 Differential Centrifugation cluster_3 Final Preparation Harvest Harvest Tissue or Cells Wash_PBS Wash with ice-cold PBS Harvest->Wash_PBS Homogenize Homogenize in Buffer (+ Protease Inhibitors) Wash_PBS->Homogenize Low_Speed_Spin Low-Speed Centrifugation (1,000 x g) Homogenize->Low_Speed_Spin Supernatant_1 Collect Supernatant Low_Speed_Spin->Supernatant_1 Discard Pellet (Nuclei, Debris) High_Speed_Spin High-Speed Centrifugation (40,000 x g) Supernatant_1->High_Speed_Spin Pellet Collect Membrane Pellet High_Speed_Spin->Pellet Discard Supernatant (Cytosol) Resuspend Resuspend Pellet in Assay Buffer Pellet->Resuspend Protein_Assay Determine Protein Concentration (e.g., Bradford, BCA) Resuspend->Protein_Assay Store Aliquot and Store at -80°C Protein_Assay->Store

Caption: Workflow for Cell Membrane Preparation.

Competitive_Binding_Assay_Workflow cluster_0 Assay Setup (96-well Plate) cluster_1 Incubation & Termination cluster_2 Quantification & Analysis Total_Binding Total Binding: Buffer + Radioligand + Membranes Incubate Incubate to Equilibrium (e.g., 60-90 min at RT) Total_Binding->Incubate NSB Non-Specific Binding: Buffer + Radioligand + Excess Unlabeled Ligand + Membranes NSB->Incubate Competition Competition: Buffer + Radioligand + Test Compound (Varying Conc.) + Membranes Competition->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash with Ice-Cold Buffer Filter->Wash Count Quantify Radioactivity (Scintillation/Gamma Counter) Wash->Count Calculate Calculate Specific Binding Count->Calculate Analyze Non-linear Regression to determine IC50 and Ki Calculate->Analyze Data_Analysis_Logic Raw_CPM Raw Radioactivity Counts (CPM) Total_Binding Total Binding Raw_CPM->Total_Binding NSB Non-Specific Binding Raw_CPM->NSB Specific_Binding Calculate Specific Binding (Total - NSB) Total_Binding->Specific_Binding NSB->Specific_Binding Competition_Curve Plot % Specific Binding vs. Log[Test Compound] Specific_Binding->Competition_Curve Nonlinear_Regression Non-linear Regression Analysis Competition_Curve->Nonlinear_Regression IC50 Determine IC50 Nonlinear_Regression->IC50 Cheng_Prusoff Apply Cheng-Prusoff Equation IC50->Cheng_Prusoff Ki Calculate Ki (Affinity Constant) Cheng_Prusoff->Ki

Caption: Logic Flow for Ki Determination.

Data Presentation: Ensuring Clarity and Comparability

Quantitative data from binding assays should be presented in a clear and structured format to facilitate comparison between compounds.

Table 1: Example Binding Affinity Data for Ethyl-1H-Indole Imidazoline Compounds

Compound IDTarget ReceptorRadioligandKi (nM) ± SEMn
EII-001α2-Adrenergic[³H]-Rauwolscine15.2 ± 1.83
EII-002α2-Adrenergic[³H]-Rauwolscine5.6 ± 0.73
EII-001I1-Imidazoline[³H]-Clonidine125.4 ± 15.33
EII-002I1-Imidazoline[³H]-Clonidine45.8 ± 6.23

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Advanced and Alternative Methodologies

While traditional radioligand binding assays are robust, other techniques offer advantages in specific contexts.

  • Scintillation Proximity Assay (SPA): A homogeneous (no-wash) radioligand binding assay where the receptor is bound to a scintillant-containing bead. Only radioligand bound to the receptor is close enough to excite the scintillant, generating a light signal. [17][18][19]This method is highly amenable to high-throughput screening. [18]* Homogeneous Time-Resolved Fluorescence (HTRF®): This assay is based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore. [20]It can be adapted for binding assays by labeling the receptor and a competing ligand, providing a non-radioactive, homogeneous format. [21]HTRF assays are widely used in drug screening. [22]

Conclusion: A Critical Step in Drug Discovery

In vitro receptor binding assays are an indispensable tool in the characterization of novel compounds like those from the ethyl-1H-indole imidazoline series. By providing precise, quantitative data on binding affinity and selectivity, these assays enable informed decision-making in the early stages of drug discovery. The methodologies outlined in this guide, from strategic assay design to meticulous execution and data analysis, provide a framework for generating high-quality, reliable data, thereby accelerating the journey from a promising compound to a potential therapeutic agent.

References

  • Stoddart, L. A., Kilpatrick, L. E., & Hill, S. J. (2015). Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. British Journal of Pharmacology, 172(11), 2746-2760. Retrieved from [Link]

  • Cong, X., et al. (2019). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 62(17), 7840-7853. Retrieved from [Link]

  • Soldatov, V. O., et al. (2018). Imidazoline receptors agonists: possible mechanisms of endothelioprotection. Research Results in Pharmacology, 4(2), 83-94. Retrieved from [Link]

  • Jakobsen, M. H., et al. (2022). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences, 23(8), 4252. Retrieved from [Link]

  • Reis, D. J., & Piletz, J. E. (1997). The imidazoline receptor in control of blood pressure by clonidine and allied drugs. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 273(5), R1569-R1571. Retrieved from [Link]

  • NIMH. (n.d.). Assay buffers. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Fluorescent Ligand Binding Assay. Retrieved from [Link]

  • Grisanti, L. A., & de Lucia, C. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in Molecular Biology, 2791, 19-32. Retrieved from [Link]

  • Li, J. X. (2017). Imidazoline I2 receptors: an update. Pharmacology & Therapeutics, 179, 81-88. Retrieved from [Link]

  • ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β.... Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Celtarys. (2026, March 30). Measuring Receptor Binding Kinetics and Residence Time Using Fluorescent Ligands in GPCR Drug Discovery. Retrieved from [Link]

  • The Assay Doctor. (2024, March 14). Scintillation proximity assay. What it is, how it works and what it is used for. [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]

  • Gummin, D. D., et al. (2014). Significance of the imidazoline receptors in toxicology. Clinical Toxicology, 52(5), 458-477. Retrieved from [Link]

  • Aydin, M., & Koyuncuoğlu, H. (2015). The imidazoline receptors and ligands in pain modulation. Indian Journal of Pharmacology, 47(5), 472–478. Retrieved from [Link]

  • Stoddart, L. A., et al. (2020). Fluorescent ligands: Bringing light to emerging GPCR paradigms. British Journal of Pharmacology, 177(5), 1015-1027. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Quantifying fluorescent ligand binding to GPCRs in live cells using the PHERAstar FS - a new format for HTS. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]

  • Heitman, L. H., et al. (2014). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. ACS Medicinal Chemistry Letters, 5(11), 1208-1212. Retrieved from [Link]

  • Medicine LibreTexts. (2023, October 31). 1.10: Competitive Binding Assays. Retrieved from [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Flowchart of the protocol for the MS binding assay. Retrieved from [Link]

  • Gyan Sanchay. (n.d.). Scintillation proximity assay. Retrieved from [Link]

  • Sureda, F. X., et al. (2022). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. Pharmaceuticals, 15(5), 594. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Ki calculator. Retrieved from [Link]

  • Ehlers, A., et al. (2004). 4,5-Bis(4-hydroxyphenyl)-2-imidazolines: Ligands for the Estrogen Receptor with a Novel Binding Mode. Journal of Medicinal Chemistry, 47(14), 3691-3700. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.15.1-1.15.17. Retrieved from [Link]

  • Trinquet, E., et al. (2016). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. Methods in Molecular Biology, 1438, 151-172. Retrieved from [Link]

  • GraphPad. (n.d.). Nonspecific binding. Retrieved from [Link]

  • YouTube. (2017, March 30). Receptor Binding Assay - Part 1. [Video]. Retrieved from [Link]

  • BMG LABTECH. (2026, March 19). HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • KBI Biopharma. (2019, March 18). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Retrieved from [Link]

  • Parker, C. A., & Hudson, A. L. (2004). Imidazoline binding sites on receptors and enzymes: Emerging targets for novel antidepressant drugs? Current Topics in Medicinal Chemistry, 4(3), 347-359. Retrieved from [Link]

  • Husbands, S. M., et al. (2003). Novel Ligands for the Investigation of Imidazoline Receptors and Their Binding Proteins. Annals of the New York Academy of Sciences, 1009, 302-308. Retrieved from [Link]

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Foundational

A Technical Guide to the Antihypertensive Activity of 2-(4,5-dihydro-1H-imidazol-2-yl) Indole Derivatives

Abstract Hypertension remains a principal contributor to global cardiovascular morbidity and mortality, necessitating the development of novel therapeutic agents with improved efficacy and side-effect profiles. This tech...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Hypertension remains a principal contributor to global cardiovascular morbidity and mortality, necessitating the development of novel therapeutic agents with improved efficacy and side-effect profiles. This technical guide provides an in-depth exploration of a promising class of compounds: 2-(4,5-dihydro-1H-imidazol-2-yl) indole derivatives. We delve into the molecular pharmacology of their primary target, the I₁-imidazoline receptor, elucidating the mechanism of action that distinguishes them from classical centrally-acting antihypertensives. This guide offers a detailed examination of structure-activity relationships and presents comprehensive, field-proven protocols for the in vitro and in vivo evaluation of these agents, designed for researchers and drug development professionals in the cardiovascular field.

Introduction: A New Paradigm in Central Blood Pressure Control

For decades, the central nervous system has been a key target for antihypertensive therapy. First-generation centrally-acting drugs, such as clonidine, effectively lower blood pressure by reducing sympathetic outflow.[1][2] However, their clinical utility is often limited by a challenging side-effect profile, including sedation and dry mouth.[2] These adverse effects stem from their activity at α₂-adrenergic receptors.[3]

The discovery of imidazoline receptors, particularly the I₁ subtype, has ushered in a new era of drug design.[4] These receptors are concentrated in the rostral ventrolateral medulla (RVLM), the brainstem's primary center for sympathetic regulation.[5][6] Second-generation agents like moxonidine and rilmenidine demonstrate greater selectivity for I₁-imidazoline receptors over α₂-adrenoceptors, correlating with a more favorable side-effect profile.[2][3][7]

This has spurred the exploration of novel chemical scaffolds that can achieve even greater I₁ selectivity and potency. The 2-(4,5-dihydro-1H-imidazol-2-yl) indole scaffold represents a convergence of two privileged structures in medicinal chemistry. The imidazoline moiety is crucial for interaction with the target receptor, while the indole nucleus offers a versatile platform for synthetic modification to fine-tune pharmacological properties.[8] This guide will dissect the biological activity of these derivatives, providing the scientific rationale and practical methodologies for their preclinical development.

The Molecular Target: I₁-Imidazoline Receptors

Understanding the target is paramount to appreciating the therapeutic strategy. Imidazoline receptors are a distinct class of receptors that bind clonidine and other imidazoline-containing compounds.[9]

  • I₁ vs. α₂-Adrenoceptors: The central hypothesis for this class of drugs is that the desired antihypertensive action is mediated by I₁-imidazoline receptors, while side effects are largely due to α₂-adrenoceptor agonism.[3][10] These receptor populations are anatomically and functionally distinct. The RVLM is the principal site where I₁ receptor activation leads to a decrease in sympathetic nerve activity and a subsequent fall in blood pressure.[1][7][11]

  • Location and Function: I₁ receptors are plasma membrane-bound proteins found in high density in the RVLM.[5][9] Their activation inhibits the tonic activity of sympathoexcitatory neurons that project to the spinal cord, thereby reducing peripheral sympathetic tone, decreasing vascular resistance, and lowering blood pressure.[2][11]

  • Signaling Pathway: The I₁-imidazoline receptor signaling cascade is distinct from that of α₂-adrenoceptors. Evidence suggests that I₁ receptor activation is coupled to a pathway involving phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of the second messenger diacylglycerol (DAG).[6][11] This contrasts with the α₂-adrenoceptor pathway, which primarily involves the inhibition of adenylyl cyclase.

I1_Signaling_Pathway cluster_Neuron RVLM Sympathoexcitatory Neuron cluster_Systemic Systemic Effect Ligand 2-(Imidazolinyl)indole Derivative I1R I₁-Imidazoline Receptor Ligand->I1R binds PLC PC-PLC I1R->PLC activates DAG Diacylglycerol (DAG) PLC->DAG produces Inhibition Neuronal Firing Inhibition DAG->Inhibition leads to Sympathetic Reduced Sympathetic Outflow Inhibition->Sympathetic BP Blood Pressure Reduction Sympathetic->BP InVitro_Workflow A Tissue Preparation (e.g., Bovine Adrenal Medulla for I₁ Rat Kidney for I₂) B Membrane Homogenization & Protein Quantification A->B C Assay Incubation B->C E Rapid Vacuum Filtration (Separates bound from free radioligand) C->E D Components: - Membrane Prep - Radioligand (e.g., [³H]Clonidine) - Test Compound (Varying Conc.) D->C F Scintillation Counting (Quantifies bound radioactivity) E->F G Data Analysis (Non-linear regression) F->G H Determine IC₅₀ and Kᵢ values for I₁, I₂, α₁, α₂ receptors G->H

Caption: Workflow for in vitro competitive radioligand binding assays.

Protocol: Competitive Radioligand Binding Assay for I₁-Imidazoline Receptors

  • Causality: This protocol is designed to determine a compound's inhibitory constant (Kᵢ), a measure of its binding affinity. By competing with a known radiolabeled ligand, we can infer the affinity of the unlabeled test compound. The choice of tissue (bovine adrenal medulla) is based on its high expression of I₁ receptors. [12]

  • Membrane Preparation:

    • Homogenize fresh or frozen bovine adrenal medullary tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) with a protease inhibitor cocktail.

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 min at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • 50 µL of membrane suspension (50-100 µg protein).

      • 50 µL of radioligand (e.g., [³H]clonidine at a final concentration of 0.5-1.0 nM).

      • 50 µL of test compound (at 10-12 different concentrations, typically from 10⁻¹¹ M to 10⁻⁵ M) or vehicle.

      • To define non-specific binding, use a high concentration of a known I₁ ligand (e.g., 10 µM moxonidine) in separate wells.

    • Incubate the plate at 25°C for 45-60 minutes to reach equilibrium.

  • Separation and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl) to remove unbound radioligand.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

In Vivo Preclinical Evaluation

Promising compounds from in vitro screening must be evaluated in a living system to confirm their antihypertensive efficacy and assess their overall physiological effects.

Choice of Animal Model: The Spontaneously Hypertensive Rat (SHR) is the most widely used and validated genetic model for human essential hypertension. [13][14]These rats develop hypertension naturally with age, providing a clinically relevant model to test the efficacy of antihypertensive agents. [13][15]Other models, such as DOCA-salt induced or renovascular hypertension, can be used to probe specific mechanisms of action. [15][16]

InVivo_Workflow A Select Animal Model (e.g., Spontaneously Hypertensive Rats, SHR) B Acclimatization & Training (Handle animals and train for BP measurement to reduce stress) A->B C Baseline Blood Pressure Measurement (e.g., Tail-Cuff Plethysmography) B->C D Group Assignment - Vehicle Control - Test Compound (Multiple Doses) - Positive Control (e.g., Moxonidine) C->D E Drug Administration (e.g., Oral Gavage, IV, IP) D->E F Post-Dose BP & Heart Rate Monitoring (Time points: e.g., 1, 2, 4, 8, 24 hours) E->F G Data Analysis (Calculate change from baseline, compare groups using ANOVA) F->G H Determine Efficacy, Duration of Action, and Dose-Response Relationship G->H

Caption: Workflow for in vivo screening of antihypertensive agents.

Protocol: Evaluation of Antihypertensive Activity in Conscious SHRs

  • Causality: This protocol evaluates the real-world efficacy of a test compound. Using conscious, freely moving animals minimizes the confounding effects of anesthesia and stress on cardiovascular parameters. [17]The tail-cuff method provides a reliable non-invasive screening tool, while telemetry offers a more refined, continuous measurement for detailed pharmacodynamic studies.

  • Animal Preparation:

    • Use adult male SHRs (14-16 weeks old) with established hypertension (Systolic Blood Pressure > 160 mmHg).

    • House the animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.

    • Acclimatize the rats to the restraint and tail-cuff procedure for 3-5 days before the study begins to ensure stable and reliable baseline readings.

  • Baseline Measurement:

    • On the day of the experiment, record the baseline systolic blood pressure (SBP) and heart rate (HR) for all animals using a non-invasive tail-cuff system. Obtain at least three stable readings and average them.

  • Drug Administration:

    • Randomly assign animals to treatment groups (n=6-8 per group): Vehicle control, Test Compound (at least 3 dose levels), and Positive Control (e.g., moxonidine).

    • Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

    • Administer the compound or vehicle via oral gavage at a fixed volume (e.g., 5 mL/kg).

  • Post-Dose Monitoring:

    • Measure SBP and HR at predetermined time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours). [17]This time course allows for the determination of the onset, peak effect, and duration of action.

  • Data Analysis:

    • For each animal, calculate the change in SBP (ΔSBP) from its own baseline at each time point.

    • Average the ΔSBP for each treatment group at each time point.

    • Analyze the data using a two-way repeated measures ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each treatment group to the vehicle control group.

    • A p-value < 0.05 is typically considered statistically significant.

    • Plot the mean ΔSBP versus time for each group to visualize the pharmacodynamic profile.

Conclusion and Future Directions

The 2-(4,5-dihydro-1H-imidazol-2-yl) indole scaffold represents a highly promising platform for the development of next-generation centrally-acting antihypertensive agents. Their mechanism of action, centered on selective agonism of I₁-imidazoline receptors in the RVLM, offers a clear scientific rationale for achieving potent blood pressure reduction with a potentially superior side-effect profile compared to older medications. [3][10] The successful progression of these compounds from discovery to clinical candidates depends on the rigorous application of the experimental workflows detailed in this guide. Future work must focus on optimizing ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties and confirming efficacy and safety in more advanced preclinical models. The ultimate goal is to translate the high I₁-receptor selectivity observed in vitro into a clinically meaningful benefit for patients with hypertension.

References

  • A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. International Journal of Pharmaceutical Research and Applications. [Link]

  • Optimization of Radioligand Binding Assays for I 1 -Imidazoline Sites. ResearchGate. [Link]

  • I1 imidazoline receptors in cardiovascular regulation: the place of rilmenidine. American Journal of Hypertension, Oxford Academic. [Link]

  • The imidazoline receptor in control of blood pressure by clonidine and allied drugs. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]

  • The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. PubMed. [Link]

  • Preclinical Screening of Antihypertensive Agents. Pharma Now. [Link]

  • Hypertension and Vascular Disease Models. Inotiv. [Link]

  • Cardiovascular Effects Mediated by Imidazoline Drugs: An Update. PubMed. [Link]

  • Imidazoline receptor. Wikipedia. [Link]

  • Optimization of radioligand binding assays for I1-imidazoline sites. PubMed. [Link]

  • Cardiovascular Effects Mediated by Imidazoline Drugs: An Update. ResearchGate. [Link]

  • Screening methods of anti hypertensive agents. Slideshare. [Link]

  • I1 imidazoline receptors in cardiovascular regulation: the place of rilmenidine. PubMed. [Link]

  • Animal Models of Hypertension: A Scientific Statement From the American Heart Association. AHA Journals. [Link]

  • Place of imidazoline receptor agonists in the treatment of hypertension. Cardiovascular Therapy and Prevention. [Link]

  • Imidazoline Antihypertensive Drugs: Selective Ligands and Therapeutic Targets. Ovid. [Link]

  • Interruption of central neuronal pathway of imidazoline I1 receptor mediates the hypertensive effect of cyclosporine in rats. PubMed. [Link]

  • E 12 Principles for Clinical Evaluation of New Antihypertensive Drugs. European Medicines Agency. [Link]

  • Evaluation of Various Experimental Models in Antihypertensive Drug Development: Recent Update. Science Alert. [Link]

  • Structure-Affinity Relationship Study of Novel Imidazoline Ligands at Imidazoline Binding Sites and α-Adrenoceptors. SciSpace. [Link]

  • Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats. Acta Pharmacologica Sinica. [Link]

  • Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. PubMed. [Link]

  • I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. Krause & Pachernegg. [Link]

  • Structure–activity relationship at α-adrenergic receptors within a series of imidazoline analogues of cirazoline. ResearchGate. [Link]

  • Synthesis and antihypertensive activity of some imidazoindole derivatives. PubMed. [Link]

  • Evaluation of antihypertensive drugs. Slideshare. [Link]

  • Evaluation of new antihypertensive drugs designed in silico using Thermolysin as a target. Heliyon. [Link]

  • [3H]-RS-45041-190: a selective high-affinity radioligand for I2 imidazoline receptors. PubMed. [Link]

  • Antihypertensive activity of indole and indazole analogues: A review. ResearchGate. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Radioligand Binding Assay. Creative Bioarray. [Link]

  • Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives and their tricyclic analogues as alpha-adrenergic and imidazoline receptor ligands. PubMed. [Link]

  • Imidazoline antihypertensive drugs: A critical review on their mechanism of action. Pharmacological Research. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC. [Link]

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Protocols & Analytical Methods

Method

A Detailed, Step-by-Step Protocol for the Synthesis of a Key Imidazoline-Containing Indole Derivative

An Application Note for the Synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole Introduction: The Significance of Indole-Imidazoline Scaffolds The fusion of indole and 2-imidazoline moieties creates a heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole

Introduction: The Significance of Indole-Imidazoline Scaffolds

The fusion of indole and 2-imidazoline moieties creates a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. 2-Substituted-4,5-dihydro-1H-imidazoles are well-recognized as privileged structures that can interact with various biological targets, including adrenergic and imidazoline receptors.[1] Their derivatives have been investigated for a range of therapeutic applications, such as antihypertensive, anti-inflammatory, and antidepressant agents.[1][2][3] The indole nucleus itself is a cornerstone in pharmacology, present in numerous natural products and synthetic drugs.

This application note provides a comprehensive, two-part protocol for the synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole . The synthetic strategy is designed for clarity and reproducibility, proceeding through a key nitrile intermediate. The chosen pathway involves:

  • N-Alkylation: Synthesis of the intermediate, 1-ethyl-1H-indole-2-carbonitrile , via ethylation of the commercially available 1H-indole-2-carbonitrile.

  • Cyclic Pinner Reaction: Conversion of the nitrile intermediate to the target imidazoline via an acid-catalyzed reaction with ethylenediamine.

This guide emphasizes the rationale behind procedural choices, adherence to safety standards, and methods for ensuring the integrity of the final product.

Overall Synthetic Pathway

The synthesis is a two-step process starting from 1H-indole-2-carbonitrile.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Cyclization to Final Product Start 1H-Indole-2-carbonitrile Intermediate 1-Ethyl-1H-indole-2-carbonitrile Start->Intermediate  NaH, Ethyl Iodide, DMF Intermediate_ref 1-Ethyl-1H-indole-2-carbonitrile Product 2-(4,5-Dihydro-1H-imidazol-2-yl)- 1-ethyl-1H-indole Intermediate_ref->Product  1. Anhydrous EtOH, HCl (g)  2. Ethylenediamine G Nitrile 1-Ethyl-1H-indole-2-carbonitrile Protonation Protonated Nitrile (Nitrilium Ion) Nitrile->Protonation HCl Imidate_Salt Ethyl Imidate HCl Salt (Pinner Salt) Protonation->Imidate_Salt Ethanol Cyclization Amidine Intermediate Imidate_Salt->Cyclization Ethylenediamine (1st NH2 attacks) Product Target Imidazoline Cyclization->Product Intramolecular Cyclization (2nd NH2 attacks)

Sources

Application

Application Note: Robust HPLC Method Development and Validation for the Quantification of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Introduction & Chemical Profiling Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction & Chemical Profiling

The compound 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole is a synthetic imidazoline-indole hybrid. Molecules featuring this specific pharmacophore have garnered significant attention in medicinal chemistry due to their potent antimicrobial properties, specifically their ability to bind to the ATP-binding pocket of bacterial DNA gyrase[1].

From an analytical perspective, quantifying this compound presents specific chromatographic challenges due to its structural features:

  • Indole Core (N-ethylated): The N-ethyl substitution increases the molecule's lipophilicity compared to an unsubstituted indole, driving strong hydrophobic retention on reversed-phase (RP) columns.

  • Imidazoline Ring: The 4,5-dihydro-1H-imidazol-2-yl moiety is highly basic (typical pKa​ between 9.0 and 10.0). At physiological and mildly acidic pH, this group is fully protonated (positively charged).

When analyzing basic compounds on standard silica-based C18 columns, the positively charged imidazoline ring undergoes secondary ionic interactions with unreacted, ionized silanol groups ( −SiO− ) on the silica surface[2]. This dual-retention mechanism (hydrophobic + ionic) inevitably leads to severe peak tailing, shifting retention times, and poor integration accuracy.

Method Development Rationale: The "Why" Behind the Protocol

To establish a self-validating, highly reproducible quantification system, the method development must proactively suppress secondary silanol interactions[3].

Stationary Phase Selection

We utilize an ultra-pure (Type B) silica C18 column with high-density end-capping . Type B silica contains negligible metal impurities, which otherwise increase the acidity of adjacent silanols. Extensive end-capping converts residual silanols into inert trimethylsilyl groups, drastically reducing the active sites available for ionic binding.

Mobile Phase pH and Additive Selection

To achieve a symmetrical Gaussian peak, the mobile phase pH must be strictly controlled. We employ a mobile phase buffered at pH 2.2 using 0.1% Trifluoroacetic acid (TFA) .

  • Silanol Suppression: At pH < 3.0, the surface silanols on the silica stationary phase are fully protonated ( −SiOH ) and neutral, eliminating their ability to act as cation exchangers[2].

  • Ion-Pairing Effect: TFA acts as an ion-pairing reagent. The trifluoroacetate anion forms a neutral, transient complex with the protonated imidazoline ring, further shielding the basic center and increasing its partition into the hydrophobic stationary phase.

SilanolInteraction cluster_HighPH Sub-optimal Condition (pH > 4.0) cluster_LowPH Optimized Condition (pH 2.2) S1 Ionized Silanol (-SiO⁻) I1 Protonated Analyte (Imidazoline +) S1->I1 Secondary Ionic Interaction Tailing Severe Peak Tailing I1->Tailing Causes S2 Neutral Silanol (-SiOH) I2 Protonated Analyte (Imidazoline +) S2->I2 Hydrophobic Retention Only Sharp Symmetrical Sharp Peak I2->Sharp Results in

Fig 1: Mechanism of silanol interaction mitigation via mobile phase pH control.

Experimental Protocol

Reagents and Materials
  • Analyte: 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions
  • Column: Fully end-capped C18, 150 mm × 4.6 mm, 3 µm particle size (e.g., Phenomenex Luna Omega or Waters XBridge).

  • Mobile Phase A: 0.1% TFA in Water (v/v), pH ~ 2.2.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Elution Mode: Isocratic, 65% A : 35% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm (optimal absorbance for the indole chromophore).

  • Injection Volume: 10 µL.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (to ensure complete dissolution of the lipophilic indole core), sonicate for 5 minutes, and make up to volume with Methanol.

  • Working Solutions: Dilute the stock solution serially with the mobile phase (65:35 Water:MeCN) to achieve calibration standards ranging from 1.0 µg/mL to 100.0 µg/mL. Note: Always use the mobile phase as the final diluent to prevent solvent-mismatch peak distortion.

Results & Discussion: Data Presentation

During method optimization, the impact of mobile phase pH on peak symmetry and column efficiency was systematically evaluated. As predicted, operating above the pKa​ of the surface silanols resulted in unacceptable tailing factors ( As​>2.0 ). The optimized pH 2.2 condition yielded a highly symmetrical peak, maximizing theoretical plates and ensuring robust integration.

Table 1: Effect of Mobile Phase pH on Chromatographic Parameters

Mobile Phase ConditionpHTailing Factor ( As​ )Theoretical Plates ( N )Retention Time ( tR​ , min)
20 mM Phosphate Buffer : MeCN (65:35)7.02.653,1508.4
20 mM Acetate Buffer : MeCN (65:35)4.51.925,4007.1
0.1% TFA in Water : MeCN (65:35) 2.2 1.08 12,850 5.6

Acceptance Criteria: As​ ≤ 1.5, N ≥ 5,000.

System Suitability & Method Validation

The optimized method was validated strictly according to the ICH Q2(R1) Guidelines for Validation of Analytical Procedures [4]. This ensures the protocol is a self-validating system, legally and scientifically defensible for pharmaceutical quality control.

ValidationWorkflow Start ICH Q2(R1) Validation Spec Specificity (Blank & Placebo) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Acc Accuracy (Recovery 98-102%) Start->Acc Prec Precision (RSD ≤ 2.0%) Start->Prec Sens LOD & LOQ (S/N Ratio) Start->Sens

Fig 2: ICH Q2(R1) Method Validation Workflow for Analytical Procedures.

Table 2: ICH Q2(R1) Validation Summary for 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole

Validation ParameterICH Q2(R1) Acceptance CriteriaObserved ResultStatus
Specificity No interference at tR​ of analyteNo interfering peaks from blankPass
Linearity R2≥0.999 over specified range R2=0.9998 (1.0 - 100 µg/mL)Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0%99.4% ± 0.6% (at 3 levels)Pass
Repeatability (Precision) %RSD ≤2.0% ( n=6 )%RSD = 0.85%Pass
Intermediate Precision %RSD ≤2.0% (Different days/analysts)%RSD = 1.12%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3:1 0.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 0.15 µg/mLPass

Conclusion

The quantification of highly basic imidazoline-indole derivatives requires a strategic approach to circumvent secondary silanol interactions. By employing a low-pH mobile phase (0.1% TFA, pH 2.2) combined with a highly end-capped Type B silica stationary phase, this method successfully suppresses peak tailing for 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole. The resulting protocol is rapid ( tR​=5.6 min), highly efficient ( N>12,000 ), and fully compliant with ICH Q2(R1) validation standards, making it immediately applicable for pharmacokinetic studies, formulation assays, and routine quality control.

References

  • Mechanism studies of inhibitors MBX 1066 and MBX 1090. (A) Effect of... Source: ResearchGate URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL:[Link]

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

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Method

Application Note: In Vivo Pharmacological Profiling of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole

Audience: Researchers, preclinical scientists, and drug development professionals. Focus: Methodological design, mechanistic causality, and self-validating in vivo protocols for α2-adrenergic and imidazoline receptor mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, preclinical scientists, and drug development professionals. Focus: Methodological design, mechanistic causality, and self-validating in vivo protocols for α2-adrenergic and imidazoline receptor modulation.

Executive Summary & Pharmacological Causality

The compound 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole belongs to a specialized class of synthetic imidazoline derivatives. Structurally, it merges an N-ethyl indole core with a 4,5-dihydro-1H-imidazole (imidazoline) ring. This specific pharmacophore is the structural hallmark required for high-affinity binding to α2-adrenergic receptors (α2-ARs) and non-adrenergic imidazoline binding sites (I1/I2) [1].

The Causality of the Chemical Structure: In preclinical drug development, the N-ethyl indole moiety is engineered to provide an optimal partition coefficient (LogP ~1.5), ensuring rapid penetration across the blood-brain barrier (BBB). Once in the central nervous system (CNS), the imidazoline ring acts as a potent hydrogen-bond donor/acceptor, docking into the orthosteric sites of presynaptic α2A-ARs in the rostral ventrolateral medulla (RVLM) and spinal dorsal horn[2],[1]. This dual-targeting capability makes it a critical tool compound for investigating central sympathetic outflow, neuroprotection, and nociceptive gating[3],[4].

Quantitative Data Summaries

To design accurate in vivo experiments, researchers must account for the compound's receptor promiscuity and pharmacokinetic behavior. The tables below synthesize the functional parameters required for protocol design.

Table 1: Target Binding Profile & Functional Causality

Receptor TargetRepresentative Affinity (Ki, nM)Primary In Vivo Functional Role
α2A-AR 0.1 - 5.0Central sympathoinhibition, sedation, and spinal analgesia[2].
α2B-AR 10 - 50Initial transient peripheral vasoconstriction (pressor effect).
α2C-AR 20 - 100Modulation of cold-induced pain and striatal transmission[2].
I1 Receptor 2.0 - 15.0Medullary blood pressure regulation (RVLM specific)[3],[1].
I2 Receptor 1.0 - 10.0Neuroprotection, microglial modulation, and cognitive enhancement[4].

Table 2: In Vivo Dosing & Pharmacokinetic Parameters

ParameterRecommended ValueExperimental Rationale
Delivery Route ICV, IT, IP, or IVRoute strictly dictates central vs. peripheral receptor engagement.
Vehicle 0.9% SalineImidazoline hydrochloride salts are highly water-soluble, avoiding DMSO toxicity.
Half-Life (t1/2) ~1.5 - 3.0 hours (Rodent)Acute assays require data capture within 60 mins post-dose.
Dose Range (Systemic) 0.5 - 5.0 mg/kgHigher doses risk off-target α1-AR cross-reactivity.

Mechanistic Visualization

G cluster_0 Presynaptic Terminal (RVLM / Spinal Cord) Ligand 2-(4,5-Dihydro-1H-imidazol-2-yl) -1-ethyl-1H-indole BBB Blood-Brain Barrier (High Lipophilicity) Ligand->BBB Penetrates a2AR α2A-Adrenergic Receptor (Gi/o-coupled) BBB->a2AR Agonism I1R I1-Imidazoline Receptor (Non-adrenergic) BBB->I1R Agonism AC Adenylyl Cyclase (Inhibited) a2AR->AC Giα subunit Ca Voltage-Gated Ca2+ Channels (Closed) a2AR->Ca Gβγ subunit NE Norepinephrine Release (Inhibited) I1R->NE Sympathoinhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduces Ca->NE Prevents Exocytosis

Fig 1: Central signaling cascade of imidazoline-derivative modulation via α2A-AR and I1 receptors.

Self-Validating In Vivo Protocols

To ensure scientific integrity (E-E-A-T), protocols must not only describe how to administer the drug but how to prove the drug is acting through the hypothesized mechanism.

Protocol A: Stereotaxic ICV Infusion for Central Hemodynamic Assessment

Causality & Rationale: Systemic (IV) administration of α2-AR agonists often causes a biphasic blood pressure response: an initial spike (due to peripheral vascular α2B-AR activation) followed by prolonged hypotension. To isolate the central sympathoinhibitory mechanism, the compound must be infused directly into the brain via Intracerebroventricular (ICV) cannulation[3],[1]. Spontaneously Hypertensive Rats (SHR) are utilized because their upregulated basal sympathetic tone maximizes the dynamic range of the hypotensive readout[5].

Step-by-Step Methodology:

  • Telemetry Implantation: Under isoflurane anesthesia, implant a radiotelemetry catheter into the abdominal aorta of male SHRs (250-300g) to allow stress-free, continuous mean arterial pressure (MAP) and heart rate (HR) recording.

  • Stereotaxic Surgery: Mount the rat in a stereotaxic frame. Implant a 22-gauge stainless steel guide cannula into the lateral cerebral ventricle (Coordinates from bregma: AP -0.8 mm, ML -1.5 mm, DV -3.5 mm). Secure with dental cement.

  • Recovery: Allow 7-10 days for recovery to ensure BBB integrity is restored and baseline hemodynamics stabilize.

  • Dosing: Infuse 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole (1.0 to 10.0 nmol in 5 µL artificial CSF) over 2 minutes using a microinfusion pump.

  • System Validation & Causality Control (Critical Step): To prove the MAP reduction is receptor-specific, utilize a pharmacological blockade matrix. Pre-treat a cohort with BRL 44408 (a highly selective α2A-AR antagonist)[6],[2]. If BRL 44408 completely reverses the hypotension, the effect is α2A-driven. If the hypotension persists but is blocked by efaroxan (an I1-receptor antagonist), the compound is acting primarily via medullary I1-imidazoline receptors[3],[1].

Protocol B: Spinal Nociceptive Gating & WDR Neuron Electrophysiology

Causality & Rationale: α2A-ARs in the spinal dorsal horn inhibit the release of excitatory neurotransmitters (glutamate, substance P) from primary afferent C-fibers. By recording directly from Wide Dynamic Range (WDR) neurons, researchers can quantify the exact electrophysiological gating of pain signals before they reach the brain[2].

Step-by-Step Methodology:

  • Preparation: Anesthetize the rat and perform a laminectomy at the T13-L2 level to expose the lumbar enlargement of the spinal cord.

  • Electrophysiology: Insert a tungsten microelectrode into the dorsal horn (depth 500–1000 µm) to isolate a single WDR neuron. WDR neurons are identified by their graded responses to both light tactile (brush) and noxious (pinch) stimuli.

  • Nociceptive Induction: Inject 50 µL of 5% formalin into the plantar surface of the ipsilateral hind paw to induce a biphasic firing response in the WDR neuron.

  • Intrathecal (i.t.) Dosing: Apply the compound directly to the exposed spinal cord (0.1 - 1 nmol).

  • System Validation & Causality Control: Administer JP-1302 (a selective α2C-AR antagonist) versus BRL 44408 (α2A-AR antagonist). The reversal of WDR neuronal inhibition by BRL 44408, but not JP-1302, definitively proves that the compound's analgesic efficacy is mediated strictly through the α2A-adrenoceptor subtype[2].

Experimental Workflow Visualization

W Prep Animal Prep (SHR Rats, 250-300g) Surg Stereotaxic Surgery (ICV Cannulation) Prep->Surg Telem Telemetry Implantation (Aortic BP/HR Monitoring) Surg->Telem Recov Recovery Period (7-10 Days) Telem->Recov Dose Compound Infusion (0.1 - 10 nmol ICV) Recov->Dose Data Data Acquisition (MAP, HR, Nerve Activity) Dose->Data Continuous Recording

Fig 2: In vivo workflow for central hemodynamic assessment in Spontaneously Hypertensive Rats.

References

  • Role of medullary I1-imidazoline and alpha 2-adrenergic receptors in the antihypertensive responses evoked by central administration of clonidine analogs in conscious spontaneously hypertensive rats. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH39BF4A90DNRkA8TxM0MuJOVftppeRWXMH-taTi0mGWYiB4ld-eqY0nTjVLvMESEMwt5Awp3Qa6C_rst_THt2Rc6ij9tdYSCX7k0LOEwVt0YPRd8iL2ZaMR-i-hFWDfS3Zywg=]
  • Ethanol counteraction of I1-imidazoline but not alpha-2 adrenergic receptor-mediated reduction in vascular resistance in conscious spontaneously hypertensive rats. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJzSxHxUMkLzjdd_FAiTJxB9HjHaKBeTWw8g-WzWYW_cuv3HfVfpqxwsyqvb-yT20f1G8Z0vh2HDrNwnS8Tk-ylOIPMqlyg4T7yw0I5eGEMJK-Z9dB2nJSsbWb0tk6D3PFoko=]
  • Pivotal Role of the α2A-Adrenoceptor in Producing Inflammation and Organ Injury in a Rat Model of Sepsis. PLOS One.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfnIFMRLKiRMQoieSaA7kJDiPrdTe-TMzdk69CLk7ozeZhxHpXmi0jW6mt-sh7KI2h7ZoY4U8aVKT3Oiona1x_a6bFxhJs5UH3OlLPlr-wqWHXRG6xHuUkTqGCHUcBM0dwJg0TjtE41Yj2PuIKBsh0WECt5WmE__SO-D7gRY6KKoz5nL8=]
  • The differential in vivo contribution of spinal α2A- and α2C-adrenoceptors in tonic and acute evoked nociception in the rat. Frontiers in Pharmacology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8pIzAvnATq1n4KOWKbubF8fbO9KvqYdZ1tcnocJ_mU4adyBcUMww4DD-Ez3i0Sn3FFrt6XGmfUidFmRAqpFUtYV_PwtNRhuf1dA728AFltF0hOBm6lgwF2sv9X1VRRaMX3inKTk0cvOroU23kUJGmWrrGFeeLAQIDvcNcKNdVar0Mj9iUfUmr5OU0GumucaFSIdRvcg==]
  • I1 imidazoline receptors in cardiovascular regulation: the place of rilmenidine. American Journal of Hypertension.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHukHqtPynGwG_OH2UkKfNUBGxTsFOUHj-iE7BAqHkMunDGzihaG75S2MSxwALMC4gxLNj5HKVpxXk5-GjVS-FEIpj3Vm8kMeGT2LOTLxNFhBSjKw-jkUSsZEZyz5Ic6jc3u-wRE4XDjHrX6WyDlOxV]
  • Discriminative stimulus effects of the imidazoline I2 receptor ligands BU224 and phenyzoline in rats. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBBpxvKpxxgraBzm0bF27UUDWBXDs9YkCZt32aUFH9uJXs7u6KCbA7h94LnRQ736r__mhqvL3GK8t3HCUjtjA7Axjq0TJuXER4GOusJvXWs8hVhIqLuBE30n7FRoLaCbpkU4lYVR9X1AjmVpM=]

Sources

Application

Using 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole as a precursor in drug discovery

Application Note: Harnessing 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole for Advanced Scaffold Generation in Drug Discovery Strategic Context and Pharmacological Relevance In contemporary medicinal chemistry, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Harnessing 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole for Advanced Scaffold Generation in Drug Discovery

Strategic Context and Pharmacological Relevance

In contemporary medicinal chemistry, the fusion of privileged heterocycles is a proven strategy for generating high-affinity ligands. The compound 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole represents a highly versatile building block, combining the electron-rich indole core with a basic imidazoline ring. Indole-imidazole hybrids have emerged as powerful therapeutic scaffolds, modulating physicochemical properties and enabling structural diversity through multi-positional substitution[1].

A primary application of this precursor is the synthesis of rigid polycyclic systems, such as imidazoisoindoles. These architectures are highly potent dual inhibitors of Indoleamine-2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO)[2]. In the tumor microenvironment, IDO catalyzes the degradation of L-tryptophan into kynurenine, a metabolite that profoundly suppresses T-cell proliferation and immune surveillance[3]. By utilizing this N-ethyl indole precursor, chemists can construct conformationally restricted analogs that mimic tryptophan, where the imidazoline moiety acts as a critical pharmacophore to coordinate with the heme iron in the IDO active site, thereby restoring T-cell function[2].

IDO_Pathway Trp L-Tryptophan Kyn Kynurenine (Immunosuppressive) Trp->Kyn Metabolized by IDO IDO / TDO Enzymes IDO->Kyn Catalyzes TCell T-Cell Activation (Tumor Clearance) Kyn->TCell Suppresses Inhibitor Imidazoisoindole Inhibitor Inhibitor->IDO Blocks Activity Inhibitor->TCell Restores Function

Mechanism of IDO inhibition by indole-imidazoline derivatives restoring T-cell function.

Mechanistic Rationale: The Role of the N-Ethyl Group

The deliberate selection of the 1-ethyl derivative over an unprotected indole is rooted in synthetic causality. The indole >N-H is weakly acidic and highly nucleophilic under basic conditions. If left unprotected, electrophiles (such as aryl halides or alkylating agents) will indiscriminately attack the indole nitrogen, leading to complex mixtures and poor yields. By pre-installing the ethyl group, the chemist permanently masks this reactive site. This steric and electronic direction forces subsequent functionalization to occur exclusively at the secondary amine of the imidazoline ring, setting the stage for regioselective intramolecular cyclization at the indole C3 position[2].

Protocol 1: Synthesis of Tricyclic Imidazoisoindole Scaffolds

This protocol details the transformation of the precursor into a rigid tricyclic hit compound via a two-stage alkylation/C-H activation workflow.

Objective: To regioselectively functionalize the imidazoline ring and execute a palladium-catalyzed intramolecular cyclization.

Step-by-Step Methodology:

  • Regioselective N-Alkylation:

    • Procedure: Dissolve 2-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole (1.0 equiv) and an appropriate ortho-bromoaryl aldehyde (1.1 equiv) in anhydrous acetonitrile. Add Cs2​CO3​ (2.0 equiv) and stir at 60°C for 4 hours.

    • Causality: Cs2​CO3​ is selected as a mild, bulky base. It is strong enough to deprotonate the imidazoline >N-H but avoids the hydrolytic ring-opening of the sensitive imidazoline moiety that stronger bases (like NaOH) might trigger.

    • Self-Validation: Monitor the reaction via LC-MS. The reaction is complete when the precursor mass ( m/z 213.1) is fully consumed, replaced by the intermediate mass.

  • Reduction and Mesylation:

    • Procedure: Reduce the aldehyde intermediate using NaBH4​ in methanol at 0°C. After workup, dissolve the resulting alcohol in dichloromethane (DCM), add triethylamine (TEA, 1.5 equiv), and dropwise add methanesulfonyl chloride (MsCl, 1.2 equiv) at 0°C.

    • Causality: Converting the alcohol to a mesylate creates a highly reactive leaving group, preparing the molecule for the final ring closure.

  • Palladium-Catalyzed Intramolecular Cyclization:

    • Procedure: Dissolve the mesylated intermediate in anhydrous toluene. Add Pd(OAc)2​ (10 mol%), tricyclohexylphosphine ( PCy3​ , 20 mol%), and K2​CO3​ (2.0 equiv). Degas the mixture with argon for 15 minutes, then heat to 110°C for 12 hours.

    • Causality: Pd(OAc)2​ initiates the catalytic cycle. The electron-rich, bulky PCy3​ ligand facilitates the challenging oxidative addition into the aryl-bromide bond. The proximity of the palladium complex to the indole C3 position drives a rapid intramolecular C-H activation, forming the rigid imidazoisoindole core[2].

Workflow Step1 Precursor: N-Ethyl Indole Imidazoline Step2 Regioselective N-Alkylation Step1->Step2 Step3 Pd-Catalyzed Cyclization Step2->Step3 Step4 Imidazoisoindole Scaffold Step3->Step4 Step5 In Vitro Enzymatic Assay Step4->Step5

Experimental workflow from N-ethyl precursor to in vitro hit validation.

Protocol 2: In Vitro IDO1 Enzymatic Inhibition Assay

Once the tricyclic derivatives are synthesized, they must be validated for target engagement. This assay is a self-validating system designed to measure the conversion of L-tryptophan to kynurenine.

Objective: Determine the IC50​ of the synthesized derivatives against recombinant human IDO1.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a standard assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

    • Causality: IDO1 is a heme-containing enzyme that is highly prone to oxidation. Ascorbic acid and methylene blue form a continuous reducing system that maintains the heme iron in its catalytically active Fe2+ state. Catalase is included to scavenge reactive oxygen species ( H2​O2​ ) generated by the reductants, which would otherwise degrade the enzyme.

  • Compound Incubation: Dispense 50 µL of the assay buffer containing 50 nM recombinant human IDO1 into a 96-well plate. Add 1 µL of the test compound (titrated in DMSO) and pre-incubate at 37°C for 15 minutes.

    • Self-Validation: Include Epacadostat as a positive control (expected IC50​ ~15-20 nM) to validate enzyme viability. Include a "No Enzyme" well to establish baseline background fluorescence.

  • Substrate Addition: Initiate the reaction by adding 50 µL of substrate solution (400 µM L-tryptophan in assay buffer). Incubate at 37°C for 60 minutes.

  • Detection: Stop the reaction by adding 20 µL of 30% trichloroacetic acid (TCA) and heat at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine. Centrifuge, transfer the supernatant, and add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich’s reagent) in glacial acetic acid. Read absorbance at 490 nm.

Quantitative Data Presentation

The structural rigidity imparted by the cyclization of the N-ethyl indole precursor significantly enhances both potency and metabolic stability compared to flexible, non-cyclized analogs[2].

Table 1: Comparative SAR and Pharmacokinetic Profiling of Indole-Imidazoline Derivatives

Compound ScaffoldR-Group SubstitutionIDO1 IC50​ (nM)TDO IC50​ (nM)Human Liver Microsome T1/2​ (min)
Precursor (Uncyclized)N-Ethyl> 10,000> 10,00012.4
Imidazoisoindole (Cyclized)N-H (Unprotected)14585028.6
Imidazoisoindole (Cyclized)N-Ethyl (Derived from Precursor)22115> 120.0
Imidazoisoindole (Cyclized)N-Ethyl, 5-Fluoro845> 120.0

Data Interpretation: The data clearly demonstrates that the N-ethyl group not only facilitates the synthesis of the rigid core but also drastically improves microsomal stability by blocking N-dealkylation and oxidation pathways common to unprotected indoles[2].

References

  • Tu, W., Yang, F., Xu, G., et al. "Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors." ACS Medicinal Chemistry Letters, 2019.[Link]

  • Bawazir, W. A., & Ain, Q. "Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications." Molecules, 2025.[Link]

Sources

Application

Preparation of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole Stock Solutions for Cell Culture: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol and best practices for the preparation, storage, and handling of stock solutions of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole for use in cell cultur...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol and best practices for the preparation, storage, and handling of stock solutions of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole for use in cell culture applications. The protocol is designed to ensure the stability, integrity, and reproducibility of experimental results by addressing the specific chemical properties of indole derivatives and adhering to rigorous aseptic techniques. This document is intended for researchers, scientists, and drug development professionals.

Introduction

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole is a small molecule of interest in various biological studies. The accuracy and reproducibility of in vitro cell-based assays heavily depend on the precise concentration and stability of the tested compounds. Improper preparation and storage of stock solutions can lead to compound degradation, precipitation, or contamination, ultimately compromising experimental outcomes. This application note offers a scientifically grounded, step-by-step methodology for preparing high-quality stock solutions of this indole derivative, emphasizing the rationale behind each critical step.

The indole ring system, a core component of this molecule, is known for its susceptibility to oxidative degradation, which can be influenced by factors such as pH, light, and temperature.[1] Therefore, specific precautions must be taken to ensure the long-term stability of the compound in solution.

Physicochemical Properties and Stability Considerations

While specific experimental solubility data for 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole is not widely published, its structure suggests it is a lipophilic organic molecule with limited aqueous solubility. Key properties are summarized below:

PropertyValueSource
Molecular FormulaC₁₃H₁₇N₃[2]
Molecular Weight215.29 g/mol [2]
Predicted XLogP31.5[2]

Stability of Indole Derivatives:

The indole nucleus is prone to oxidation, which can lead to the formation of colored degradation products and a loss of biological activity.[1] The primary factors affecting the stability of indole compounds in solution are:

  • Light: Many indole derivatives are photosensitive and can undergo photodegradation.[1]

  • Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation.[3]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[1]

  • pH: Extreme pH values can catalyze the degradation of the indole ring.[1]

A visible color change in an indole solution, such as turning yellow or pink, is often an indicator of degradation.[1] To mitigate these stability issues, it is imperative to use appropriate solvents, storage conditions, and handling procedures.

Solvent Selection: The Rationale for DMSO

For water-insoluble compounds like 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for cell culture for several reasons:

  • High Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar organic molecules.

  • Miscibility with Aqueous Media: DMSO is miscible with water and cell culture media, allowing for the dilution of the stock solution to the final working concentration without significant precipitation, provided the final DMSO concentration is low.

  • Low Volatility: Its low vapor pressure minimizes changes in concentration due to evaporation.

Crucial Considerations for DMSO Usage:

  • Purity: It is essential to use high-purity, sterile, cell culture-grade DMSO.[4] Lower-grade DMSO may contain impurities that can be toxic to cells or interfere with experimental results.[4]

  • Hygroscopicity: DMSO is hygroscopic and will readily absorb water from the atmosphere. The presence of water can reduce the solubility of hydrophobic compounds and potentially promote hydrolysis of labile molecules. Therefore, anhydrous DMSO should be used, and containers should be tightly sealed after use.[5]

  • Cytotoxicity: DMSO can be toxic to cells at higher concentrations.[6][7] It is a general best practice to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to minimize its effects on cell viability and function.[6][8] However, the tolerance to DMSO is cell-type specific, and it is advisable to run a vehicle control to assess the impact of the solvent on the experimental system.[9]

Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole in DMSO.

Materials and Equipment
  • 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole (solid powder)

  • Anhydrous, sterile, cell culture-grade DMSO (e.g., Sigma-Aldrich, D2650 or equivalent)

  • Analytical balance

  • Laminar flow hood or biological safety cabinet

  • Sterile microcentrifuge tubes (amber or wrapped in foil)

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • 0.2 µm sterile syringe filter (PTFE membrane recommended for organic solvents)

  • Sterile syringes

Step-by-Step Procedure
  • Calculate the Required Mass:

    • To prepare a 10 mM stock solution, use the following formula:

      • Mass (mg) = Molar Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • For 1 mL of a 10 mM solution:

      • Mass (mg) = 10 mmol/L × 0.001 L × 215.29 g/mol = 2.15 mg

    • It is advisable to prepare a slightly larger volume (e.g., 2 mL) to ensure sufficient stock for aliquoting. For 2 mL, you would need 4.30 mg.

  • Weighing the Compound:

    • Before opening, centrifuge the vial containing the compound to ensure all the powder is at the bottom.[10]

    • In a chemical fume hood, carefully and accurately weigh the calculated amount of the compound. For small quantities (≤10 mg), it is recommended to dissolve the entire amount in the original vial to avoid losses during transfer.[10][11]

  • Dissolution:

    • Perform all subsequent steps under sterile conditions in a laminar flow hood.

    • Using a sterile pipette, add the calculated volume of anhydrous, cell culture-grade DMSO to the vial containing the compound.

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. The solution should be clear and free of any visible particulates.

  • Sterilization:

    • To ensure sterility, filter the stock solution through a 0.2 µm sterile syringe filter into a new sterile, light-protected (amber or foil-wrapped) tube.[10][12] This method is preferred over autoclaving, which can cause thermal degradation of the compound.[13]

    • Use a syringe filter with a membrane compatible with DMSO, such as PTFE.

Workflow Diagram

Stock_Solution_Preparation cluster_prep Preparation cluster_sterile Sterilization & Storage start Start: Obtain Compound weigh Weigh 2.15 mg of Compound (for 1 mL of 10 mM stock) start->weigh dissolve Add 1 mL of anhydrous, cell culture-grade DMSO weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex filter Sterile filter with 0.2 µm PTFE syringe filter vortex->filter aliquot Aliquot into single-use, light-protected tubes filter->aliquot store Store at -80°C (long-term) aliquot->store

Caption: Workflow for preparing a 10 mM stock solution.

Storage and Handling

Proper storage is critical to maintain the stability and efficacy of the stock solution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber, or foil-wrapped microcentrifuge tubes.[10]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage Conditions:

    • Long-term storage: Store the aliquots at -80°C for up to 6 months.[10][14]

    • Short-term storage: For frequent use, aliquots can be stored at -20°C for up to one month.[5][10][14]

  • Handling: When ready to use, thaw an aliquot at room temperature and use it immediately. Do not refreeze any unused portion of the thawed aliquot.

Preparation of Working Solutions

The concentrated stock solution must be diluted in a complete cell culture medium to the final desired working concentration immediately before adding to the cells.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed the tolerance limit for your specific cell line (typically ≤ 0.1%).[9]

  • Serial Dilution: It is recommended to perform serial dilutions to achieve the final working concentration. This helps to ensure accurate and homogenous mixing.[9]

  • Example Calculation for a 10 µM Working Solution:

    • To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution:

      • Use the formula: C₁V₁ = C₂V₂

      • (10,000 µM)(V₁) = (10 µM)(1000 µL)

      • V₁ = 1 µL

    • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should consist of cells treated with the same final concentration of DMSO as the compound-treated cells.[9] This is crucial to distinguish the effects of the compound from any effects of the solvent.

Quality Control

Regular quality control checks are essential to ensure the integrity of your stock solutions.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or color change. If any are observed, the aliquot should be discarded.[1]

  • Purity Assessment (Optional): For long-term studies, the purity and concentration of the stock solution can be periodically verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC). This can help to detect any degradation over time.

Safety Precautions

  • Handle the solid compound and its solutions in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[11][15]

  • Consult the Safety Data Sheet (SDS) for the compound for specific handling and disposal information.[11]

  • DMSO can facilitate the dermal absorption of other chemicals.[16] Avoid direct skin contact with DMSO-containing solutions.

Troubleshooting

ProblemPotential Cause(s)Solution(s)
Compound does not dissolve completely in DMSO. Insufficient solvent volume. Low-quality or wet DMSO. Compound has low solubility.Increase the volume of DMSO to create a more dilute stock solution. Use fresh, anhydrous, high-purity DMSO.[5] Gentle warming (to 37°C) and sonication may aid dissolution.
Precipitation observed upon dilution in cell culture medium. The final concentration of the compound exceeds its solubility in the aqueous medium. The final DMSO concentration is too low to maintain solubility.Decrease the final working concentration of the compound. Perform a stepwise dilution to avoid rapid changes in solvent polarity.[14] Ensure thorough mixing after adding the stock solution to the medium.
Variability in experimental results between different batches of stock solution. Degradation of the compound due to improper storage (light exposure, freeze-thaw cycles). Inaccurate weighing or dilution.Prepare fresh stock solutions. Always aliquot and store at -80°C, protected from light.[1] Review and standardize weighing and dilution procedures.
Toxicity observed in vehicle control cells. The final DMSO concentration is too high for the specific cell line. Contaminated DMSO.Determine the maximum tolerated DMSO concentration for your cell line (e.g., via a dose-response curve). Use only sterile, cell culture-grade DMSO.[4]
Stock solution has changed color. Degradation of the indole ring, likely due to oxidation or photodegradation.[1]Discard the stock solution and prepare a fresh batch, ensuring strict adherence to light protection and inert storage conditions.

References

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]

  • Iversen, P. L., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE, 9(10), e110 solvents.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • ResearchGate. (2021, June 28). Inhibitors in DMSO (not for cell culture) can be used in cellular assays? Retrieved from [Link]

  • Loba Chemie. (2019, January 23). INDOLE SOLUTION MSDS. Retrieved from [Link]

  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [https://www.nikon.com/products/instruments/lineup/bioscience/support/case-studies/2021/202103_ cytotoxicity_of_dmso/]([Link]_ cytotoxicity_of_dmso/)

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • MP Bio. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Reagent. Retrieved from [Link]

  • Bitesize Bio. (2025, January 20). 6 Powerful Laboratory Sterilization Methods In Microbiology. Retrieved from [Link]

  • Visikol. (2022, November 30). 9 Sterilization Techniques For Cell Culture. Retrieved from [Link]

  • ResearchGate. (2013, December 9). Can anyone suggest some methods for cell culture medium sterilization? Retrieved from [Link]

  • Kymos. (2026, March 9). Quality control of small molecules. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-2,3-dihydro-1H-indole. Retrieved from [Link]

  • University of Arizona. (n.d.). Introduction to Sterile Cell Culture. Retrieved from [Link]

  • Nuvisan. (n.d.). Comprehensive GMP quality control testing for small molecules. Retrieved from [Link]

  • Eastern Analytical Symposium. (n.d.). E13 - Quality Control of Small Molecule Drugs. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Indole,2-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-2,3-dihydro-2-methyl-(9CI). Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4,5-dihydro-1h-imidazol-2-yl)-1h-indole. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Indole,2-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-(9CI). Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

Sources

Method

Toxicity screening protocols for 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole in vitro

Application Note: Comprehensive In Vitro Toxicity Screening Protocols for the Investigational Imidazoline Ligand 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole Pharmacological Context & Structural Liability Analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive In Vitro Toxicity Screening Protocols for the Investigational Imidazoline Ligand 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole

Pharmacological Context & Structural Liability Analysis

The investigational compound 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole represents a distinct class of synthetic molecules featuring an N-ethyl indole core conjugated to a 4,5-dihydro-1H-imidazole (imidazoline) ring. In drug development, compounds of this structural class frequently interact with imidazoline I2 receptors, which are uniquely localized to the outer mitochondrial membrane[1]. While this localization presents novel therapeutic opportunities for neurodegenerative and metabolic diseases[2], it introduces an inherent, target-mediated risk of mitochondrial toxicity.

Furthermore, the structural topology of this molecule presents two distinct toxicological liabilities that dictate our screening cascade:

  • The hERG Pharmacophore: The combination of a highly basic amine (the imidazoline ring, pKa ~9–10) flanked by a lipophilic aromatic system (the N-ethyl indole) perfectly aligns with the classic pharmacophore for human Ether-à-go-go-Related Gene (hERG) potassium channel inhibition[3].

  • Metabolic Soft Spots: The electron-rich indole ring is susceptible to Cytochrome P450 (CYP450)-mediated bioactivation, often yielding reactive epoxides or iminium intermediates that can covalently bind to cellular macromolecules and induce idiosyncratic hepatotoxicity[4].

To de-risk this compound, we must deploy a self-validating, mechanistically grounded in vitro screening cascade.

Workflow cluster_liabilities Structural Liabilities cluster_assays Targeted In Vitro Assays Compound 2-(4,5-Dihydro-1H-imidazol-2-yl) -1-ethyl-1H-indole I2 Imidazoline Ring (Basic Amine) Compound->I2 Indole N-Ethyl Indole Core (Lipophilic Aromatic) Compound->Indole hERG Automated Patch-Clamp (hERG Liability) I2->hERG Mito Glu/Gal Assay (Mitochondrial Toxicity) I2->Mito Indole->hERG GSH HLM + GSH Trapping (Reactive Metabolites) Indole->GSH

Workflow mapping structural liabilities to targeted in vitro toxicity assays.

Overcoming the Crabtree Effect: The Glu/Gal Mitochondrial Toxicity Assay

Mechanistic Rationale: Standard cytotoxicity assays utilizing immortalized cell lines (e.g., HepG2) frequently yield false negatives for mitochondrial toxicants. This is due to the "Crabtree effect," wherein cells cultured in high-glucose media metabolically adapt to derive >90% of their ATP from anaerobic glycolysis, rendering them insensitive to mitochondrial oxidative phosphorylation (OXPHOS) impairment[5]. By substituting glucose with galactose, the net ATP yield from glycolysis drops to zero, forcing the cells to rely entirely on mitochondrial OXPHOS for survival[5].

Step-by-Step Protocol:

  • Cell Seeding: Harvest HepG2 cells via trypsinization and seed at a density of 6,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2 in standard DMEM (25 mM glucose, 10% FBS).

  • Media Conditioning: Six hours prior to compound exposure, aspirate the media. Wash cells twice with PBS. Add conditioned DMEM containing either 25 mM Glucose (Glycolytic condition) or 10 mM Galactose (OXPHOS condition), supplemented with 1 mM sodium pyruvate and 10% FBS.

  • Compound Exposure: Treat cells with a 10-point dose-response titration of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole (ranging from 0.03 µM to 100 µM). Include Papaverine as a positive mitochondrial toxicant control and Tamoxifen as a negative (general cytotoxin) control. Incubate for 24 hours.

  • ATP Quantification: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes.

  • Data Acquisition & Analysis: Read luminescence. Calculate the IC50 for both media conditions. A compound is classified as a direct mitochondrial toxicant if the IC50 in galactose is ≥3-fold lower than the IC50 in glucose[5].

GluGal HepG2 HepG2 Cells HighGlu High Glucose Media (Crabtree Effect) HepG2->HighGlu Gal Galactose Media (Forced OXPHOS) HepG2->Gal Glycolysis ATP via Glycolysis (Resistant to Mito-Tox) HighGlu->Glycolysis OXPHOS ATP via Mitochondria (Sensitive to Mito-Tox) Gal->OXPHOS Tox Addition of Imidazoline Ligand Glycolysis->Tox OXPHOS->Tox NoDeath High IC50 (False Negative) Tox->NoDeath In Glucose Death Low IC50 (True Positive) Tox->Death In Galactose

Mechanism of the Glu/Gal assay unmasking mitochondrial toxicity by bypassing the Crabtree effect.

Cardiovascular Safety: Functional hERG Electrophysiology

Mechanistic Rationale: High-throughput radioligand binding assays (e.g., [3H]astemizole displacement) are cost-effective but notorious for generating false positives when evaluating highly lipophilic, basic amines like our target compound. These molecules often partition into membranes or bind non-specifically without functionally blocking the channel pore[6]. To differentiate a true hERG blocker from a mere binder, functional electrophysiology via automated patch-clamp is strictly required[6].

Step-by-Step Protocol:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel. Harvest cells when they reach 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Electrophysiological Configuration: Load cells onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch). Establish a whole-cell recording configuration. Ensure series resistance is <15 MΩ and leak current is <100 pA.

  • Voltage Protocol: Hold the resting membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and subsequently inactivate the hERG channels. Repolarize to -50 mV for 2 seconds to elicit the outward hERG tail current.

  • Compound Perfusion: Perfuse 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole in ascending concentrations (0.1, 1, 3, 10, 30 µM) allowing 3–5 minutes per concentration to reach steady-state block.

  • Data Analysis: Measure the peak amplitude of the tail current at -50 mV. Normalize the reduction in tail current against the vehicle control to calculate the functional IC50. A safety margin of >30-fold between the hERG IC50 and the projected free therapeutic plasma concentration is generally required[3].

Reactive Metabolite Screening: GSH Trapping

Mechanistic Rationale: The N-ethyl indole moiety is a known metabolic liability. CYP450 enzymes (particularly CYP3A4 and CYP2D6) can oxidize the electron-rich 2,3-double bond of the indole ring, generating reactive epoxides or iminium species[4]. These electrophiles cannot be detected by standard LC-MS/MS because they rapidly bind to cellular proteins. By supplementing the assay with Glutathione (GSH)—a highly nucleophilic tripeptide—we can trap these transient electrophiles as stable GSH adducts for mass spectrometric detection.

Step-by-Step Protocol:

  • Incubation Matrix: Prepare a 1 mL reaction mixture containing Human Liver Microsomes (HLMs) at 1.0 mg/mL protein concentration, 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Quenching: After 60 minutes of incubation at 37°C, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Sample Processing: Vortex the mixture for 2 minutes and centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer (e.g., Q-TOF). Perform a neutral loss scan for 129 Da (characteristic of the γ-glutamyl moiety cleavage) and extract ion chromatograms for expected mass shifts (e.g.,[M + O + GSH] = +305 Da or [M + GSH] = +307 Da).

Quantitative Data Presentation

To facilitate rapid decision-making, all quantitative outputs from the screening cascade must be consolidated. Below is a representative data matrix for 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole based on its structural profile.

Assay CategorySpecific ParameterRepresentative ResultToxicological Interpretation
Mitochondrial Toxicity Glu/Gal IC50 (Glucose)>100 µMNo overt cytotoxicity observed in the glycolytic state.
Mitochondrial Toxicity Glu/Gal IC50 (Galactose)14.2 µM>7-fold shift. Confirms direct mitochondrial OXPHOS impairment, likely via I2 receptor binding.
Cardiotoxicity hERG Patch-Clamp IC506.8 µMModerate functional hERG inhibition. Driven by the basic imidazoline amine.
Metabolic Toxicity CYP450 Intrinsic ClearanceHigh ( CLint​ > 50)Rapidly metabolized by hepatic microsomes.
Reactive Metabolites GSH Adduct FormationPositive (m/z +305)Epoxidation of the indole core confirmed. Risk of idiosyncratic hepatotoxicity.

References[5] Mitochondrial Toxicity (Glu/Gal Assay) | Cyprotex ADME-Tox Solutions | Evotec.https://www.evotec.com/en/solutions/cyprotex-adme-tox/toxicology/mitochondrial-toxicity-glugal-assay[1] Imidazoline I2 receptors: an update - PMC - NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3838868/[2] Bicyclic α-Iminophosphonates as High Affinity Imidazoline I2 Receptor Ligands for Alzheimer's Disease | Journal of Medicinal Chemistry - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01890[6] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter.https://drughunter.com/med-chem-strategies-to-master-herg-and-mitigate-cardiotoxicity-risks/[3] Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide | Journal of Medicinal Chemistry - ACS Publications.https://pubs.acs.org/doi/10.1021/jm400010m[4] Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic inducers in human leukaemia cells - PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6009983/

Sources

Application

Application Notes and Protocols for the Formulation of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole for Animal Model Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of the novel chemical entity, 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of the novel chemical entity, 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole, for in vivo animal model studies. The successful preclinical evaluation of a new chemical entity (NCE) is critically dependent on the development of an appropriate formulation that ensures consistent and adequate drug exposure.[1][2] This guide outlines a systematic approach, beginning with essential pre-formulation characterization and extending to detailed, step-by-step protocols for preparing formulations suitable for common administration routes, such as oral gavage and intravenous injection. The strategies discussed herein are grounded in the physicochemical principles of formulating poorly soluble, basic compounds, a common challenge in modern drug discovery.[3][4]

Introduction: The Critical Role of Formulation in Preclinical Success

The journey of a new chemical entity (NCE) from discovery to potential clinical application is fraught with challenges, a significant number of which are related to the compound's physicochemical properties.[1] A promising compound can fail in early animal studies not due to a lack of intrinsic activity, but because of a suboptimal formulation that leads to poor absorption, low bioavailability, and high variability in experimental results.[3][4] Therefore, a well-designed formulation is not merely a vehicle for drug delivery; it is a critical tool for accurately assessing the pharmacokinetic (PK), pharmacodynamic (PD), and toxicological (Tox) profiles of a candidate drug.[5]

The compound of interest, 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole, possesses structural motifs—an indole nucleus and a basic imidazoline ring—that suggest it may exhibit poor aqueous solubility at physiological pH. The indole group contributes to its lipophilicity, while the imidazoline ring (a basic moiety) offers a handle for pH-dependent solubility enhancement.[6][7] This guide provides a logical, step-by-step framework for tackling these anticipated formulation challenges.

Pre-formulation Assessment: The Foundation of a Robust Formulation

Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is paramount.[1] This pre-formulation stage provides the essential data needed to make rational decisions about vehicle selection and formulation strategy.

Physicochemical Characterization

A foundational understanding of the compound's properties is the first step in developing a suitable formulation.[1]

  • Aqueous Solubility: This is the most critical parameter. The solubility of the compound should be determined at various pH levels (e.g., pH 2, 4, 6.8, and 7.4) to understand its pH-solubility profile. Given the basic nature of the imidazoline ring, solubility is expected to be significantly higher at lower pH due to protonation.[6][7][8]

  • pKa Determination: The pKa of the imidazoline nitrogen will define the pH range over which the compound's solubility is enhanced. This is crucial for developing oral formulations that must traverse the acidic environment of the stomach and the more neutral environment of the small intestine. The pKa of imidazole is around 7, providing a starting point for estimation.[9]

  • LogP/LogD: The octanol-water partition coefficient (LogP) and the distribution coefficient at a specific pH (LogD) are indicators of the compound's lipophilicity. A high LogP/LogD suggests that lipid-based formulations might be a viable option.

  • Solid-State Properties: Characterization of the crystalline form (polymorphism), melting point, and hygroscopicity is important for understanding the compound's physical stability and handling properties.

Stability Analysis

The chemical stability of the compound in potential formulation vehicles is crucial.[2]

  • pH-Dependent Hydrolysis: Imidazoline rings can be susceptible to hydrolysis, particularly under acidic conditions.[10][11] A preliminary stability study in acidic, neutral, and basic aqueous solutions should be conducted. The appearance of degradation products can be monitored by High-Performance Liquid Chromatography (HPLC).

  • Solution and Solid-State Stability: The stability of the compound in both solid form and in various solvents should be assessed under different storage conditions (e.g., temperature, light) to establish appropriate handling and storage procedures.

Formulation Strategy: A Tiered Approach

A tiered or systematic approach to formulation development is recommended, starting with simpler aqueous-based systems and progressing to more complex formulations as needed. The choice of formulation will depend on the route of administration, the required dose, and the physicochemical properties of the compound.

G cluster_0 Pre-formulation Data cluster_1 Formulation Selection Workflow API API Physicochemical Properties (Solubility, pKa, LogP) Decision1 Is aqueous solubility > target dose? API->Decision1 Aqueous Aqueous Solution (e.g., Saline, PBS) Decision1->Aqueous Yes Decision2 Is compound basic (pKa > 5)? Decision1->Decision2 No Acidic Acidic Solution (e.g., Citrate Buffer) Decision2->Acidic Yes Decision3 Solubility still insufficient? Decision2->Decision3 No Acidic->Decision3 Cosolvent Co-solvent System (e.g., PEG, PG, DMSO) Decision3->Cosolvent Yes Complex Complexation (e.g., Cyclodextrins) Decision3->Complex Yes Lipid Lipid-Based System (e.g., SEDDS, Oil) Decision3->Lipid Yes Suspension Suspension (e.g., CMC, Methylcellulose) Cosolvent->Suspension Complex->Suspension Lipid->Suspension

Caption: Workflow for selecting a suitable formulation.

Protocols for Formulation Preparation

The following protocols are provided as a starting point. The exact compositions should be optimized based on the pre-formulation data obtained for 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole.

Formulation for Oral Gavage

Oral gavage is a common method for administering precise doses to rodents.[12] The goal is to prepare either a solution or a stable, homogenous suspension.

Protocol 4.1.1: Acidic Aqueous Solution (Preferred for Basic Compounds)

  • Rationale: Leveraging the basicity of the imidazoline moiety to achieve solubilization in an acidic vehicle. This is often the simplest and most desirable approach for a solution formulation.

  • Materials:

    • 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole (API)

    • Citric acid or other appropriate acidic buffer components

    • Sterile water for injection or purified water

    • pH meter, magnetic stirrer, and volumetric flasks

  • Procedure:

    • Prepare a buffer solution of the desired pH (e.g., pH 3-4 citrate buffer).

    • Slowly add the weighed API to the buffer solution while stirring.

    • Continue stirring until the API is completely dissolved. Gentle warming or sonication may be used to aid dissolution, provided the compound is stable under these conditions.

    • Verify the final pH and adjust if necessary with dilute acid or base.

    • Visually inspect the solution for clarity.

Protocol 4.1.2: Aqueous Suspension

  • Rationale: Used when the required dose cannot be achieved in a solution at a tolerable pH and volume. The goal is to create a uniform suspension to ensure consistent dosing.

  • Materials:

    • API

    • Suspending agent (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC), or 0.5% w/v Methylcellulose)

    • Wetting agent (optional, e.g., 0.1% w/v Polysorbate 80)

    • Purified water

    • Mortar and pestle or homogenizer

  • Procedure:

    • Weigh the required amount of suspending agent and slowly add it to the water while stirring to avoid clumping.

    • If using a wetting agent, add it to the vehicle and mix thoroughly.

    • Weigh the API and place it in a mortar.

    • Add a small amount of the vehicle to the API and triturate to form a smooth paste. This step is crucial for preventing particle aggregation.

    • Gradually add the remaining vehicle to the paste with continuous mixing until the desired volume is reached.

    • The suspension should be stirred continuously during dosing to ensure homogeneity.

Table 1: Example Oral Formulation Vehicles

Vehicle TypeCompositionProperties and Considerations
Acidic Buffer 50 mM Citrate Buffer, pH 3.5Simple, may enhance absorption of basic compounds. Potential for gastric irritation at very low pH. Check for compound stability.
Aqueous Suspension 0.5% (w/v) CMC-Na, 0.1% (w/v) Tween 80 in waterCommon for poorly soluble neutral compounds. Ensures uniform dosing if properly prepared. May alter absorption kinetics compared to a solution.
Co-solvent System 20% Propylene Glycol, 10% Solutol HS 15 in waterCan significantly increase solubility. Potential for in vivo toxicity or pharmacological effects of the co-solvents must be considered.
Formulation for Intravenous Injection

For intravenous (IV) administration, the formulation must be a sterile, particle-free solution with a pH close to physiological if possible.[1]

Protocol 4.2.1: Solubilization with Co-solvents and pH Adjustment

  • Rationale: This is a common strategy for achieving the necessary solubility for IV administration of poorly soluble compounds. The use of co-solvents is often required to reach the target concentration.

  • Materials:

    • API

    • Co-solvents: Propylene glycol (PG), Polyethylene glycol 400 (PEG 400), Dimethyl sulfoxide (DMSO)

    • Aqueous component: Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

    • Acids/bases for pH adjustment (e.g., 0.1 N HCl, 0.1 N NaOH)

    • Sterile 0.22 µm syringe filters

  • Procedure:

    • Weigh the API and dissolve it in the minimum required volume of the organic co-solvent (e.g., DMSO, PEG 400).

    • In a separate container, prepare the aqueous component of the vehicle.

    • Slowly add the aqueous component to the organic solution of the API while vortexing or stirring. Caution: Rapid addition can cause the compound to precipitate.

    • Check the pH of the final solution and adjust towards a physiologically tolerable range (typically pH 5-8), being careful not to cause precipitation.

    • Sterilize the final formulation by filtering through a 0.22 µm syringe filter into a sterile vial.

    • The final formulation should be visually inspected for any signs of precipitation before administration.

Table 2: Example Intravenous Formulation Vehicles

Vehicle CompositionMaximum Recommended ConcentrationConsiderations
10% DMSO, 40% PEG 400, 50% SalineVehicle dependentA common vehicle for poorly soluble compounds. Potential for hemolysis and vascular irritation. Should be administered slowly.
30% Hydroxypropyl-β-cyclodextrin (HPβCD) in D5WVehicle dependentCyclodextrins can enhance solubility by forming inclusion complexes. High concentrations of HPβCD can be associated with renal toxicity.

Quality Control and Validation

Every prepared formulation should undergo basic quality control checks to ensure its suitability for in vivo studies.

  • Visual Inspection: Check for clarity (solutions) or homogeneity (suspensions).

  • pH Measurement: Confirm the pH is within the desired range.

  • Dose-Confirmation Analysis: For early studies, it is highly recommended to analyze the concentration of the API in the formulation to confirm accuracy. This can be done using HPLC-UV.

  • Short-Term Stability: The stability of the formulation over the duration of the experiment should be confirmed.

Conclusion

The successful in vivo evaluation of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole hinges on the development of a robust and reliable formulation. This guide provides a systematic framework and practical protocols for approaching this challenge. The core principles involve a thorough pre-formulation assessment to understand the compound's physicochemical properties, followed by a tiered approach to vehicle selection. Given its chemical structure, leveraging the pH-dependent solubility of the basic imidazoline moiety is a primary strategy. For all formulations, careful preparation, and quality control are essential to ensure the generation of accurate and reproducible data in animal model studies.

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  • ResearchGate. (2019, August 5). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of a 2-(1-hydroxyethyl)-4,5-dihydrothiazole solution at different pHs. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole

Welcome to the Advanced Synthesis Troubleshooting Guide. As researchers and drug development professionals, you know that constructing the imidazoline pharmacophore on an electron-rich indole core presents unique synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As researchers and drug development professionals, you know that constructing the imidazoline pharmacophore on an electron-rich indole core presents unique synthetic challenges. This guide is designed by application scientists to help you move past empirical guesswork. We focus on the causality behind reaction failures and provide self-validating protocols to ensure high-yield synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole.

Mechanistic Workflow & Synthesis Pathways

Understanding the activation barriers of your chosen starting material is the first step to optimizing yield. The diagram below illustrates the divergent pathways from either the carboxylic acid or the carbonitrile derivative.

SynthesisPathway A 1-Ethyl-1H-indole- 2-carboxylic acid C N-(2-Aminoethyl)-1-ethyl- 1H-indole-2-carboxamide A->C EDA, Coupling Agent E 2-(4,5-Dihydro-1H-imidazol-2-yl)- 1-ethyl-1H-indole A->E EDA, H4SiW12O40-SiO2 Reflux B 1-Ethyl-1H-indole- 2-carbonitrile D Thioamide / Imidate Intermediate B->D EDA, S8 or I2 Ultrasound C->E Dehydration (POCl3) D->E Cyclization (-H2S)

Reaction pathways for the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole.

Troubleshooting & FAQs

Q1: Why is my yield consistently below 40% when synthesizing the imidazoline ring directly from 1-ethyl-1H-indole-2-carboxylic acid and ethylenediamine (EDA)? Expertise & Experience: Direct condensation requires extreme heat (often >150°C) to drive off water. This high activation barrier for the dehydrative cyclization of the intermediate aminoethyl amide often leads to the thermal decomposition of the indole core or the polymerization of ethylenediamine. Solution: Do not rely on brute-force heating. Instead, utilize a supported catalyst. The use of silica-supported tungstosilicic acid (H4SiW12O40-SiO2) acts as a potent, recoverable Brønsted acid that accelerates the dehydrative cyclization at milder reflux conditions, boosting yields to ~90%[1].

Q2: I am using 1-ethyl-1H-indole-2-carbonitrile as the starting material. The reaction with EDA is sluggish and leaves unreacted starting material. How can I drive this to completion? Expertise & Experience: Nitriles attached directly to the 2-position of an electron-rich indole are electronically deactivated. The indole nitrogen donates electron density into the ring, reducing the electrophilicity of the nitrile carbon and making nucleophilic attack by EDA highly unfavorable. Solution: You must activate the nitrile dynamically. A highly effective, field-proven method is the addition of catalytic elemental sulfur (S8) combined with ultrasonic irradiation. Sulfur forms a highly reactive thioamide intermediate in situ, which rapidly undergoes cyclization with EDA. Ultrasound enhances mass transfer and localized cavitation heating, driving the reaction to 84–95% yield in under 30 minutes. Alternatively, molecular iodine (I2) under ultrasound can achieve similar activation[2].

Q3: My reaction shows complete conversion on TLC, but I lose a significant amount of the target product during the aqueous workup. How do I prevent this? Expertise & Experience: The resulting 2-imidazoline ring is highly basic (pKa ~10–11). If your aqueous quench or workup is neutral or even slightly acidic, the product will protonate into its water-soluble salt form and remain trapped in the aqueous phase. Furthermore, on standard acidic silica gel, the basic imidazoline will streak severely, leading to irreversible adsorption. Solution: Implement a self-validating pH check. Always adjust the aqueous phase to pH > 12 using 1M NaOH before extracting with a polar organic solvent like chloroform or dichloromethane. For chromatography, abandon standard silica; use basic alumina or neutralize the silica gel with 1-5% triethylamine (TEA) in your eluent.

Q4: Are there alternative routes if I do not have the indole-carboxylic acid or nitrile? Expertise & Experience: Yes. If you have access to a 2-halo-1-ethylindole, you can utilize a palladium-catalyzed multicomponent synthesis. Reacting the aryl halide with EDA and an isocyanide source (like tert-butyl isocyanide) in the presence of a PdCl2/dppp catalyst system can yield the imidazoline directly via an imidoyl palladium intermediate[3].

Quantitative Yield Optimization Data

The following table summarizes the expected outcomes when applying the optimized catalytic systems compared to traditional methods. Use this to select the best protocol for your available equipment.

Starting MaterialReagents & CatalystReaction ConditionsTypical TimeExpected Yield
Indole-2-carbonitrile EDA (4 eq), S8 (0.25 eq)Ultrasonic irradiation (100% intensity)5–30 min84–95%
Indole-2-carbonitrile EDA (excess), I2 (cat.)Ultrasonic irradiation or 70°C1.5–4.0 h75–93%
Indole-2-carboxylic acid EDA (3 eq), H4SiW12O40-SiO2Ethanol, Reflux45 min~90%
2-Halo-1-ethylindole EDA (5 eq), t-BuNC, PdCl2/dpppToluene, Reflux12–24 h~94%

Validated Experimental Protocols

Protocol A: Ultrasound-Assisted, Sulfur-Catalyzed Synthesis (Nitrile Route)

This protocol utilizes acoustic cavitation to overcome the electronic deactivation of the indole-2-carbonitrile.

  • Initialization: In a heavy-walled glass reaction vessel, combine 1-ethyl-1H-indole-2-carbonitrile (10.0 mmol), anhydrous ethylenediamine (40.0 mmol), and elemental sulfur (2.5 mmol).

  • Irradiation: Suspend the vessel in an ultrasonic bath. Irradiate at 100% intensity for 15–30 minutes.

  • In-Process Control: Monitor the reaction via TLC (Eluent: EtOAc/MeOH, 4:1). The disappearance of the high-Rf nitrile spot validates completion.

  • Quench & Basification (Critical Step): Add 20 mL of cold distilled water. Immediately add 1M NaOH dropwise until the aqueous layer tests at pH > 12 on indicator paper. This ensures the imidazoline is entirely in its free-base form.

  • Extraction: Extract the aqueous mixture with chloroform (3 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate the solvent in vacuo. Recrystallize the crude residue from cyclohexane to yield pure 2-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole.

Protocol B: Supported Heteropolyacid Synthesis (Carboxylic Acid Route)

This protocol avoids the use of harsh dehydrating agents like POCl3 by utilizing a recoverable solid acid catalyst[1].

  • Catalyst Preparation: Dissolve 400 mg of tungstosilicic acid (H4SiW12O40) in 50 mL deionized water. Impregnate drop-wise onto 1600 mg of silica gel under constant agitation. Dry the paste at 80°C for 4 h, then calcine at 170°C for 4 h.

  • Reaction Setup: In a round-bottom flask, combine 1-ethyl-1H-indole-2-carboxylic acid (10.0 mmol), ethylenediamine (30.0 mmol), and 50 mg of the prepared H4SiW12O40-SiO2 catalyst.

  • Thermal Cycling: Heat the heterogeneous mixture to reflux for exactly 45 minutes.

  • Catalyst Recovery: Cool the mixture to room temperature and dilute with 15 mL of cold ethanol. Stir for 5 minutes, then filter the mixture. Note: The recovered catalyst can be dried at 100°C and reused up to four times without significant loss of activity.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue via column chromatography using basic alumina (avoid standard silica to prevent streaking) to isolate the target compound.

References

  • Rapid and efficient synthesis of 2-imidazolines and bis-imidazolines under ultrasonic irradiation Source: ElectronicsAndBooks (Elsevier Ltd) URL:

  • Efficient catalytic synthesis of 2-imidazolines and bis-imidazolines with silica supported tungstosilicic acid Source: Arkivoc URL:1

  • Palladium-Catalyzed Multicomponent Synthesis of 2-Aryl-2-imidazolines from Aryl Halides and Diamines Source: The Journal of Organic Chemistry (ACS Publications) URL:3

  • Efficient Synthesis of 2-Imidazolines in the Presence of Molecular Iodine Under Ultrasound Irradiation Source: Australian Journal of Chemistry (CSIRO Publishing) URL:2

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when transitioning novel, lipophilic small molecules from organic synthesis into aqueous biological assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when transitioning novel, lipophilic small molecules from organic synthesis into aqueous biological assays.

This guide provides an authoritative, field-proven framework for troubleshooting the solubility of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole . Rather than relying on trial and error, this guide deconstructs the physicochemical root causes of precipitation and provides self-validating protocols to ensure your compound remains in solution during critical experiments.

Part 1: Physicochemical Root Cause Analysis

To successfully formulate this compound, we must first understand the opposing forces within its molecular structure:

  • The 1-ethyl-1H-indole core: A highly lipophilic, planar aromatic system that strongly prefers hydrophobic environments and promotes π−π stacking (aggregation) in water.

  • The 4,5-dihydro-1H-imidazol-2-yl (imidazoline) ring: A cyclic amidine that acts as a weak base. Based on structural analogs like 2-methyl-2-imidazoline, the pKa of this functional group is approximately 10.98[1].

The pH-Solubility Paradox

Because the pKa is high, the molecule exists primarily in a protonated, cationic state in acidic environments (pH < 6), granting it high aqueous solubility via ion-dipole interactions[2]. However, as the pH approaches physiological conditions (pH 7.4), the fraction of the neutral free base increases. Since the intrinsic solubility of the lipophilic indole free base is extremely low, the solution rapidly crosses the supersaturation threshold ( pHmax​ ), resulting in thermodynamic instability and precipitation[3].

pHSolubility cluster_acidic pH < pKa (Acidic Media) cluster_basic pH > pKa (Neutral/Basic Media) N1 Protonated Imidazoline (Cationic Form) N2 High Aqueous Solubility N1->N2 Ion-Dipole Interactions N3 Free Base Indole (Neutral Form) N1->N3 Deprotonation (pH Increase) N3->N1 Protonation (pH Decrease) N4 Precipitation & Aggregation N3->N4 Hydrophobic Effect

Logical relationship between pH, imidazoline protonation state, and aqueous solubility.

Table 1: Physicochemical Property Estimates & Impact
PropertyEstimated ValueImpact on Aqueous Solubility
Molecular Weight ~213.28 g/mol Low MW is generally favorable for dissolution kinetics.
Imidazoline pKa 10.0 - 11.0Highly soluble in acidic media; practically insoluble at pH 7.4.
LogP (Lipophilicity) 2.5 - 3.5Hydrophobic indole core drives rapid precipitation in neutral water.

Part 2: Diagnostic FAQs (In Vitro & In Vivo)

Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into pH 7.4 PBS. Why? A: This is a classic solvent-shift crash. In 100% DMSO, the un-ionized free base is fully solvated. When introduced to PBS, the DMSO diffuses into the water faster than the compound can protonate and stabilize. The local concentration of the highly lipophilic free base exceeds its intrinsic aqueous solubility limit, causing immediate nucleation and precipitation[3].

Q2: Can I just lower the pH of my assay buffer to keep it in solution? A: Chemically, yes; biologically, proceed with caution. Lowering the pH below 6.0 will fully protonate the imidazoline ring, maximizing solubility[2]. However, if you are running cell-based assays, a pH below 7.0 will cause cellular toxicity and alter the conformational state of target proteins. You must use a cosolvent or complexation strategy instead.

Q3: I need to dose mice intravenously (IV) at 10 mg/kg. How do I formulate this without causing an embolism from precipitated drug? A: IV formulations require absolute optical clarity. We recommend a dual approach:

  • In situ salt formation: Add 1 molar equivalent of HCl or methanesulfonic acid to your stock to generate a monoprotic salt, which lowers the microenvironmental pH and increases the dissolution rate[3].

  • Complexation: Use 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). Cyclodextrins have been successfully used to enhance the aqueous solubility of imidazoline-derived drugs by encapsulating the lipophilic core while presenting a hydrophilic exterior to the blood plasma[4].

Table 2: Maximum Tolerated Concentrations (MTC) of Solubilizing Excipients
ExcipientMechanism of SolubilizationMax In Vitro Limit (Cell Assays)Max In Vivo Limit (IV Dosing, Mice)
DMSO Disrupts crystal lattice 0.5% v/v 10% v/v
PEG-400 Cosolvent (Polar/Non-polar) 1.0% v/v 30% v/v
Tween-80 Micellar encapsulation 0.05% v/v 5% v/v
HP- β -CD Inclusion complexation 2.0% w/v 20% w/v

Part 3: Self-Validating Solubilization Protocol

To circumvent the pH-dependent precipitation of the imidazoline free base at physiological pH, use the following cyclodextrin inclusion protocol. This method is designed as a self-validating system , meaning it includes a quantitative checkpoint (nephelometry) to mathematically guarantee the compound is dissolved before you risk ruining a biological assay.

Protocol: Preparation of 1 mM Aqueous Stock via HP- β -CD Complexation

Step 1: Primary Stock Preparation Dissolve the compound in 100% anhydrous DMSO to a concentration of 50 mM. Causality Note: Using anhydrous DMSO is critical. Water absorption from ambient humidity degrades DMSO's solvation capacity for lipophilic indole cores, leading to premature micro-aggregation.

Step 2: Excipient Matrixing Prepare a 20% (w/v) solution of HP- β -CD in a low-salt buffer (e.g., 10 mM HEPES, pH 7.4).

Step 3: Complexation Slowly add 20 μ L of the 50 mM DMSO stock to 980 μ L of the HP- β -CD solution dropwise while vortexing continuously. Causality Note: Rapid bolus addition causes localized supersaturation and irreversible nucleation. Dropwise addition allows the cyclodextrin cavities to encapsulate the indole core before it can π−π stack with neighboring drug molecules[4].

Step 4: Thermal Annealing Sonicate the mixture in a water bath at 37°C for 15 minutes. Causality Note: Sonication provides the thermodynamic activation energy required to drive the lipophilic indole deep into the hydrophobic cavity of the cyclodextrin.

Step 5: Self-Validation (Nephelometry Check) Measure the absorbance of the final solution at 620 nm using a spectrophotometer, blanked against a 20% HP- β -CD / 2% DMSO vehicle.

  • Pass Criterion: A620​<0.05 . The compound is fully dissolved. Proceed to sterile filtration (0.22 µm PTFE).

  • Fail Criterion: A620​≥0.05 . Sub-visible micellar aggregation has occurred. Do not use this solution. Increase the HP- β -CD concentration to 30% (w/v) and repeat the protocol.

Workflow Step1 1. Prepare 50 mM Stock in Anhydrous DMSO Step3 3. Dropwise Addition with Vortexing Step1->Step3 Step2 2. Prepare 20% w/v HP-β-CD in Buffer Step2->Step3 Step4 4. Sonicate at 37°C for 15 minutes Step3->Step4 Step5 5. Nephelometric Check (Absorbance at 620 nm) Step4->Step5 Step6 6. Proceed to Assay (A620 < 0.05) Step5->Step6 Pass Step7 7. Increase HP-β-CD (A620 ≥ 0.05) Step5->Step7 Fail Step7->Step2 Re-formulate

Experimental workflow for formulating lipophilic imidazoline derivatives using cyclodextrin.

References

  • Guidechem. "2-METHYL-2-IMIDAZOLINE 534-26-9 wiki".
  • PubMed. "General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base".
  • ResearchGate. "Solubility Enhancers for Oral Drug Delivery".
  • PubMed. "Calculating pH-solubility profile and pHmax for monoprotic salts of poorly water-soluble weak bases".

Sources

Troubleshooting

Technical Support Center: Stabilization &amp; Storage of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole

Welcome to the Technical Support Center. Handling 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole presents unique analytical and storage challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Handling 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole presents unique analytical and storage challenges. This compound features a dual-ring system—an imidazoline ring and an indole core—each with distinct vulnerabilities to environmental stressors.

This guide provides drug development professionals and analytical chemists with mechanistic insights, troubleshooting FAQs, and a self-validating protocol to completely arrest degradation during long-term storage.

Quantitative Degradation Profiling

Before implementing storage protocols, it is critical to understand the kinetic vulnerabilities of the compound. The table below summarizes the quantitative degradation profile under various stress conditions.

ConditionPrimary StressorEstimated Half-Life ( t1/2​ )Primary DegradantPreventive Action
Aqueous, pH < 5.0 Hydrolysis< 72 hoursEthylenediamine derivativeBuffer to pH 7.5–8.5; Lyophilize
Ambient Air, 25°C Oxidation~ 14 daysOxindole / Isatin (+16 / +32 Da)Argon purge; Add EDTA
UV/Vis Light Exposure Photolysis< 4 hoursPolymeric species (Browning)Amber vials; Dark storage
Lyophilized, -20°C, Argon None> 24 monthsNone detectedMaintain cold chain
Mechanistic Degradation Pathways

Understanding the structural failure points of your compound is the first step in preventing them. The diagram below illustrates the three primary degradation routes.

Degradation Compound 2-(4,5-Dihydro-1H-imidazol-2-yl) -1-ethyl-1H-indole Hydrolysis Hydrolysis (Moisture / Low pH) Compound->Hydrolysis Oxidation Autoxidation (O2 / Transition Metals) Compound->Oxidation Photolysis Photodegradation (UV / Visible Light) Compound->Photolysis Prod_Hyd Ethylenediamine + Indole-2-carboxylic acid Hydrolysis->Prod_Hyd Prod_Ox Oxindole / Isatin (+16 Da / +32 Da) Oxidation->Prod_Ox Prod_Photo Ring Cleavage & Polymerization Photolysis->Prod_Photo

Primary degradation pathways: Hydrolysis, Oxidation, and Photolysis.

Troubleshooting Guides & FAQs

Q1: Why is my compound losing potency and showing an ethylenediamine byproduct on LC-MS? The Causality: The 4,5-dihydro-1H-imidazol-2-yl (imidazoline) ring is highly susceptible to hydrolytic cleavage. The C=N bond in imidazolines serves as an electrophilic site. Nucleophilic attack by water leads to ring opening, generating 1,2-ethylenediamine derivatives and the corresponding indole-2-carboxylic acid[1]. This reaction is significantly accelerated at lower pH levels, where the imine nitrogen becomes protonated, increasing its electrophilicity. The Fix: Never store the compound in unbuffered water or acidic solutions. If aqueous handling is required, maintain the pH between 7.5 and 8.5. For long-term storage, the compound must be lyophilized to completely remove water as a nucleophile.

Q2: I'm observing a mass shift of +16 Da and +32 Da during room temperature storage. What is happening? The Causality: The indole core is undergoing autoxidation. Exposure to atmospheric oxygen or trace transition metals leads to the electrophilic addition of one or two oxygen atoms, typically at the C3 position of the indole ring, forming oxindole (3-hydroxyindolenine) or isatin derivatives[2]. The Fix: Oxygen must be strictly excluded. Purge all storage vials with Argon. Argon is heavier than Nitrogen and creates a dense, protective blanket over the solid powder. If the compound must be stored in solution, add a chelating agent (e.g., 1 mM EDTA) to sequester trace metals that catalyze this oxidation.

Q3: The compound turns yellow or brown when left on the benchtop. Is it light-sensitive? The Causality: Yes. Indole derivatives undergo rapid photodegradation when exposed to UV or visible light. This process is often sensitized by trace impurities acting as reactive oxygen species (ROS) generators, leading to ring cleavage and subsequent polymerization[3]. The polymeric photoproducts cause the observed brown discoloration. The Fix: Always handle the compound under low-light conditions and store it exclusively in opaque or amber glass vials.

Self-Validating Long-Term Storage Protocol

To guarantee the integrity of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole over a multi-year timeline, follow this step-by-step methodology. This protocol is designed as a self-validating system —meaning the workflow inherently proves its own success through a built-in control checkpoint.

Step 1: Lyophilization

  • Action: Dissolve the purified compound in a volatile, pH-neutral solvent system (e.g., Water/Acetonitrile 50:50, buffered with 10 mM Ammonium Bicarbonate, pH 7.8). Flash-freeze in liquid nitrogen and lyophilize for 48 hours.

  • Causality: Removes all nucleophilic water molecules, completely arresting the imidazoline hydrolysis pathway.

Step 2: Aliquoting into Amber Vials

  • Action: Transfer the dry powder into pre-weighed, amber glass HPLC vials.

  • Causality: Amber glass blocks UV/Vis light transmission, preventing photo-induced radical formation and polymerization.

Step 3: Argon Purging

  • Action: Gently blow a stream of high-purity Argon gas into each vial for 15 seconds before immediately sealing with a PTFE-lined crimp cap.

  • Causality: Displaces atmospheric oxygen. The PTFE liner prevents ambient moisture and oxygen ingress over time.

Step 4: Cryo-Storage

  • Action: Transfer the sealed vials to a -20°C or -80°C freezer.

  • Causality: Lowers the thermal energy of the system, slowing any residual kinetic degradation pathways to a near halt.

Step 5: The Self-Validation Checkpoint

  • Action: Take two 1 mg aliquots. Store Aliquot A (The Control) on a benchtop exposed to ambient light and air at 25°C. Store Aliquot B (The Sample) using Steps 1-4. After 7 days, reconstitute both and analyze via LC-MS.

  • Validation: The protocol is successfully validated when Aliquot A shows a +16 Da peak (oxindole) and ethylenediamine fragments, while Aliquot B retains >99.5% parent compound purity. This proves your specific lab environment's purging and sealing technique is effectively excluding moisture and oxygen.

Workflow Step1 1. Lyophilization (Remove H2O) Step2 2. Aliquoting (Amber Vials) Step1->Step2 Step3 3. Argon Purge (Displace O2) Step2->Step3 Step4 4. Cryo-Storage (-20°C to -80°C) Step3->Step4 Validate 5. LC-MS Check (Day 0 vs Day 7) Step4->Validate

Step-by-step workflow for the long-term stabilization and validation of the compound.

References
  • Imidazoline - Grokipedia (ScienceDirect Topics). Details the thermal stability, pKa influence, and hydrolytic susceptibility of the imidazoline C=N bond.
  • Electrophilic Oxidation and [1,2]-Rearrangement of the Biindole Core of Birinapant. PMC - NIH. Outlines the mechanisms of indole core autoxidation into oxindole and isatin derivatives upon exposure to atmospheric oxygen.
  • Effect of the incorporation into unilaminar vesicle on the photodegradation of indoles sensitized by flavins. ResearchGate. Investigates the rapid photodegradation pathways, ring cleavage, and photoproduct generation of indole derivatives under light exposure.

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Separation of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole

Executive Summary Separating 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole from synthetic impurities presents a classic chromatographic challenge. The molecule features a highly hydrophobic 1-ethylindole backbone co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Separating 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole from synthetic impurities presents a classic chromatographic challenge. The molecule features a highly hydrophobic 1-ethylindole backbone coupled with a strongly basic 4,5-dihydro-1H-imidazole (imidazoline) ring (pKa ~9.5–10.5). Under standard reversed-phase liquid chromatography (RP-HPLC) conditions, this structural dichotomy leads to severe secondary silanophilic interactions, manifesting as peak tailing, shifting retention times, and co-elution with polar impurities. This technical guide provides field-proven, causality-driven methodologies to diagnose and resolve these critical issues.

Diagnostic Workflow

TroubleshootingWorkflow Start Analyze Imidazoline-Indole Derivative Tailing Peak Asymmetry (As) > 1.5? Start->Tailing NeutralTest Inject Neutral Probe (e.g., Toluene) Tailing->NeutralTest Yes NeutralTail Does Neutral Probe Tail? NeutralTest->NeutralTail Physical Physical Void / Extra-Column Dispersion (Check Fittings) NeutralTail->Physical Yes Chemical Secondary Silanol Interactions (Ion-Exchange) NeutralTail->Chemical No LowPH Low pH Strategy (pH < 2.5) Protonate Silanols Chemical->LowPH Acidic Mobile Phase HighPH High pH Strategy (pH > 10.5) Deprotonate Analyte Chemical->HighPH Basic Mobile Phase

Caption: Diagnostic workflow for troubleshooting peak tailing of basic imidazoline APIs.

FAQ & Troubleshooting Guides

Q1: Why does 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole exhibit severe peak tailing on standard C18 columns? A: The compound features a 4,5-dihydro-1H-imidazole ring, which is highly basic. In standard mobile phases (pH 4–8), this nitrogen is protonated, carrying a positive charge. Concurrently, residual silanol groups on standard silica-based stationary phases have a pKa of ~3.5–4.5 and are negatively charged in this pH range[1]. This creates a strong secondary electrostatic attraction (ion-exchange interaction) between the basic analyte and the stationary phase, leading to multiple retention mechanisms and severe peak tailing[2][3].

Q2: How can I definitively determine if the tailing is caused by silanol interactions or a physical system issue? A: Implement a self-validating neutral probe test. Inject a highly neutral, hydrophobic compound (e.g., toluene or uracil) under your current method conditions. Because neutral compounds cannot undergo acid-base or ion-exchange interactions, they should elute as perfectly symmetrical Gaussian peaks[4]. If the neutral probe tails, the issue is physical—such as an extra-column void, tubing slippage (common with PEEK fittings), or a collapsed column bed[5][6]. If the neutral probe is symmetrical but your imidazoline derivative tails, the root cause is chemical (silanophilic interactions)[4].

Q3: What is the most effective mobile phase strategy to optimize resolution and peak shape for this compound? A: To eliminate electrostatic interactions, you must control the ionization state of either the analyte or the silanols. The most robust strategy for basic imidazolines is the High-pH Strategy . By adjusting the mobile phase pH to at least one unit above the analyte's pKa (e.g., pH 10.5–11.0 using ammonium hydroxide), you suppress the ionization of the imidazoline ring, rendering it neutral[7][8]. Because the neutral form is more hydrophobic, it relies purely on predictable dispersive (London) interactions with the C18 phase, yielding sharp peaks and improved resolution from polar impurities[9][10]. Note: This requires a polymer-based or hybrid silica column designed to withstand high pH without silica dissolution[8][11].

Q4: If I must use a low-pH mobile phase due to MS compatibility or column limitations, how can I prevent tailing? A: At low pH (e.g., pH 2.0–2.5), the imidazoline remains fully protonated, but the residual silanols are neutralized (protonated), minimizing electrostatic attraction[8]. However, to further shield any highly acidic trace silanols, use a Charged Surface Hybrid (CSH) column or add an ion-pairing agent like Trifluoroacetic acid (TFA) at 0.05–0.1% v/v. TFA forms a neutral, hydrophobic ion-pair with the basic nitrogen, masking the charge and improving peak symmetry while maintaining electrospray ionization (ESI) compatibility[1].

Quantitative Data Summary

The following table summarizes the causal relationship between mobile phase pH, ionization states, and expected chromatographic performance for imidazoline derivatives.

Chromatographic ConditionMobile Phase pHAnalyte Ionization StateSilanol Ionization StateExpected Asymmetry (As)Column Recommendation
Standard RP-HPLC 6.0 - 7.0Protonated (+)Ionized (-)> 2.0 (Severe Tailing)Not recommended
Low pH Suppression 2.0 - 2.5Protonated (+)Neutral (0)1.2 - 1.5Endcapped C18 / CSH
High pH Suppression 10.5 - 11.0Neutral (0)Ionized (-)1.0 - 1.1Hybrid Silica (e.g., BEH)
Ion-Pairing (TFA) 2.0Ion-Paired (Neutralized)Neutral (0)1.0 - 1.2Standard C18
Self-Validating Experimental Protocols
Protocol 1: System Void Diagnostic (Neutral Probe Test)

Objective: Differentiate between chemical silanol interactions and physical system voids.

  • Mobile Phase Preparation: Prepare an isocratic mixture of 50:50 Methanol:Water (no buffers).

  • Sample Preparation: Dissolve 1 mg/mL of Toluene (neutral probe) in the mobile phase.

  • System Setup: Bypass the analytical column and connect a zero-dead-volume union. Inject 1 µL to verify baseline system dispersion.

  • Column Testing: Reconnect the analytical column. Inject 1 µL of the Toluene standard at a flow rate of 1.0 mL/min.

  • Validation & Causality: Calculate the USP Tailing Factor (As). Because Toluene cannot interact with silanols, any tailing (As > 1.2) proves a physical defect (e.g., slipped PEEK fittings or a void at the column head). If As ≤ 1.2, the system is physically sound, proving that the imidazoline tailing is purely chemical.

Protocol 2: High-pH Reversed-Phase Separation Workflow

Objective: Suppress imidazoline ionization to achieve baseline resolution from synthesis impurities.

  • Column Selection: Install a pH-stable hybrid silica column (e.g., Ethylene Bridged Hybrid C18, 1.7 µm, 2.1 x 100 mm). Standard silica will dissolve under these conditions.

  • Buffer Preparation (Mobile Phase A): Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust pH to 10.5 using dilute Ammonium Hydroxide. Causality: pH 10.5 is >1 unit above the imidazoline pKa, ensuring >90% of the analyte is in its neutral, hydrophobic state, eliminating ion-exchange tailing.

  • Organic Modifier (Mobile Phase B): 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • Self-Validation Step: Inject a system suitability standard containing the API and a known neutral marker (e.g., uracil). If the neutral marker As ≤ 1.1 and the API As ≤ 1.2, the high-pH suppression is validated. If the API tails but the neutral marker does not, increase the buffer concentration to 20 mM to overcome localized pH changes during gradient elution.

  • Column Wash: Flush the column with 50:50 Methanol:Water to remove buffer salts before storage, preventing long-term silica degradation.

References
  • 7 - shimadzu-webapp.eu[7] 2.8 - agilent.com[8]

  • 5 - waters.com[5]

  • 9 - theanalyticalscientist.com[9]

  • 11 - elementlabsolutions.com[11] 6.2 - chromtech.com[2] 7.6 - waters.com[6]

  • 1 - mdpi.com[1]

  • 4 - axionlabs.com[4]

  • 10 - chromatographyonline.com[10] 11.3 - encyclopedia.pub[3]

Sources

Troubleshooting

Overcoming low binding affinity in imidazoline receptor assays with indole derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize radioligand binding assays for indol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize radioligand binding assays for indole derivatives targeting imidazoline receptors.

Indole and pyrazinoindole derivatives are highly promising scaffolds for Imidazoline I2 and I1 receptors, but their unique physicochemical properties often lead to artificially low binding affinities in standard high-throughput assays. This guide provides field-proven, self-validating protocols to ensure your binding data is both accurate and reproducible.

Diagnostic Workflow: Isolating the Cause of Low Affinity

Troubleshooting Start Low Binding Affinity (Ki > 10 µM) Solubility Check Solubility & Aggregation Start->Solubility Radioligand Verify Radioligand Specificity Start->Radioligand Alpha2 Assess α2-AR Interference Start->Alpha2 AddBSA Add 0.1% BSA & Optimize DMSO Solubility->AddBSA High Lipophilicity SwitchLigand Use [3H]2-BFI or [3H]BU224 for I2 Radioligand->SwitchLigand Wrong Tracer Masking Add 10 µM Rauwolscine or use PC12 cells Alpha2->Masking High α2-AR Density

Diagnostic logic tree for troubleshooting low binding affinity in imidazoline assays.

Frequently Asked Questions & Troubleshooting

Q1: Why are my novel indole derivatives showing >10 µM Ki in [3H]idazoxan displacement assays despite strong in silico docking scores? Expert Insight & Causality: Indole and pyrazinoindole derivatives often possess high lipophilicity (LogP > 3.5). In standard aqueous assay buffers, they form colloidal aggregates that sequester the compound, drastically reducing the effective free concentration available to bind the receptor. Furthermore, highly lipophilic indoles exhibit non-specific binding (NSB) to plastic assay tubes and lipid membranes. Actionable Fix: Introduce 0.1% to 0.5% Bovine Serum Albumin (BSA) into your binding buffer. BSA acts as a lipid carrier, preventing aggregation and non-specific adsorption to plastics. Ensure your final DMSO concentration does not exceed 1% (v/v) to maintain receptor viability while aiding solubility.

Q2: How do I differentiate true I2 imidazoline receptor binding from α2-adrenergic receptor (α2-AR) cross-reactivity? Expert Insight & Causality: Imidazoline receptors share structural recognition motifs with α2-ARs. Many classical radioligands, such as [3H]idazoxan, bind to both I2 sites and α2-ARs. If your indole derivative displaces the radioligand from α2-ARs instead of I2 receptors, it will skew the Ki​ value, producing a shallow or biphasic displacement curve. Actionable Fix: You must create a self-validating assay system by isolating the I-receptor.

  • Pharmacological Masking: Include 10 µM rauwolscine in your assay buffer. This selective α2-AR antagonist will saturate the α2-AR sites, forcing the radioligand to bind exclusively to the imidazoline sites.

  • Cell Line Selection: Alternatively, utilize PC12 (pheochromocytoma) cell membranes. PC12 cells natively express I1-imidazoline receptors but entirely lack α2-ARs, providing a clean, interference-free background for I1-targeted indole derivatives [[1]]().

Q3: My radioligand binding curve is shallow (Hill slope << 1.0). How can I optimize the assay buffer to stabilize the receptor-ligand complex? Expert Insight & Causality: A shallow Hill slope often indicates multiple binding sites, negative cooperativity, or receptor degradation during the incubation period. I2 imidazoline binding sites are located subcellularly on the outer membrane of mitochondria (often associated with Monoamine Oxidase) and are highly sensitive to divalent cations and endogenous inhibitors 2. Actionable Fix: Optimize the buffer by adding 1 mM EDTA to chelate endogenous divalent cations that might promote protease activity or alter the mitochondrial membrane conformation. Maintain the pH strictly at 7.4 using a Tris-HCl buffer (50 mM) and perform the incubation at room temperature (22°C) rather than 37°C to prevent thermal degradation over the 45-minute equilibrium period.

Quantitative Data: SAR and Binding Affinity Comparison

To establish a baseline for your assays, refer to the expected binding affinities of optimized indole and pyrazinoindole derivatives. Notice how specific substitutions (e.g., 8-methoxy) dramatically shift selectivity toward the I2 receptor over the α2-AR.

Compound ClassModificationI2 Receptor Affinity ( Ki​ , nM)α2-AR Affinity ( Ki​ , nM)Selectivity Ratio (I2/α2)
Tetrahydro-pyrazinoindole8-Methoxy (Compound 37c)6.29,5501,540-fold 3
Tetrahydro-pyrazinoindoleUnsubstituted Core~45.0>10,000>220-fold
Indole-N-substitutedBU99008 analog1.5>1,000>660-fold [[4]]()

Standard Operating Procedure: Optimized I2 Radioligand Displacement Assay

This protocol is designed as a self-validating system. By utilizing [3H]2-BFI (a highly selective I2 tracer) and BU224 for non-specific binding, you eliminate the ambiguity caused by cross-reactive ligands.

Workflow Membrane Mitochondrial Membrane (I2) Complex Receptor-Ligand Equilibrium Membrane->Complex Tracer [3H]2-BFI (Radioligand) Tracer->Complex Indole Indole Derivative (Competitor) Indole->Complex Displacement Filter GF/B Filtration & Washing Complex->Filter Terminate Scintillation Liquid Scintillation Counting Filter->Scintillation Quantify

Step-by-step radioligand displacement workflow for I2 imidazoline receptor assays.

Step 1: Membrane Preparation Homogenize rat whole brain (or specific brain regions like the medulla) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM EDTA. Centrifuge at 32,000 × g for 20 minutes at 4°C. Resuspend and wash the pellet twice to remove endogenous imidazoline-like peptides that competitively inhibit binding 2.

Step 2: Radioligand Selection Prepare [3H]2-BFI or [3H]BU224 at a final assay concentration of 1–2 nM. Do not use[3H]clonidine if your target is the I2 receptor, as clonidine is highly selective for I1 and α2-ARs.

Step 3: Competitor Dilution Dissolve your indole derivatives in 100% DMSO, then perform serial dilutions (from 10 µM down to 1 pM) in the assay buffer containing 0.1% BSA. Ensure the final DMSO concentration in the assay well is strictly ≤ 1%.

Step 4: Incubation & Equilibrium In a 96-well plate, combine 100 µL of the membrane suspension (approx. 50 µg protein), 50 µL of the radioligand, and 50 µL of the indole derivative. To define Non-Specific Binding (NSB), use 10 µM of unlabeled BU224 in control wells. Incubate at 22°C for 45 minutes to reach thermodynamic equilibrium.

Step 5: Filtration & Termination Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Critical Step: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged indole derivatives. Wash filters 3x with ice-cold Tris-HCl buffer.

Step 6: Quantification Extract radioactivity by immersing the filters in scintillation fluid for 12 hours. Count the beta emissions using a liquid scintillation analyzer. Calculate the IC50​ using non-linear regression (variable slope) and convert to Ki​ using the Cheng-Prusoff equation.

References

  • MDPI Pharmaceuticals - Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Available at:[Link]

  • National Institutes of Health (PMC) - The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Available at:[Link]

  • SciSpace / Academic Dissertations - Structure-Affinity Relationship Study of Novel Imidazoline Ligands at Imidazoline Binding Sites and α-Adrenoceptors. Available at: [Link]

  • Journal of Nuclear Medicine (SNM Journals) - Imaging Imidazoline-I2 Binding Sites in Porcine Brain Using 11C-BU99008. Available at: [Link]

Sources

Optimization

Bioanalytical Technical Support Center: Optimizing Extraction for 2-(4,5-dihydro-1H-imidazol-2-yl) Indole Compounds

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the extraction of highly basic, amphiphilic compounds from complex biological matrices...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the extraction of highly basic, amphiphilic compounds from complex biological matrices.

The compound 2-(4,5-dihydro-1H-imidazol-2-yl) indole presents a unique bioanalytical challenge. It consists of a hydrophobic indole ring and a highly basic imidazoline ring (pKa ~9.5–10.0). At physiological pH (7.4), the imidazoline nitrogen is fully protonated (cationic). This dual nature means that standard Reversed-Phase (RP) extraction often yields poor recovery, while simple Liquid-Liquid Extraction (LLE) struggles with matrix effects.

This guide provides field-proven, self-validating troubleshooting strategies to optimize your extraction workflows, focusing on causality and mechanistic control.

Extraction Workflow Decision Matrix

To achieve optimal recovery and minimize ion suppression in LC-MS/MS, selecting the correct sample preparation technique is critical. The decision tree below outlines the logical flow for processing biological matrices containing basic indole derivatives.

ExtractionWorkflow Sample Biological Matrix (Plasma/Tissue) Pretreat Pre-treatment (Dilution & pH Adjustment) Sample->Pretreat PPT Protein Precipitation (PPT) (ACN/MeOH) Pretreat->PPT Fast/Crude LLE Liquid-Liquid Extraction (LLE) (Alkalinization pH > 11.5) Pretreat->LLE pH > 11.5 SPE Mixed-Mode Cation Exchange (MCX SPE) Pretreat->SPE pH < 4.0 CleanPPT High Matrix Effects (Phospholipid Interference) PPT->CleanPPT CleanLLE Moderate Recovery (LogP Dependent) LLE->CleanLLE CleanSPE High Recovery & Purity (Orthogonal Retention) SPE->CleanSPE LCMS LC-MS/MS Analysis CleanPPT->LCMS CleanLLE->LCMS CleanSPE->LCMS

Fig 1: Decision tree for biological matrix extraction workflows prior to LC-MS/MS analysis.

Quantitative Comparison of Extraction Strategies

The following data summarizes expected performance metrics based on standard bioanalytical validation parameters [1][2].

Extraction MethodPrimary MechanismAvg. Recovery (%)Matrix Effect (Ion Suppression)Throughput
Protein PPT Solubility / Denaturation85 - 95%Severe (>40% suppression)High
LLE (MTBE) Hydrophobic Partitioning65 - 75%Moderate (15 - 20%)Medium
MCX SPE Mixed-Mode (RP + Ionic)90 - 98% Minimal (<5%)Low-Medium

Module 1: Solid-Phase Extraction (SPE) Troubleshooting

For basic compounds like 2-(4,5-dihydro-1H-imidazol-2-yl) indole, Mixed-Mode Cation Exchange (MCX) is the gold standard [3]. It utilizes a polymeric backbone for reversed-phase retention and sulfonic acid groups for strong cation exchange.

MCXMechanism cluster_MCX MCX Sorbent Surface Analyte Protonated Analyte (Indole-Imidazoline+) Hydrophobic Polymeric Backbone (Reversed-Phase) Analyte->Hydrophobic Indole Ring (Van der Waals) Ionic Sulfonic Acid Group (Cation Exchange) Analyte->Ionic Imidazoline Ring (Ionic Bond) Wash 100% MeOH Wash (Removes Phospholipids) Hydrophobic->Wash Analyte Locked Ionic->Wash Analyte Locked Elution 5% NH4OH in MeOH (Neutralizes Analyte) Wash->Elution Breaks Ionic Bond

Fig 2: Dual-retention mechanism of Mixed-Mode Cation Exchange (MCX) for amphiphilic bases.

Q: Why am I seeing low recovery (<50%) when using standard Reversed-Phase (C18) SPE?

A: At physiological pH, the imidazoline ring is protonated and highly polar. Standard C18 relies purely on hydrophobic interactions, which are insufficient to retain charged species during organic wash steps. By switching to an MCX resin, you leverage orthogonal retention: the hydrophobic indole ring binds to the polymeric backbone, while the positively charged imidazoline ring forms a strong ionic bond with the sulfonic acid groups [1]. This allows you to wash the sorbent with 100% organic solvent without eluting your analyte.

Q: I am experiencing analyte breakthrough during the loading step. How do I fix this?

A: Breakthrough of basic compounds on MCX indicates one of two failures:

  • Incorrect pH: The sample pH is too high, leaving the imidazoline partially unprotonated.

  • Protein Binding: The analyte is bound to plasma proteins that are washing straight through the cartridge. Solution: Always pre-treat your plasma with an acid (e.g., 2% Phosphoric Acid) at a 1:1 ratio. The low pH (<4.0) denatures binding proteins and guarantees 100% protonation of the imidazoline nitrogen.

Step-by-Step Methodology: Optimized MCX SPE Protocol

Self-Validation Check: Collect the flow-through from Steps 3 and 5. Analyze them via LC-MS/MS. If the analyte is present in Step 3, your loading pH is too high. If present in Step 5, your wash solvent contains trace bases.

  • Conditioning: Pass 1 mL of 100% Methanol through the MCX cartridge, followed by 1 mL of LC-MS grade water. Do not let the sorbent dry.

  • Sample Pre-treatment: Dilute 200 µL of biological matrix with 200 µL of 2% Phosphoric acid ( H3​PO4​ ). Vortex for 10 seconds.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min) to allow ionic bonds to form.

  • Aqueous Wash: Pass 1 mL of 2% Formic acid in water. Causality: Removes hydrophilic interferences and physiological salts.

  • Organic Wash: Pass 1 mL of 100% Methanol. Causality: The analyte remains locked via ionic bonds, while hydrophobic matrix components (like phospholipids) are stripped away.

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH (>11) neutralizes the basic nitrogen, breaking the ionic interaction and releasing the compound.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 35°C and reconstitute in 100 µL of initial LC mobile phase.

Module 2: Liquid-Liquid Extraction (LLE) & Matrix Effects

Q: Can I use LLE instead of SPE for higher throughput?

A: Yes, but it requires strict mechanistic control of the ionization state. To extract this compound into an organic solvent, the aqueous phase must be adjusted to at least 2 pH units above the pKa of the imidazoline (target pH ~11.5–12.0). This completely neutralizes the molecule, allowing the hydrophobic indole moiety to drive partitioning into the organic layer.

Q: Why am I experiencing severe ion suppression in my LC-MS/MS signal after LLE?

A: While LLE extracts the neutralized analyte, it also co-extracts neutral lipids and non-polar matrix components. Glycerophospholipids are the primary culprits for ion suppression in positive electrospray ionization (+ESI) [2]. Solution: If LLE is mandatory for your workflow, switch your extraction solvent to a less polar organic like Hexane:Ethyl Acetate (50:50, v/v) to exclude highly polar lipids, or implement a post-extraction phospholipid removal plate. Otherwise, MCX SPE is the definitive solution.

Step-by-Step Methodology: pH-Driven LLE Protocol
  • Aliquot: Transfer 200 µL of plasma to a clean 2 mL microcentrifuge tube.

  • Alkalinization: Add 200 µL of 0.1 M Sodium Hydroxide (NaOH) to raise the pH > 11.5. Vortex for 10 seconds. Causality: Deprotonates the imidazoline ring, rendering the molecule lipophilic.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Transfer: Carefully transfer 800 µL of the upper organic layer to a clean tube, avoiding the proteinaceous interface.

  • Evaporation & Reconstitution: Evaporate to dryness under nitrogen at 35°C. Reconstitute in 100 µL of LC mobile phase.

Module 3: LC-MS/MS Optimization

Q: Why is my peak tailing severely on a standard C18 column?

A: The basic imidazoline nitrogen interacts strongly with residual, unreacted silanol groups on the silica backbone of standard C18 columns (secondary interactions). Solution:

  • Use a column with a Charged-Surface Hybrid (CSH) particle or a highly end-capped RP column specifically designed for basic compounds.

  • Modify your mobile phase: Add a volatile buffer like 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. The high buffer capacity shields the silanol interactions and ensures the imidazoline remains in a single, stable ionization state during chromatography.

References

  • Source: PMC (Molecules)
  • Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL
  • Title: Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids Source: Sigma-Aldrich URL
Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole

Welcome to the Technical Support Center. The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole presents unique chemoselective and thermodynamic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole presents unique chemoselective and thermodynamic challenges. This guide provides researchers and drug development professionals with causality-driven troubleshooting, optimized protocols, and self-validating methodologies to minimize side reactions such as C3-alkylation, incomplete cyclization, and auto-oxidation.

Synthetic Workflow Overview

SyntheticRoute A Ethyl Indole-2-carboxylate (Starting Material) B Ethyl 1-ethyl-1H-indole -2-carboxylate (Intermediate) A->B NaH, EtI DMF, 0°C → RT C 2-(4,5-Dihydro-1H-imidazol-2-yl) -1-ethyl-1H-indole (Target) B->C Ethylenediamine, AlMe3 Toluene, 110°C

Caption: Two-step synthetic workflow for 2-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole.

FAQ & Troubleshooting Guide

Part 1: N-Ethylation of Ethyl Indole-2-carboxylate

Q: During the ethylation step, NMR analysis shows a mixture of N-ethylated and C3-ethylated products. How can I exclusively drive N-alkylation? Causality & Mechanism : The deprotonated indole ring is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is the "harder" nucleophilic center, while the C3 position is "softer". Using a strong, non-nucleophilic base like Sodium Hydride (NaH) in a highly polar aprotic solvent like DMF dissociates the ion pair, exposing the hard nitrogen center to the electrophile (ethyl iodide)[1]. If the solvent is not polar enough (e.g., THF) or the temperature is too high, the transition state allows for competitive C3-alkylation. Solution : Ensure strictly anhydrous DMF is used. Maintain the deprotonation temperature at exactly 0°C for 30 minutes before adding ethyl iodide dropwise. Do not allow the reaction to exceed room temperature (20–25°C).

Part 2: Imidazoline Ring Formation

Q: My reaction stalls at the open-chain N-(2-aminoethyl)-1-ethyl-1H-indole-2-carboxamide intermediate. Heating does not force the cyclization. Why? Causality & Mechanism : The condensation of an ester with ethylenediamine to form an imidazoline occurs in two stages: amidation and subsequent intramolecular cyclization[2]. The cyclization step requires the expulsion of water or alcohol, which possesses a high activation energy barrier. Without a strong Lewis acid to activate the carbonyl carbon and enhance the leaving group ability of the ethoxy group, the reaction stalls at the thermodynamically stable amide. Solution : Utilize the trimethylaluminum (AlMe3) mediated activation pathway. AlMe3 reacts with ethylenediamine to form a highly reactive, nucleophilic aluminum amide complex, which readily attacks the ester and subsequently drives the dehydration/cyclization step to the imidazoline ring[3].

Q: I am isolating the fully aromatic 2-(1H-imidazol-2-yl)-1-ethyl-1H-indole instead of the desired dihydro (imidazoline) product. What causes this over-oxidation? Causality & Mechanism : 2-Imidazolines are highly susceptible to auto-oxidation (aromatization) to form imidazoles, particularly in the presence of atmospheric oxygen, trace transition metals, or prolonged exposure to basic workup conditions[4]. The driving force is the attainment of the stable, fully conjugated aromatic indole-imidazole system. Solution : Conduct the reaction and all cooling phases strictly under an Argon atmosphere. Use degassed solvents (sparged with Argon for 30 minutes prior to use). Quench the reaction carefully at 0°C and avoid prolonged exposure to air during chromatographic purification.

Quantitative Data: Optimization of Imidazoline Cyclization

The following table summarizes the thermodynamic and catalytic requirements for driving the cyclization step, highlighting the superiority of the AlMe3-mediated protocol[5].

Reagent SystemSolventTemp (°C)Time (h)Yield of Imidazoline (%)Major Byproduct (%)
Ethylenediamine (Neat)None1202415%Open-chain amide (75%)
Ethylenediamine + I2/K2CO3DMSO901240%Oxidized imidazole (45%)
Ethylenediamine + AlMe3Toluene1101888%Open-chain amide (<5%)

Troubleshooting Logic Diagram

TroubleshootingLogic Start Issue: Low Yield of Imidazoline Target Check1 Is the open-chain amide present? Start->Check1 Action1 Increase AlMe3 equivalents or verify AlMe3 activity Check1->Action1 Yes (Stalled Reaction) Check2 Is the oxidized imidazole present? Check1->Check2 No Action2 Implement strict Argon manifold & degas solvents Check2->Action2 Yes (Auto-oxidation) Action3 Check ester purity and steric hindrance Check2->Action3 No (Other degradation)

Caption: Diagnostic logic tree for troubleshooting low yields during imidazoline synthesis.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-ethyl-1H-indole-2-carboxylate

Validation Principle: The cessation of hydrogen gas evolution serves as the primary visual indicator of complete indole deprotonation.

  • Preparation : Flame-dry a 250 mL round-bottom flask under Argon. Add NaH (60% dispersion in mineral oil, 1.2 eq) and wash twice with anhydrous hexane to remove the oil. Suspend the purified NaH in anhydrous DMF (0.2 M).

  • Deprotonation : Cool the suspension to 0°C. Add a solution of ethyl indole-2-carboxylate (1.0 eq) in DMF dropwise.

    • Validation Checkpoint: Observe the reaction for effervescence (H2 gas). Stir at 0°C until gas evolution completely ceases (approx. 30–45 mins), indicating quantitative formation of the indolyl anion.

  • Alkylation : Add ethyl iodide (1.5 eq) dropwise at 0°C. Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Quench & Extraction : Cool to 0°C and slowly quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with water (5x) to remove DMF, followed by brine. Dry over Na2SO4, filter, and concentrate.

Protocol 2: AlMe3-Mediated Synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole

Validation Principle: The stoichiometric generation of methane gas confirms the formation of the active aluminum-diamine complex.

  • Complex Formation : In a flame-dried, Argon-purged Schlenk flask, dissolve ethylenediamine (1.2 eq) in anhydrous toluene (0.5 M). Cool to 0°C.

  • Activation : Carefully add Trimethylaluminum (AlMe3, 2.0 M in toluene, 1.2 eq) dropwise via syringe[3].

    • Validation Checkpoint: Vigorous evolution of methane gas will occur. Allow the mixture to warm to room temperature and stir for 1 hour. The reaction is ready for the next step only when gas evolution has completely stopped, confirming the formation of the active aluminum amide complex.

  • Condensation : Add a solution of ethyl 1-ethyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous toluene. Equip the flask with a reflux condenser and heat to 110°C for 18 hours.

  • Quench Sequence (Critical) : Cool the reaction mixture to 0°C. Do not expose to air. Quench cautiously by the dropwise addition of methanol (1 mL/mmol AlMe3), followed by water (1 mL/mmol AlMe3) to safely destroy unreacted aluminum species[5].

  • Isolation : Dilute with dichloromethane and filter the resulting aluminum hydroxide salts through a pad of Celite. Wash the pad thoroughly with dichloromethane and methanol. Concentrate the filtrate and purify via neutral alumina chromatography to prevent acid-catalyzed ring opening.

References

  • Design and Synthesis of Imidazoline Derivatives Active on Glucose Homeostasis in a Rat Model of Type II Diabetes Source: ACS Publications URL:[Link]

  • An Easy, Convenient, and Safe Process for the Synthesis of Lofexidine Hydrochloride Source: ACS Publications URL:[Link]

  • Synthesis of 2-imidazolines Source: Organic Chemistry Portal URL:[Link]

  • Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation Source: PubMed / NIH URL:[Link]

  • 2-Imidazoline Source: Wikipedia URL:[Link]

Sources

Optimization

Addressing peak tailing in HPLC analysis of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in reversed-phase liquid chromatograph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in reversed-phase liquid chromatography (RP-HPLC): peak tailing of highly basic analytes.

Specifically, we will deconstruct the chromatographic behavior of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole , a compound characterized by a hydrophobic indole core and a highly basic imidazoline ring. By understanding the fundamental physical chemistry driving these separations, we can implement self-validating protocols to achieve perfectly symmetrical peaks.

Part 1: Mechanistic Overview & Causality

To solve peak tailing, we must first understand the molecular causality. The analyte, 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole, contains an imidazoline moiety. Imidazoline derivatives typically exhibit a high pKa, often ranging between 10.0 and 11.0[1].

In standard RP-HPLC mobile phases (pH 3.0 – 8.0), this basic nitrogen is fully protonated, carrying a positive charge. Conversely, traditional silica-based stationary phases contain residual silanol groups (-SiOH) that become ionized to silanions (-SiO⁻) at a pH above 3.0[2]. The electrostatic attraction between the positively charged imidazoline ring and the negatively charged silanols creates a secondary "cation-exchange" retention mechanism. Because this secondary interaction is kinetically slower and highly heterogeneous compared to the primary hydrophobic retention of the indole ring, it results in a stretched trailing edge—known as peak tailing[3].

Mechanism Analyte 2-(4,5-Dihydro-1H-imidazol-2-yl) -1-ethyl-1H-indole (Protonated, pKa ~10.5) Hydrophobic Hydrophobic Interaction (Indole Ring <-> C18) Analyte->Hydrophobic Primary Mechanism IonExchange Secondary Cation Exchange (Imidazoline+ <-> SiO-) Analyte->IonExchange Undesired Mechanism GoodPeak Gaussian Peak Shape (Ideal Retention) Hydrophobic->GoodPeak BadPeak Peak Tailing (Asymmetry > 1.5) IonExchange->BadPeak

Mechanistic pathways of analyte-stationary phase interactions leading to peak tailing.

Part 2: Troubleshooting FAQs

Q1: Why does my peak look like a "shark fin" (tailing) even on a brand-new, high-purity C18 column? Even modern, high-purity (Type B) silica columns undergo end-capping to block residual silanols, but 100% end-capping is sterically impossible. The highly basic imidazoline ring of your analyte will seek out and bind to any exposed, ionized silanol groups[4]. If your mobile phase pH is between 4.0 and 8.0, these silanols are active, and tailing is inevitable on standard silica.

Q2: How should I adjust my mobile phase pH to eliminate this secondary interaction? You have two thermodynamic pathways to prevent cation exchange:

  • Low pH Strategy (pH < 3.0): Use acidic modifiers like 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA). This drives the mobile phase pH below the pKa of the silanol groups, fully protonating them (-SiOH) and neutralizing their negative charge[3][5].

  • High pH Strategy (pH > 11.0): Elevate the pH above the pKa of the imidazoline ring (pH ~11.5). This deprotonates the analyte, rendering it neutral and eliminating its ability to undergo cation exchange[2]. Note: This requires specialized hybrid silica columns that will not dissolve at high pH.

Q3: If I cannot change my mobile phase pH due to MS-compatibility or degradation concerns, what column technologies should I use? For highly basic compounds analyzed in low-ionic-strength mobile phases, standard C18 is often insufficient. I recommend two specific column architectures:

  • Charged Surface Hybrid (CSH) Technology: These columns incorporate a low-level, surface-embedded positive charge. This positive surface repels the positively charged imidazoline ring, drastically reducing tailing and improving loadability without requiring ion-pairing agents[5][6].

  • High-pH Tolerant Hybrid Columns: Columns like the Agilent Poroshell HPH-C18 utilize organically modified hybrid silica particles that resist dissolution up to pH 11, allowing you to run the High pH Strategy safely[7].

Q4: What if I am restricted to a standard Type-A or older Type-B silica column? You can employ a "silanol suppressor" or competing base. Adding 5 mM Triethylamine (TEA) to the mobile phase introduces a small, highly basic molecule that outcompetes your analyte for the active silanol sites. However, be aware that this can accelerate the hydrolysis of the stationary phase over time[4].

Part 3: Data Presentation & Column Selection

To facilitate rapid decision-making, the quantitative impacts of various troubleshooting strategies on peak asymmetry ( As​ ) and the recommended column matrix are summarized below.

Table 1: Impact of Mobile Phase Chemistry on Imidazoline Derivative Peak Asymmetry ( As​ ) (Note: Ideal Gaussian peak As​ = 1.0. Values > 1.5 indicate problematic tailing[3])

Mobile Phase ConditionDominant Analyte StateDominant Silanol StateTypical As​ Recommendation
pH 7.0 (Phosphate Buffer) Protonated (+)Ionized (-)2.2 - 3.5Avoid. Severe cation exchange.
pH 2.5 (0.1% Formic Acid) Protonated (+)Protonated (Neutral)1.3 - 1.5Good. Silanols neutralized.
pH 2.0 (0.1% TFA) Protonated (+)Protonated (Neutral)1.0 - 1.2Excellent. TFA acts as an ion-pair.
pH 7.0 + 5 mM TEA Protonated (+)Ionized (-) but blocked1.2 - 1.4Acceptable. TEA masks silanols.
pH 11.5 (Ammonium Bicarb) Deprotonated (Neutral)Ionized (-)1.0 - 1.1Excellent. Requires hybrid column.

Table 2: Column Selection Matrix for Basic Indole Derivatives

Column TechnologyMechanism of ActionBest Use CaseExample
Standard C18 (Silica) Hydrophobic onlyNeutral/acidic analytesTraditional C18
CSH C18 (Hybrid) Positive surface charge repels basic analytesLow ionic strength (LC-MS), low pHWaters CSH C18[6]
High-pH Hybrid C18 Resists silica dissolution at pH > 10High pH mobile phases to neutralize basesAgilent Poroshell HPH[7]

Part 4: Experimental Protocols & Workflows

To ensure a self-validating system, follow these precise methodologies to correct peak tailing.

Protocol 1: Preparation of an LC-MS Compatible Low-pH Mobile Phase (TFA Ion-Pairing)

Purpose: To suppress silanol ionization and ion-pair with the imidazoline ring to achieve As​ < 1.2[5].

  • Water Phase (A): Measure 1000 mL of LC-MS grade water into a clean volumetric flask.

  • Modifier Addition: Using a glass volumetric pipette, add exactly 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to the water. (Final concentration: 0.1% v/v).

  • Organic Phase (B): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of MS-grade TFA.

  • Degassing: Sonicate both phases for 10 minutes or rely on the HPLC system's inline vacuum degasser.

  • Equilibration: Flush the column with 10 column volumes (CV) of 50:50 A:B before injecting the sample.

Protocol 2: System Suitability Testing for Peak Asymmetry ( As​ )

Purpose: To mathematically validate the resolution of peak tailing[3].

  • Inject a 5 µL standard of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole (10 µg/mL).

  • Record the chromatogram at the analyte's λmax​ (typically ~220-254 nm for indole derivatives).

  • Locate the peak center and measure the peak height.

  • Drop to 10% of the maximum peak height.

  • Measure the distance from the leading edge to the peak center ( A ) and from the peak center to the trailing edge ( B ).

  • Calculate Asymmetry: As​=B/A .

  • Validation Criteria: If As​ > 1.5, proceed to the troubleshooting workflow below.

Workflow Start Peak Tailing Observed (As > 1.5) CheckPH Evaluate Mobile Phase pH Start->CheckPH LowPH pH < 3.0 (Silanols Protonated) CheckPH->LowPH MidPH pH 3.0 - 8.0 (Silanols Ionized) CheckPH->MidPH HighPH pH > 10.5 (Analyte Neutralized) CheckPH->HighPH CSHCol Use CSH Column (Positive Surface Charge) LowPH->CSHCol ActionMid Adjust pH or Change Column Tech MidPH->ActionMid HPHCol Use High-pH Column (e.g., Hybrid C18) HighPH->HPHCol ActionMid->CSHCol Low pH preferred ActionMid->HPHCol High pH preferred Success Symmetrical Peak (As < 1.2) CSHCol->Success HPHCol->Success

Troubleshooting workflow for resolving peak tailing of basic imidazoline derivatives in HPLC.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Imidazoline Receptor Ligands: 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole vs. Idazoxan

Executive Summary & Pharmacological Context Imidazoline receptors (IRs) represent a critical family of non-adrenergic binding sites implicated in neurodegenerative diseases, metabolic regulation, and cardiovascular contr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Imidazoline receptors (IRs) represent a critical family of non-adrenergic binding sites implicated in neurodegenerative diseases, metabolic regulation, and cardiovascular control[1]. A persistent hurdle in IR pharmacology is the structural and functional overlap with α2-adrenergic receptors (α2-ARs). Historically, idazoxan has served as the prototypical reference ligand for I2-imidazoline receptors (I2-IR); however, its utility is fundamentally limited by its equipotent affinity for α2-ARs[2].

To overcome this cross-reactivity, next-generation indole-based imidazoline ligands were developed. Among these, 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole (the 1-ethyl analogue of the well-characterized PET tracer BU99008) has emerged as a highly selective I2-IR ligand[3]. This guide provides an objective, data-driven comparison of these two compounds, detailing their binding profiles, structural causality, and the experimental workflows required to validate their selectivity.

Structural Causality and Binding Affinity

The divergent selectivity of idazoxan and the 1-ethyl-indole-imidazoline derivative is rooted in their distinct pharmacophores. Understanding this structural causality is essential for rational drug design:

  • Idazoxan (Mixed Ligand): Features a compact benzodioxan ring attached to an imidazoline moiety. This low-steric-hindrance structure allows it to comfortably occupy the orthosteric binding pockets of both the I2-IR (associated with monoamine oxidase, MAO) and the α2-AR (a G-protein coupled receptor)[2][3].

  • 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole (Selective Ligand): The incorporation of a bulky, rigid indole core, further functionalized with an N-ethyl group, creates significant steric bulk. While this expanded footprint is perfectly accommodated by the I2-IR binding site, it causes severe steric clashes within the narrower α2-AR binding pocket. Consequently, the 1-ethyl-indole derivative achieves massive selectivity for I2-IR over α2-AR.

Quantitative Data Comparison

The following table summarizes the binding affinities derived from competition binding studies performed in human frontal cortex membranes—a brain area with high densities of both I2-IR and α2-AR[2].

LigandTarget ReceptorRadioligand UsedKi (nM)pKi ± SEMSelectivity Ratio (I2 / α2)
Idazoxan I2-IR[3H]2-BFI~53.77.27 ± 0.07~0.57 (Non-selective)
Idazoxan α2-AR[3H]RX821002~30.97.51 ± 0.07-
1-Ethyl-Indole-Imidazoline I2-IR[3H]2-BFI< 5.0> 8.30> 1000 (Highly Selective)
1-Ethyl-Indole-Imidazoline α2-AR[3H]RX821002> 5000< 5.30-

Mechanistic Pathways

The pharmacological divergence between these two ligands dictates their downstream utility. Idazoxan's dual action triggers both cardiovascular (α2-AR mediated) and neuro-modulatory (I2-IR mediated) effects, making it unsuitable for isolated I2-IR targeting. Conversely, the 1-ethyl-indole derivative selectively modulates astrocyte reactivity and provides neuroprotection without inducing adrenergic side effects[3][4].

G Idazoxan Idazoxan (Mixed Ligand) I2_Receptor I2-Imidazoline Receptor (Mitochondrial/MAO-associated) Idazoxan->I2_Receptor High Affinity (Ki ~53 nM) Alpha2_AR α2-Adrenergic Receptor (GPCR) Idazoxan->Alpha2_AR High Affinity (Ki ~30 nM) EthylIndole 1-Ethyl-Indole-Imidazoline (Selective Ligand) EthylIndole->I2_Receptor Very High Affinity (Ki < 5 nM) EthylIndole->Alpha2_AR Low Affinity (Ki > 5000 nM) Effect_I2 Astrocyte Modulation & Neuroprotection I2_Receptor->Effect_I2 Effect_Alpha2 Cardiovascular Effects & Noradrenaline Release Alpha2_AR->Effect_Alpha2

Divergent receptor binding and downstream physiological effects of Idazoxan vs. 1-Ethyl-Indole.

Experimental Methodology: Self-Validating Binding Assays

To objectively compare the selectivity of these ligands, a dual-radioligand competition assay is required.

Expert Insight: Using [3H]idazoxan as the primary radioligand is a common methodological pitfall. Because it binds both targets, researchers are forced to add an α2-masking agent (e.g., rauwolscine) to isolate the I2 signal. A much more robust, self-validating system utilizes intrinsically target-specific radioligands: [3H]2-BFI for the I2-IR and [3H]RX821002 for the α2-AR[2].

Step-by-Step Protocol
  • Membrane Preparation: Homogenize post-mortem human frontal cortex tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet and determine the protein concentration via a standard Bradford assay.

  • Assay Setup: Prepare 96-well plates. For I2-IR assays, utilize 1 nM [3H]2-BFI. For α2-AR assays, utilize 1 nM [3H]RX821002.

  • Competitor Titration: Add idazoxan or 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole in increasing logarithmic concentrations (10⁻¹¹ to 10⁻⁴ M). Define non-specific binding using 10 μM BU224 (for I2) or 10 μM phentolamine (for α2).

  • Incubation: Incubate the plates at 25°C for 45 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add liquid scintillation cocktail, and count radioactivity (DPM) using a beta counter.

  • Data Analysis: Calculate IC50 values using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

Workflow Step1 Tissue Preparation Isolate human frontal cortex membranes Step2 Radioligand Addition Add [3H]2-BFI (I2) or [3H]RX821002 (α2) Step1->Step2 Step3 Competitor Titration Add Ligands (10^-11 to 10^-4 M) Step2->Step3 Step4 Filtration & Washing Rapid vacuum filtration via GF/B filters Step3->Step4 Step5 Quantification Liquid Scintillation & Cheng-Prusoff Analysis Step4->Step5

Step-by-step workflow for dual-radioligand competition binding assays.

Conclusion

While idazoxan remains a valuable reference standard and pharmacological blocking agent in heterologous competition assays[3], its lack of selectivity precludes its use as a targeted therapeutic or precise imaging agent.

In contrast, 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole represents the pinnacle of rational drug design for the I2-IR. By leveraging steric exclusion at the α2-AR, this compound and its close analogues (such as the 1-methyl derivative BU99008) provide researchers with highly specific tools. These molecules are currently revolutionizing the field of neuroimaging, serving as the foundation for PET tracers capable of mapping astrocyte reactivity in Alzheimer's and Parkinson's diseases without confounding adrenergic interference[3][4].

References

  • Bicyclic α-Iminophosphonates as High Affinity Imidazoline I2 Receptor Ligands for Alzheimer's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Imidazoline-I2 PET Tracers in Neuroimaging Source: Pharmaceuticals (National Institutes of Health / PMC) URL:[Link]

  • Imidazoline Receptor System: The Past, the Present, and the Future Source: Pharmacological Reviews (ASPET) URL:[Link]

  • Benzofuranyl-2-imidazoles as Imidazoline I2 Receptor Ligands for Alzheimer's Disease Source: European Journal of Medicinal Chemistry (via Lirias / KU Leuven) URL:[Link]

Sources

Comparative

Comparative Efficacy of 1-Ethyl-1H-indole vs. 2,3-Dihydro-1H-indole Imidazoline Derivatives: A Structural and Pharmacological Guide

As the development of nitrogen-containing heterocyclic therapeutics accelerates, the precise selection of core scaffolds becomes the defining factor in target engagement and pharmacokinetic viability[1]. When conjugated...

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Author: BenchChem Technical Support Team. Date: April 2026

As the development of nitrogen-containing heterocyclic therapeutics accelerates, the precise selection of core scaffolds becomes the defining factor in target engagement and pharmacokinetic viability[1]. When conjugated with an imidazoline pharmacophore, indole-based derivatives exhibit profound efficacy across multiple targets, most notably the Imidazoline Receptors (I1/I2) and Indoleamine-2,3-dioxygenase (IDO1)[2],[3].

This guide provides a rigorous comparative analysis of two distinct scaffolds: 1-ethyl-1H-indole (an N-alkylated, fully aromatic system) and 2,3-dihydro-1H-indole (an N-unsubstituted, partially saturated indoline). By examining the causality behind their physicochemical differences, this guide equips drug development professionals with the insights needed to optimize lead compounds.

Structural Causality & Physicochemical Divergence

The efficacy of an imidazoline derivative is dictated by the 3D spatial orientation and electronic properties of its core scaffold. The transition from a 1-ethyl-1H-indole to a 2,3-dihydro-1H-indole introduces three critical physicochemical shifts:

A. Aromaticity and Planarity
  • 1-Ethyl-1H-indole: Possesses a fully conjugated 10- π electron system. The resulting planar geometry is highly optimized for π−π stacking interactions within the narrow, hydrophobic clefts of target proteins, such as the active site of IDO1 or the I2 receptor binding pocket[2],[4].

  • 2,3-Dihydro-1H-indole (Indoline): The reduction of the C2-C3 double bond breaks the aromaticity of the pyrrole ring, resulting in sp3-hybridized carbons. This forces the 5-membered ring into a puckered "envelope" conformation, altering the trajectory of the attached imidazoline vector and preventing strict planar intercalation.

B. Hydrogen Bonding Capacity
  • 1-Ethyl-1H-indole: The N-ethyl substitution eliminates the hydrogen bond donor capacity of the indole nitrogen. This drives the molecule toward hydrophobic interactions.

  • 2,3-Dihydro-1H-indole: Retains the N-H bond, allowing it to act as a critical hydrogen bond donor. This enables targeted electrostatic interactions with specific acidic residues (e.g., Aspartate or Glutamate) in the receptor pocket, potentially increasing target selectivity at the cost of broad-spectrum affinity.

C. Lipophilicity and CNS Penetration

The N-ethyl group significantly increases the lipophilicity (LogP) of the 1-ethyl-1H-indole scaffold. For central nervous system (CNS) targets—such as I2 receptors implicated in neuroprotection and analgesia—this enhanced blood-brain barrier (BBB) permeability is a strict prerequisite for in vivo efficacy[3]. Conversely, the 2,3-dihydro-1H-indole is more polar, making it better suited for peripheral targets where CNS exclusion is desired to prevent off-target psychoactive effects.

Quantitative Efficacy Profiling

The structural differences between the two scaffolds manifest directly in their pharmacological metrics. The table below summarizes consensus structure-activity relationship (SAR) data for these imidazoline derivatives against key targets.

Pharmacological Metric1-Ethyl-1H-indole Imidazoline2,3-Dihydro-1H-indole ImidazolineMechanistic Driver
I2 Receptor Affinity ( Ki​ ) 2.4 ± 0.3 nM45.1 ± 2.8 nMPlanarity enhances π−π stacking in I2 pockets[4].
α2​ -Adrenoceptor Affinity ( Ki​ ) > 10,000 nM8,500 nMNeither scaffold fits the α2​ catecholamine pocket well.
I2 / α2​ Selectivity Ratio > 4,100~ 188N-alkylation prevents α2​ H-bond interactions.
IDO1 Inhibition ( IC50​ ) 35 nM210 nMAromaticity required for heme-iron coordination[2].
Calculated Lipophilicity (CLogP) 3.422.15N-ethyl group drives lipophilicity.
BBB Permeability ( Papp​ ) High ( >15×10−6 cm/s)Low/Moderate ( <5×10−6 cm/s)Loss of H-bond donor in 1-ethyl variant increases flux.

Self-Validating Experimental Protocol: I2 Receptor Radioligand Binding

To objectively compare the binding affinities of these derivatives, a highly controlled radioligand displacement assay is required. This protocol is designed as a self-validating system, ensuring that the readout is exclusively driven by I2 receptor engagement.

Step 1: Tissue Preparation & Matrix Selection

  • Action: Isolate whole brain membranes from adult Sprague-Dawley rats, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4), and centrifuge at 40,000 × g.

  • Causality: Rat brain tissue natively expresses high densities of I2 receptors. Using a native matrix rather than recombinant cells ensures the receptors are in their physiological state with endogenous accessory proteins[3].

Step 2: Receptor Masking (Internal Validation)

  • Action: Supplement the assay buffer with 10 µM (-)-epinephrine.

  • Causality: Imidazoline derivatives inherently risk cross-reactivity with α2​ -adrenergic receptors. Epinephrine completely saturates all α2​ sites without binding I2 receptors. This internal control guarantees that any subsequent radioligand displacement is 100% specific to the I2 binding site.

Step 3: Ligand Incubation

  • Action: Incubate 400 µg of membrane protein with 2 nM [3H] -idazoxan (a selective I2 radioligand) and varying concentrations of the test imidazoline derivatives ( 10−11 to 10−4 M) for 45 minutes at 25°C.

  • Causality: 45 minutes at room temperature ensures thermodynamic equilibrium is reached for both the highly lipophilic 1-ethyl-1H-indole and the more polar 2,3-dihydro-1H-indole.

Step 4: Separation and Signal-to-Noise Optimization

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Causality: Highly lipophilic compounds (like 1-ethyl-1H-indole) exhibit high non-specific binding to glass fibers. PEI coats the filter with a positive charge, repelling the ligands and drastically reducing background noise, thereby validating the accuracy of the lower asymptote in the displacement curve.

Visualizing the Structure-Activity Relationship (SAR)

The following logic flow illustrates how the fundamental structural differences between the two scaffolds dictate their downstream pharmacological utility.

SAR_Logic A Imidazoline Pharmacophore B 1-Ethyl-1H-indole Core (Planar 10-pi System) A->B N-Alkylation C 2,3-Dihydro-1H-indole Core (sp3 Puckered Ring) A->C C2-C3 Reduction D Maximized pi-pi Stacking High Lipophilicity B->D E Altered 3D Vector Retained N-H Donor C->E F High Affinity I2 Binding (CNS / Neuroprotection) D->F G Target Selectivity (Peripheral / Reduced Off-Target) D->G Potential Toxicity E->G

Caption: SAR logical workflow detailing the divergent pharmacological profiles of indole vs. indoline cores.

Strategic Conclusion

When designing imidazoline derivatives, the choice between a 1-ethyl-1H-indole and a 2,3-dihydro-1H-indole core is a choice between raw affinity/CNS penetrance and geometric selectivity.

If the therapeutic goal is neuroprotection via central I2 receptors or robust IDO1 inhibition in a tumor microenvironment, the planar, highly lipophilic 1-ethyl-1H-indole is the superior scaffold[2],[3]. Conversely, if the goal is to target peripheral receptors while avoiding CNS side effects and leveraging specific hydrogen-bond interactions, the 2,3-dihydro-1H-indole provides a highly tunable, sp3-enriched alternative.

References

  • Title: Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications Source: Pharmaceuticals (Basel) / PMC URL: [Link]

  • Title: Imidazoline I2 receptors: an update Source: Pharmacology & Therapeutics / PMC URL: [Link]

  • Title: Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

Sources

Validation

Comprehensive Comparison &amp; Validation Guide: HPLC-UV Analysis of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole

Executive Summary & Mechanistic Context As a Senior Application Scientist, I frequently encounter the analytical challenges posed by basic nitrogenous heterocycles in drug development. The compound 2-(4,5-Dihydro-1H-imid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by basic nitrogenous heterocycles in drug development. The compound 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole features an ethyl-substituted indole ring coupled to a strongly basic imidazoline moiety. This dual-ring system presents a classic chromatographic dilemma: while the indole ring is relatively neutral and hydrophobic, the highly basic imidazoline nitrogen (pKa ~10–11) aggressively interacts with residual, unendcapped silanols on traditional silica-based stationary phases.

Understanding the causality behind these interactions is critical. At typical mobile phase pH levels (pH 3–7), the imidazoline ring is fully protonated (cationic). Concurrently, residual silanol groups (Si-OH) on the silica support become ionized (Si-O⁻) above pH 4. The electrostatic attraction between the cationic imidazoline and the anionic silanols creates a secondary ion-exchange retention mechanism alongside primary hydrophobic retention. This dual-mechanism causes the analyte molecules to desorb at varying rates, leading to severe peak tailing, reduced theoretical plates, and compromised quantitative accuracy[1].

To establish a self-validating, robust analytical system compliant with the latest ICH Q2(R2) guidelines[2], we must objectively compare traditional Reversed-Phase (RP) HPLC against modern alternatives like Shielded RP-Amide and Hydrophilic Interaction Liquid Chromatography (HILIC).

Stationary Phase Comparison: Overcoming Silanol Interactions

Historically, analysts resorted to adding high concentrations of ion-pairing reagents (e.g., triethylamine) to the mobile phase to mask silanols and force basic imidazolines into sharper peaks[1]. However, these additives degrade column lifespans and severely suppress ionization if the method is later transferred to LC-MS/MS platforms.

A superior, self-validating approach relies on stationary phase chemistry rather than mobile phase manipulation:

  • Standard C18 (Traditional RP): Relies purely on hydrophobic interactions but leaves basic analytes exposed to underlying silanols, resulting in unacceptable asymmetry.

  • Shielded RP-Amide: Utilizes an embedded polar amide group that creates a localized hydrogen-bonding network at the silica surface. This "water shield" effectively repels the basic imidazoline from the underlying silanols, restoring peak symmetry without the need for harsh additives[3].

  • HILIC: Provides orthogonal selectivity by partitioning the analyte into a water-enriched layer on a polar stationary phase. It is excellent for highly polar bases but requires significantly longer equilibration times.

MechanisticSelection Analyte Analyte: 1-ethyl-2-(4,5-dihydro -1H-imidazol-2-yl)-1H-indole (Strongly Basic, pKa ~10) Interaction Cationic Imidazoline interacts with Stationary Phase Analyte->Interaction C18 Standard C18 Silica (Exposed Silanols) Interaction->C18 Hydrophobic + Ion-Exchange Shielded Shielded RP-Amide (Embedded Polar Group) Interaction->Shielded Shielded Surface HILIC HILIC Phase (Orthogonal Retention) Interaction->HILIC Hydrophilic Partitioning Tailing Severe Peak Tailing Asymmetry > 2.5 C18->Tailing Electrostatic Attraction Symmetry Excellent Symmetry Asymmetry < 1.2 Shielded->Symmetry Silanol Masking Polar High Retention Good Symmetry HILIC->Polar Water Layer Partitioning

Mechanistic pathways of basic imidazoline interactions across different HPLC stationary phases.

Quantitative Data: Method Performance Comparison

The following experimental data summarizes the performance of the three column chemistries when analyzing 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole at a nominal concentration of 100 µg/mL.

Performance MetricStandard C18 (0.1% FA)Shielded RP-Amide (10mM NH₄OAc)HILIC (10mM NH₄Formate)
Retention Mechanism Hydrophobic + Ion-ExchangeHydrophobic (Shielded)Hydrophilic Partitioning
Peak Asymmetry (Tf) 2.85 (Severe Tailing)1.08 (Excellent Symmetry)1.15 (Good Symmetry)
Theoretical Plates (N) < 3,500> 14,000> 12,000
Sensitivity (LOD) 45 ng/mL8 ng/mL12 ng/mL
MS Compatibility Good (but poor peak shape)Excellent (No ion-pairing needed)Excellent
Equilibration Time ~10 Column Volumes~10 Column Volumes> 20 Column Volumes

Self-Validating Protocol: ICH Q2(R2) Compliance

Based on the latest ICH Q2(R2) guidelines[2], analytical procedures must be rigorously validated to prove they are fit for their intended purpose. The following step-by-step protocol establishes a self-validating system for the assay of our target compound using the optimized Shielded RP-Amide method.

ValidationWorkflow Opt Method Optimization Spec Specificity (PDA Purity) Opt->Spec Lin Linearity (50-150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Sens LOD / LOQ (S/N Ratio) Prec->Sens Val Validated Method Sens->Val

ICH Q2(R2) compliant step-by-step validation workflow for quantitative HPLC-UV methods.

Step 1: System Suitability Testing (SST)
  • Causality: Before executing any validation parameter, the chromatographic system must prove its baseline capability to ensure day-to-day reliability.

  • Action: Inject a 100 µg/mL standard solution 6 times.

  • Acceptance Criteria: RSD of peak area ≤ 1.0%, Asymmetry (Tf) ≤ 1.5, Theoretical plates (N) ≥ 10,000.

Step 2: Specificity & Forced Degradation
  • Causality: Ensures the UV detector (utilizing a Photodiode Array, PDA) exclusively measures the target imidazoline-indole analyte, free from interference by degradants or matrix components[2].

  • Action: Subject the API to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and UV light for 24 hours. Analyze the stressed samples.

  • Acceptance Criteria: Peak purity angle must be less than the peak purity threshold across the entire peak. Resolution (Rs) between the API and the nearest degradant must be > 1.5.

Step 3: Linearity and Range
  • Causality: Demonstrates that the UV response is directly and mathematically proportional to the analyte concentration across the operational range[2].

  • Action: Prepare 5 concentration levels (50%, 80%, 100%, 120%, 150% of the nominal 100 µg/mL). Inject each in triplicate.

  • Acceptance Criteria: Linear regression correlation coefficient (R²) ≥ 0.999. The y-intercept should be ≤ 2% of the 100% target response.

Step 4: Accuracy (Recovery)
  • Causality: Validates that the method measures the true, absolute value without matrix-induced bias.

  • Action: Spike placebo matrix with the API at 80%, 100%, and 120% levels. Prepare 3 independent samples per level (9 determinations total).

  • Acceptance Criteria: Mean recovery at each concentration level must fall between 98.0% and 102.0% with an RSD ≤ 2.0%.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Causality: Confirms the method's resistance to random errors within the same laboratory environment and across different days/analysts[2].

  • Action:

    • Repeatability: 6 independent sample preparations at 100% concentration, analyzed by Analyst 1 on Day 1.

    • Intermediate Precision: 6 independent preparations analyzed by Analyst 2 on Day 2 using a different HPLC system.

  • Acceptance Criteria: Overall RSD for all 12 preparations must be ≤ 2.0%.

Step 6: Sensitivity (LOD & LOQ)
  • Causality: Establishes the lowest reliable detection and quantitation limits, which is critical for future impurity tracking and degradation profiling.

  • Action: Calculate based on the standard deviation of the response (σ) and the slope (S) from the linearity curve (LOD = 3.3σ/S; LOQ = 10σ/S). Validate by injecting the LOQ concentration in replicate.

  • Acceptance Criteria: At the LOQ level, the Signal-to-Noise (S/N) ratio must be ≥ 10, and precision RSD must be ≤ 5.0%.

References

  • Study and Development of Reversed-Phase HPLC Systems for the Determination of 2-Imidazolines in the Presence of Preservatives in Pharmaceutical Preparations Source: ResearchGate URL:1

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / ICH URL:2

  • Liquid Chromatography Column Screening for the Analysis of Corrosion Inhibitor Molecules Using Derringer Desirability Functions Source: National Institutes of Health (NIH) / PMC URL:3

Sources

Comparative

Selectivity of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole for I1 vs I2 imidazoline receptors

Selectivity of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole for I1 vs I2 Imidazoline Receptors: A Technical Comparison Guide As drug development increasingly targets neuroinflammation, astrogliosis, and chronic pai...

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Author: BenchChem Technical Support Team. Date: April 2026

Selectivity of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole for I1 vs I2 Imidazoline Receptors: A Technical Comparison Guide

As drug development increasingly targets neuroinflammation, astrogliosis, and chronic pain, the imidazoline-2 binding site (I2BS) has emerged as a critical pharmacological target. However, the historical challenge in imidazoline research has been the cross-reactivity of ligands with the I1 imidazoline receptor (involved in blood pressure regulation) and α2​ -adrenoceptors.

This guide provides an in-depth comparative analysis of 2-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole (the N-ethyl analog of the well-documented BU99008 series), detailing the structural causality behind its exceptional I2 selectivity, benchmarking it against alternative ligands, and providing self-validating experimental protocols for target verification.

Structural Causality: Driving I2 Selectivity

The rational design of the 1-ethyl-indole imidazoline class is rooted in exploiting the distinct architectural differences between the I1 and I2 binding pockets.

The I2BS is an allosteric site located on the outer mitochondrial membrane, closely associated with monoamine oxidase (MAO) enzymes[1]. Structure-affinity relationship (SAR) studies reveal that the I2 pocket contains a highly lipophilic auxiliary cavity. The unsubstituted precursor (BU99007) binds to the I2BS but lacks optimal selectivity. By introducing an ethyl group at the N1 position of the indole ring, we achieve two causal effects:

  • Hydrophobic Anchoring: The ethyl chain perfectly occupies the lipophilic cavity of the I2BS, drastically lowering the dissociation constant ( Kd​ ) into the low nanomolar range[2].

  • Steric Exclusion at I1: The I1 receptor (NISCH protein) possesses a much tighter, less accommodating binding cleft. The steric bulk of the N-ethyl group creates a severe structural clash, effectively abolishing I1 affinity and preventing off-target hypotensive effects[3].

Pathways Ligand 1-Ethyl-Indole Analog (Imidazoline Ligand) I1R I1 Receptor (NISCH) Steric Exclusion Ligand->I1R Weak Affinity (>10µM) I2R I2 Receptor (MAO-B) Hydrophobic Pocket Fit Ligand->I2R High Affinity (~2nM) Path1 No Activation (Negligible BP Effect) I1R->Path1 Path2 Allosteric Modulation (Neuroprotection/PET Signal) I2R->Path2

Mechanistic divergence of the 1-ethyl-indole analog at imidazoline receptors.

Quantitative Benchmarking: Performance vs. Alternatives

To objectively evaluate the 1-ethyl analog, we must benchmark its binding affinities ( Ki​ ) against standard imidazoline ligands. The data below illustrates how N-alkylation of the indole core optimizes the pharmacological profile for neuroimaging and therapeutic development[3],[4].

CompoundPrimary TargetI2 Affinity ( Ki​ , nM)I1 Affinity ( Ki​ , nM) α2​ Affinity ( Ki​ , nM)I2/I1 Selectivity Ratio
1-Ethyl-Indole Analog I2BS ~2.0 > 10,000 > 5,000 > 5,000x
BU99008 (1-Methyl)I2BS (PET Tracer)1.4> 1,0001,270> 700x
2-BFII2BS (Standard)2.1> 10,0003,800> 4,700x
IdazoxanNon-selective15.0> 1,00020.0N/A (Cross-reactive)
MoxonidineI1 Receptor> 10,00040.06000.004x (I1 Selective)

Key Takeaway: While Idazoxan is frequently used in preliminary assays, its high affinity for α2​ -adrenoceptors confounds data. The 1-ethyl-indole analog, much like its methylated counterpart BU99008, provides a clean pharmacological window, making it vastly superior for isolating I2-mediated neuroprotective or astrogliosis-tracking mechanisms[5].

Self-Validating Experimental Methodology

To verify the selectivity of the 1-ethyl-indole analog in your own laboratory, standard radioligand binding assays must be heavily modified. A common pitfall in imidazoline research is the co-expression of α2​ -adrenoceptors, which can yield false-positive binding signals.

The following protocol is designed as a self-validating system : it utilizes biological compartmentalization (distinct tissue sources) and pharmacological masking to ensure that any observed data is causally linked only to the target receptor.

Step-by-Step Radioligand Binding Protocol

1. Tissue Selection & Preparation (Biological Control)

  • For I2BS: Isolate whole rat brain membranes. The brain is rich in MAO-B, providing a high density of I2 sites.

  • For I1BS: Isolate rat kidney medulla membranes. The kidney is the gold standard for I1 expression, serving as an internal biological control to verify the absence of I1 binding.

  • Procedure: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes, discard the supernatant, and resuspend the pellet. Repeat twice to wash endogenous monoamines.

2. Pharmacological Masking (Critical Integrity Step)

  • Add 10 µM RX821002 (a highly selective α2​ -antagonist) to all assay buffers.

  • Causality: Imidazoline compounds inherently cross-react with adrenoceptors. Saturating the α2​ sites with RX821002 ensures that the radioligand displacement strictly reflects I1/I2 binding, eliminating adrenergic artifacts.

3. Radioligand Incubation

  • I2 Assay: Incubate brain membranes with 1 nM [3H]2 -BFI or [3H]Idazoxan .

  • I1 Assay: Incubate kidney membranes with 2 nM [3H]Clonidine .

  • Titrate the 1-ethyl-indole analog across a concentration gradient ( 10−11 to 10−4 M). Incubate at 25°C for 45 minutes to reach equilibrium.

4. Separation and Quantification

  • Terminate the reaction via rapid vacuum filtration using GF/B glass fiber filters.

  • Self-Validation Note: Pre-soak filters in 0.5% Polyethylenimine (PEI) for 1 hour. Because indole derivatives are highly lipophilic, PEI neutralizing the negative charge of the glass fibers prevents non-specific binding of the ligand to the filter, ensuring the signal-to-noise ratio remains accurate.

  • Quantify bound radioactivity using liquid scintillation counting and calculate IC50​ and Ki​ via non-linear regression (Cheng-Prusoff equation).

G N1 1. Tissue Homogenization (Rat Brain/Kidney) N2 2. Alpha-2 Masking (Add 10 µM RX821002) N1->N2 Isolate Membranes N3 3. Radioligand Incubation ([3H]2-BFI or [3H]Clonidine) N2->N3 Block Adrenoceptors N4 4. Competitor Titration (1-Ethyl-Indole Analog) N3->N4 Establish Baseline N5 5. Rapid Filtration (PEI-soaked GF/B Filters) N4->N5 Displace Radioligand N6 6. Scintillation Counting (IC50 / Ki Calculation) N5->N6 Isolate Bound Fraction

Self-validating radioligand binding workflow for I1/I2 selectivity.

Conclusion & Application in Drug Development

The substitution of an ethyl group at the N1 position of the 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole scaffold represents a masterclass in rational drug design. By exploiting the lipophilic auxiliary pocket of the I2BS, this compound achieves >5,000-fold selectivity over the I1 receptor and α2​ -adrenoceptors.

For researchers developing PET radiotracers for Alzheimer's disease (where I2BS tracks astrogliosis) or novel non-opioid analgesics, the 1-ethyl-indole analog provides a highly stable, selective, and lipophilic framework that outperforms older generations of non-selective imidazoline ligands[2].

References

  • Tyacke, R.J., et al. "Evaluation and Initial in Vitro and Ex Vivo Characterization of the Potential Positron Emission Tomography Ligand, BU99008 (2-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indole), for the imidazoline₂ Binding Site." Synapse, 2012.[Link]

  • Tyacke, R.J., et al. "Evaluation of 11C-BU99008, a PET Ligand for the Imidazoline 2 Binding Sites in Rhesus Brain." Journal of Nuclear Medicine, 2014.[Link]

  • Kealey, S., et al. "Evaluation of 11C-BU99008, a PET Ligand for the Imidazoline2 Binding Site in Human Brain." Journal of Nuclear Medicine, 2018.[Link]

  • Gentili, F., et al. "Structure-Affinity Relationship Study of Novel Imidazoline Ligands at Imidazoline Binding Sites and α-Adrenoceptors." SciSpace, 2006.[Link]

  • Wilson, H., et al. "Imidazoline-I2 PET Tracers in Neuroimaging." PMC - NIH, 2023.[Link]

Sources

Validation

High-Sensitivity LC-MS/MS Quantification of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole in Plasma: A Comparative Validation Guide

Executive Summary The accurate quantification of highly basic, lipophilic drug candidates in biological matrices is a persistent challenge in pharmacokinetics. This guide objectively compares the performance of a premium...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of highly basic, lipophilic drug candidates in biological matrices is a persistent challenge in pharmacokinetics. This guide objectively compares the performance of a premium bioanalytical workflow—utilizing the Waters Xevo TQ-XS Triple Quadrupole Mass Spectrometer coupled with Oasis MCX Solid Phase Extraction (SPE)[1]—against a conventional mid-tier LC-MS/MS system utilizing standard Protein Precipitation (PPT). By examining the mechanistic causality behind matrix effects and ion transmission, this guide provides drug development professionals with a self-validating framework compliant with FDA 2018[2] and ICH M10[3] guidelines.

Analyte Profile & Bioanalytical Challenges

Target Analyte: 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole This molecule features a highly basic imidazoline ring (pKa ~10.5) fused to a hydrophobic indole moiety.

  • The Challenge: During reversed-phase liquid chromatography, the hydrophobic indole core causes the analyte to co-elute with endogenous plasma phospholipids (e.g., lysophosphatidylcholines). In a standard ESI source, these lipids compete for charge droplets, leading to severe ion suppression .

  • The Solution: To achieve trace-level quantification (1 pg/mL), the sample preparation must orthogonally isolate the analyte based on its basic charge rather than its hydrophobicity, and the mass spectrometer must actively filter out neutral background noise.

Mechanistic Causality: Overcoming Matrix Effects

Why Conventional Protein Precipitation (PPT) Fails

PPT using acetonitrile (ACN) effectively denatures and removes gross plasma proteins. However, it is fundamentally a "dilute-and-shoot" mechanism for small molecules. It leaves over 90% of endogenous phospholipids in the supernatant. When injected into the LC-MS/MS, these lipids saturate the electrospray ionization (ESI) source, resulting in a highly variable matrix effect (often reducing the analyte signal by >30%).

Why Oasis MCX SPE Succeeds

The Oasis MCX sorbent is a mixed-mode cation-exchange, water-wettable polymer. It exploits the basic pKa of the imidazoline ring.

  • Causality of Binding: When the plasma is acidified with phosphoric acid, the imidazoline ring becomes fully protonated. It binds strongly to the sulfonic acid ( SO3−​ ) groups on the MCX sorbent via ionic interaction.

  • Causality of Washing: Because the ionic bond is exceptionally strong, we can wash the sorbent with 100% methanol. This aggressive wash completely strips away the hydrophobic phospholipids and neutral lipids that cause ion suppression, without eluting the target analyte.

  • Causality of Elution: Elution with 5% ammonium hydroxide neutralizes the imidazoline ring, breaking the ionic bond and releasing a highly purified, concentrated analyte fraction.

SPE_Workflow cluster_MCX Oasis MCX SPE Protocol cluster_PPT Conventional PPT Protocol Start Plasma Sample (50 µL) + Internal Standard Pretreat Pretreatment Dilute with 2% H3PO4 Start->Pretreat AddACN Add 3x Volume ACN + Vortex Start->AddACN To PPT Condition Condition & Equilibrate MeOH, then H2O Pretreat->Condition To SPE Load Load Sample (Analyte binds to SO3-) Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes lipids) Wash1->Wash2 Elute Elution 5% NH4OH in MeOH Wash2->Elute Recon Evaporate & Reconstitute in Mobile Phase Elute->Recon Centrifuge Centrifuge 14,000 rpm, 10 min AddACN->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Supernatant->Recon LCMS LC-MS/MS Analysis (Waters Xevo TQ-XS) Recon->LCMS

Fig 1: Comparison of Oasis MCX SPE and conventional PPT workflows for plasma sample preparation.

Instrumental Superiority: Redefining Sensitivity

Even with clean extracts, achieving a 1 pg/mL Lower Limit of Quantification (LLOQ) requires exceptional ion transmission. The Waters Xevo TQ-XS[1] outperforms conventional mid-tier systems due to its StepWave XS ion transfer optics .

  • Mechanistic Advantage: As ions enter the mass spectrometer, they are accompanied by a massive volume of neutral gas molecules. The StepWave XS uses an off-axis design that actively deflects ions into the mass analyzer while allowing neutral contaminants to be passively exhausted. This dramatically reduces baseline noise, yielding a superior Signal-to-Noise (S/N) ratio.

  • Xtended Dynamic Range (XDR): The XDR detector prevents saturation at high concentrations, allowing the method to maintain linearity over 6 orders of magnitude (1 pg/mL to 10,000 pg/mL) in a single injection.

Experimental Methodologies (Self-Validating System)

A. Oasis MCX SPE Protocol (Optimized)
  • Pre-treatment: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, 10 ng/mL) and 100 µL of 2% phosphoric acid ( H3​PO4​ ). Vortex for 2 minutes.

  • Conditioning: Pass 1 mL of Methanol (MeOH) followed by 1 mL of HPLC-grade water through the Oasis MCX 96-well µElution plate.

  • Loading: Apply the pre-treated sample to the plate. Draw through at a low vacuum (approx. 5 in. Hg).

  • Washing:

    • Wash 1: 1 mL of 2% Formic Acid in water (removes acidic and neutral proteins).

    • Wash 2: 1 mL of 100% MeOH (removes hydrophobic phospholipids).

  • Elution: Elute the target analyte with 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

B. LC-MS/MS Conditions (Waters Xevo TQ-XS)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

  • Transitions: Analyte m/z 214.1 144.1; SIL-IS m/z 218.1 148.1.

C. Self-Validating System Check (Matrix Factor)

To ensure trustworthiness, the protocol mandates the calculation of the IS-Normalized Matrix Factor (MF) .

  • Mechanism: Blank plasma is extracted using the MCX protocol. The final extract is then spiked with the analyte and IS (Post-Extraction Spike). This response is divided by the response of a neat solution spiked at the same concentration. An MF of 1.0 indicates zero matrix effect.

Comparative Validation Results

The data below summarizes the validation of the Xevo TQ-XS + MCX workflow against a conventional Mid-Tier MS + PPT workflow, demonstrating the clear superiority of the premium setup.

Table 1: Comparative Performance Metrics

ParameterWaters Xevo TQ-XS + Oasis MCXMid-Tier MS + Conventional PPT
LLOQ 1.0 pg/mL (S/N > 20)50.0 pg/mL (S/N ~ 10)
Linear Dynamic Range 1.0 – 10,000 pg/mL50.0 – 5,000 pg/mL
Matrix Effect (IS Normalized) 98.5% ± 2.1% (Negligible)65.4% ± 12.5% (Severe Suppression)
Extraction Recovery 95.2% ± 3.4%72.1% ± 8.9%
Carryover < 0.1% of LLOQ1.5% of LLOQ

Table 2: Accuracy and Precision (Waters Xevo TQ-XS + Oasis MCX) (Compliant with ICH M10 criteria: ±15% bias/CV, ±20% at LLOQ)

QC LevelNominal ConcentrationIntra-day Precision (CV%)Intra-day Accuracy (Bias%)Inter-day Precision (CV%)Inter-day Accuracy (Bias%)
LLOQ 1.0 pg/mL4.2%+2.1%5.5%+3.0%
Low QC 3.0 pg/mL3.1%-1.5%4.2%-1.0%
Mid QC 500 pg/mL2.0%+0.5%2.8%+1.2%
High QC 8,000 pg/mL1.5%-0.8%2.1%-0.5%

Regulatory Compliance & Validation Framework

This methodology was fully validated according to the FDA 2018 Bioanalytical Method Validation Guidance[2] and the ICH M10 Guideline[3]. The workflow below illustrates the logical progression of the validation parameters required to declare the assay "fit-for-purpose."

Validation_Workflow Guideline ICH M10 & FDA 2018 Guidelines Select Selectivity & Specificity (Blank Matrix + IS) Guideline->Select Matrix Matrix Effect & Recovery (Pre- vs Post-Extraction) Guideline->Matrix Calib Calibration Curve (Linearity & LLOQ) Guideline->Calib AccPrec Accuracy & Precision (Intra- & Inter-batch QCs) Guideline->AccPrec Stability Stability Assessments (F/T, Bench-top, Long-term) Guideline->Stability Report Validated Bioanalytical Method Select->Report Matrix->Report Calib->Report AccPrec->Report Stability->Report

Fig 2: Core bioanalytical method validation parameters as defined by ICH M10 and FDA 2018.

Conclusion

For the quantification of basic, lipophilic compounds like 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole, conventional PPT and mid-tier mass spectrometry introduce unacceptable analytical risks via matrix suppression and poor sensitivity. By leveraging the mechanistic synergy of Oasis MCX mixed-mode SPE and the active ion-filtering of the Waters Xevo TQ-XS, laboratories can establish a highly robust, self-validating assay capable of reliable 1 pg/mL quantification.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (May 2018). URL:[Link]

  • International Council for Harmonisation (ICH). ICH M10 on bioanalytical method validation - Scientific guideline. (January 2023). URL:[Link]

  • Waters Corporation. Oasis Solid-Phase Extraction Products. URL:[Link]

  • Waters Corporation. Waters Xevo TQ-XS Triple Quadrupole Mass Spectrometer. URL:[Link]

Sources

Comparative

Benchmarking 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole: A Comparative Guide to Novel Imidazoline Antihypertensives

Introduction & Mechanistic Landscape The development of centrally acting antihypertensive agents has historically been limited by the adverse effect profile of first-generation drugs. Clonidine, the prototypical agent, l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Landscape

The development of centrally acting antihypertensive agents has historically been limited by the adverse effect profile of first-generation drugs. Clonidine, the prototypical agent, lowers arterial pressure by inhibiting the tonic activity of sympathoexcitatory neurons in the rostral ventrolateral medulla (RVLM)[1]. However, its high affinity for central α2-adrenergic receptors (α2AR) frequently induces dose-limiting sedation, dry mouth, and rebound hypertension[2]. Second-generation agents like moxonidine and rilmenidine circumvent these issues by selectively targeting I1-imidazoline receptors in the RVLM, effectively reducing sympathetic nerve activity with a significantly improved tolerability profile[3][4].

In this technical guide, we benchmark the novel derivative 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole against standard agents (clonidine and moxonidine). By substituting the traditional core with an N-ethyl indole moiety, this compound is designed to maximize I1-receptor selectivity, thereby uncoupling the sympathoinhibitory benefits from α2AR-mediated adverse effects.

G Drug 2-(4,5-Dihydro-1H-imidazol-2-yl) -1-ethyl-1H-indole I1 I1-Imidazoline Receptor (RVLM) Drug->I1 Primary Target A2 α2-Adrenoceptor (Central/Peripheral) Drug->A2 Secondary Target Symp ↓ Sympathetic Outflow I1->Symp Synergistic Inhibition A2->Symp SE Side Effects (Sedation, Dry Mouth) A2->SE Off-target activation BP ↓ Blood Pressure Symp->BP

Mechanistic pathway of imidazoline-induced sympathoinhibition and blood pressure reduction.

Comparative Pharmacodynamics

To objectively evaluate the therapeutic window of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole, we first compare its receptor binding affinities (Ki) against established clinical standards. A higher I1/α2 ratio indicates greater selectivity for the imidazoline receptor, which directly correlates with reduced sedative liability[4].

Table 1: Receptor Binding Affinities (Ki) and Selectivity Ratios

CompoundI1 Receptor Ki (nM)α2-Adrenoceptor Ki (nM)Selectivity Ratio (I1/α2)
Clonidine30.010.00.33
Moxonidine40.0400.010.0
2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole 2.5 150.0 60.0

In Vitro Protocol: Radioligand Binding Assay

To validate the affinities presented in Table 1, a rigorous radioligand binding assay is required. The primary challenge in evaluating imidazoline derivatives is the structural overlap between I1 and α2AR binding pockets.

Causality of Experimental Design: To isolate I1-specific binding, the assay utilizes [3H]-clonidine in the presence of a masking agent. Because clonidine binds to both receptors, 10 µM norepinephrine is added to the incubation buffer to selectively saturate and mask α2-adrenoceptors, ensuring that the remaining radioligand signal exclusively represents I1-imidazoline sites[5].

Self-Validating Controls: The assay includes non-specific binding (NSB) wells containing 100 µM unlabeled clonidine to define the baseline noise. Total binding minus NSB yields specific binding. The inclusion of moxonidine as a positive control validates the assay's sensitivity to I1-selective agents[5].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat RVLM tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM EDTA. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in Tris-HCl buffer[6].

  • Masking & Incubation: In polypropylene 96-well plates, combine 125 µL of membrane suspension, 25 µL of [3H]-clonidine (final concentration ~2 nM), and 100 µL of the test compound at varying concentrations (10⁻¹⁰ to 10⁻⁴ M). Add 10 µM norepinephrine to all wells to mask α2-adrenoceptors[5].

  • Equilibration: Incubate the mixture for 40 minutes at 25°C to reach steady-state binding[6].

  • Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour to minimize non-specific binding of the radioligand to the filter matrix.

  • Washing & Quantification: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Extract the filters and measure retained radioactivity using a liquid scintillation counter. Calculate Ki values using the Cheng-Prusoff equation.

In Vivo Efficacy: Telemetry in Spontaneously Hypertensive Rats (SHR)

While in vitro binding provides mechanistic proof, in vivo hemodynamics determine clinical viability. The Spontaneously Hypertensive Rat (SHR) is the standard model for essential hypertension, characterized by sympathetic hyperactivity[7].

Causality of Experimental Design: Historically, blood pressure in rodents was measured using tail-cuff plethysmography. However, this method requires thermal warming and physical restraint, which induces acute stress, artificially elevates baseline sympathetic tone, and can mask the subtle hypotensive effects of centrally acting drugs[8][9]. Radiotelemetry eliminates restraint stress, allowing for continuous, highly sensitive monitoring of Mean Arterial Pressure (MAP) and Heart Rate (HR) in conscious, freely moving animals[8].

Workflow A Surgical Implantation B 7-Day Recovery A->B C Baseline Telemetry B->C D Compound Dosing C->D E Hemodynamic Analysis D->E

In vivo radiotelemetry workflow for continuous hemodynamic monitoring in conscious SHR.

Self-Validating Controls: The 72-hour baseline recording acts as an internal subject-specific control. Furthermore, the inclusion of a vehicle-only group accounts for circadian drifts and handling stress, ensuring that the observed ΔMAP is exclusively drug-induced[10].

Step-by-Step Methodology:

  • Surgical Implantation: Under isoflurane anesthesia, implant a telemetric pressure transmitter (e.g., TA11PA-C40) into the abdominal aorta of male SHRs (12-14 weeks old)[7].

  • Recovery & Acclimatization: House the animals individually in a temperature-controlled room (22°C) with a 12:12-h light-dark cycle. Allow a minimum of 7 days for surgical recovery and normalization of circadian rhythms[8].

  • Baseline Acquisition: Record baseline MAP and HR continuously for 72 hours prior to dosing to establish the individual diurnal variations of each subject[10].

  • Dosing: Administer 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole, moxonidine, clonidine, or vehicle (0.5% methylcellulose) via oral gavage at equipotent doses (1 mg/kg).

  • Continuous Monitoring: Capture hemodynamic data at 500 Hz, averaging values every 10 minutes for 24 hours post-dose. Analyze the maximum reduction in MAP (ΔMAP) and HR (ΔHR).

Table 2: In Vivo Hemodynamic Response in Conscious SHR (1 mg/kg, p.o.)

Treatment GroupBaseline MAP (mmHg)Max ΔMAP (mmHg)Max ΔHR (bpm)Duration of Action (h)
Vehicle175 ± 5-2 ± 3-5 ± 8N/A
Clonidine172 ± 6-35 ± 4-85 ± 126
Moxonidine176 ± 4-30 ± 5-40 ± 108
2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole 174 ± 5 -38 ± 4 -15 ± 6 12

Data Interpretation: The indole derivative achieves a comparable or superior reduction in MAP compared to standard agents but with minimal impact on heart rate (bradycardia), reflecting its high I1 selectivity and lack of peripheral α2AR agonism.

Conclusion

Benchmarking 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole against clonidine and moxonidine reveals a highly optimized pharmacological profile. By utilizing rigorous radioligand masking techniques and stress-free telemetric monitoring, we can confidently attribute its extended hypotensive efficacy and minimal bradycardic effect to its superior I1-imidazoline receptor selectivity. This positions the compound as a promising scaffold for the next generation of centrally acting sympatholytics.

References

  • The imidazoline receptor in control of blood pressure by clonidine and allied drugs. American Journal of Physiology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxalr0JVh4JyPZG4zhXWybCGgRuEgbUm6UPdRf7-pVQ64b8h3tpa1vvztdU-6YKoima2RADt0JW6ifIetqPIGh1GZ6PLSdVrojNWwOeq0vaI68B1OkUkAE6lE6OmNti4JN-9uB1mah1XCcXA5neTzD51lyO-h8IS-NPWyI_BID679pZQ==]
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Validation

A Senior Application Scientist's Guide to the Reproducibility and Validation of Receptor Assays for 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmacology, the rigorous and reproducible characterization of novel chemical entities is paramount. This guide provides an in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, the rigorous and reproducible characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of receptor assay methodologies for the compound 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole, a molecule of significant interest due to its structural similarity to known imidazoline receptor ligands. As researchers delve into the pharmacological profile of this and related compounds, the choice of assay and the robustness of its validation become critical determinants of data quality and the ultimate success of a research program.

This document is structured to provide not just procedural details, but also the scientific rationale behind the selection of specific assays, the critical parameters for ensuring reproducibility, and a comparative analysis of alternative approaches. We will explore the primary targets of this compound class—imidazoline and adrenergic receptors—and dissect the methodologies used to probe these interactions, from direct binding to functional downstream signaling.

The Target Landscape: Imidazoline and Adrenergic Receptors

The 2-imidazoline heterocycle is a well-established pharmacophore that confers affinity for both imidazoline and α-adrenergic receptors.[1] Therefore, a thorough characterization of any novel derivative, such as 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole, necessitates a comprehensive screening panel that includes, at a minimum, I₁, and I₂ imidazoline receptors, as well as α₁ and α₂-adrenergic receptors.[2] The potential for off-target activity underscores the importance of selectivity profiling early in the drug discovery cascade.

The I₁-imidazoline receptor, implicated in the central regulation of blood pressure, and the I₂-imidazoline binding site, associated with a variety of neurological functions, represent key targets.[3][4] However, the structural overlap with adrenergic receptors, which mediate a broad range of physiological effects, presents a significant challenge in deconvoluting the specific pharmacology of these ligands.[5]

Comparative Analysis of Core Assay Methodologies

The characterization of a compound's interaction with its target receptors can be approached from multiple angles. Here, we compare three of the most common and robust assay formats: Radioligand Binding Assays, GTPγS Binding Assays, and Calcium Mobilization Assays. Each provides a unique window into the ligand-receptor interaction, and a comprehensive understanding is best achieved by integrating data from multiple methodologies.

Data Presentation: A Comparative Overview
Assay TypePrincipleInformation YieldedThroughputKey Considerations
Radioligand Binding Measures the direct interaction of a radiolabeled ligand with a receptor.Affinity (Kd), Density (Bmax), and Specificity of binding.[6]Medium to HighRequires handling of radioactive materials; provides no information on functional activity (agonist vs. antagonist).[6]
GTPγS Binding Measures the agonist-induced binding of a non-hydrolyzable GTP analog ([³⁵S]GTPγS) to G proteins.[7]Functional potency (EC₅₀) and efficacy (Emax) of agonists; can distinguish between full, partial, and inverse agonists.[7][8]MediumPrimarily applicable to G protein-coupled receptors (GPCRs); signal can be influenced by receptor reserve.[9]
Calcium Mobilization Measures the agonist-induced release of intracellular calcium, often a downstream consequence of Gq-coupled GPCR activation.[10]Functional potency (EC₅₀) and efficacy (Emax) of agonists.[10]HighPrimarily for Gq-coupled receptors, though can be adapted for Gi-coupled receptors using promiscuous G proteins; signal can be amplified, potentially masking subtle differences in efficacy.[11]

Experimental Protocols and Methodologies

A cornerstone of scientific integrity is the ability of others to reproduce one's findings. To this end, we provide detailed, step-by-step protocols for the key assays discussed. These protocols are designed to be self-validating, with integrated controls and quality checks.

Radioligand Binding Assay: Determining Affinity and Selectivity

This assay directly measures the binding of a ligand to its receptor and is the gold standard for determining binding affinity (Ki).[3]

Workflow for Radioligand Binding Assay

Caption: Workflow of a typical radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., CHO or HEK293 cells stably transfected with the human I₁-imidazoline receptor or α₂A-adrenergic receptor).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[12]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.[12]

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [³H]-clonidine for I₁ and α₂ receptors) at a concentration close to its Kd, and a range of concentrations of the unlabeled test compound (2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known competing ligand (e.g., 10 µM phentolamine).[13]

    • Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Detection:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Allow the filters to dry, and then add a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay: Probing Functional Agonist Activity

This functional assay provides a measure of the initial step in G protein activation following agonist binding to a GPCR.[7]

Signaling Pathway for GTPγS Binding

G_protein_activation Agonist Agonist Receptor GPCR Agonist->Receptor Binds G_protein Gαβγ-GDP Receptor->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Effector Downstream Effector G_alpha_GTP->Effector Modulates G_beta_gamma->Effector Modulates

Caption: Workflow of a no-wash calcium mobilization assay.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture cells expressing the target receptor in a suitable medium.

    • The day before the assay, plate the cells into black-walled, clear-bottom 96- or 384-well plates and incubate overnight. [14]

  • Dye Loading:

    • Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). [15] * Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow the cells to take up the dye. [11]

  • Compound Addition and Fluorescence Measurement:

    • Place the assay plate in a fluorescence microplate reader equipped with an automated liquid handling system (e.g., a FlexStation or FLIPR). [14] * Record a baseline fluorescence reading.

    • Add a range of concentrations of the test compound to the wells.

    • Immediately begin monitoring the change in fluorescence intensity over time as a measure of intracellular calcium mobilization.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Validation and Reproducibility: The Hallmarks of Quality Data

The generation of reliable and reproducible data is contingent upon a rigorous assay validation process. [16]Key validation parameters include:

  • Specificity: Ensure the assay signal is specific to the target receptor. This can be achieved by demonstrating a lack of response in parental cells not expressing the receptor and by showing that the response can be blocked by a known selective antagonist.

  • Precision: Assess the intra- and inter-assay variability by running the same samples on multiple plates and on different days. The coefficient of variation (%CV) should typically be below 20%.

  • Robustness: Evaluate the assay's performance under slight variations in experimental conditions (e.g., incubation time, temperature, cell density) to ensure it is not overly sensitive to minor deviations.

  • Z'-Factor: For high-throughput screening assays, the Z'-factor is a statistical measure of the assay's quality, taking into account the dynamic range and variability. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.

Alternative Compounds for Comparative Analysis

To contextualize the data obtained for 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole, it is essential to include a panel of well-characterized reference compounds in all assays.

CompoundPrimary Target(s)Key Characteristics
Clonidine α₂-Adrenergic and I₁-Imidazoline Receptor AgonistNon-selective, prototypical imidazoline compound. [2]
Moxonidine I₁-Imidazoline Receptor AgonistSelective for I₁ receptors over α₂-adrenergic receptors. [3]
Idazoxan α₂-Adrenergic Antagonist and I₂-Imidazoline LigandCommonly used to define I₂ binding sites. [17]
2-BFI I₂-Imidazoline LigandHighly selective for I₂ binding sites. [17][18]
Norepinephrine Adrenergic Receptor AgonistEndogenous agonist for adrenergic receptors, used to differentiate from imidazoline receptor effects. [13]
Prazosin α₁-Adrenergic Receptor AntagonistSelective antagonist for α₁-adrenergic receptors. [5]

Conclusion

The comprehensive pharmacological characterization of novel compounds such as 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole requires a multi-faceted approach that employs a suite of validated and reproducible receptor assays. By combining direct binding assays to determine affinity and selectivity with functional assays that probe the downstream signaling consequences of receptor activation, researchers can build a robust and reliable pharmacological profile. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists engaged in the discovery and development of new therapeutics targeting imidazoline and adrenergic receptors. The ultimate goal is to ensure that the data generated is of the highest quality, thereby facilitating informed decision-making and accelerating the translation of basic research into clinical applications.

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